molecular formula C8H10ClNO3S B179744 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide CAS No. 6419-69-8

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B179744
CAS No.: 6419-69-8
M. Wt: 235.69 g/mol
InChI Key: YVBGMEBFJFYGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (CAS 6419-69-8) is a benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. It serves as a key scaffold and intermediate in the design and synthesis of potent enzyme inhibitors. This compound is notably recognized for its application in developing inhibitors of human carbonic anhydrase (CA) isoforms, particularly CA XII . The sulfonamide group acts as a zinc-binding moiety, coordinating with the active site zinc ion in carbonic anhydrases, thereby inhibiting enzyme activity . Research into related benzenesulfonamide compounds has demonstrated their potential as selective antitumor agents, with studies showing efficacy against breast cancer cell lines such as MDA-MB-231 and MCF-7 . Furthermore, structural analogs have been explored for their antimicrobial and anti-biofilm activities, indicating the broad utility of this chemical class . The compound has been utilized in the synthesis of more complex "two-tail" inhibitors, where it functions as a rotationally fixed benzenesulfonamide core to achieve high affinity and selectivity for specific CA isoforms, a strategy supported by X-ray crystallography data . With a molecular formula of C8H10ClNO3S and a molecular weight of 235.69 g/mol, it presents a melting point of 106-108°C . This product is intended for research purposes only.

Properties

IUPAC Name

4-chloro-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGMEBFJFYGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301538
Record name 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6419-69-8
Record name 6419-69-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and validation checkpoints inherent to a robust synthetic procedure.

Introduction and Significance

This compound is a sulfonamide derivative of significant interest as a chemical intermediate. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[1][2][3] The presence of a reactive hydroxyl group and a stable chlorophenyl moiety makes this compound a versatile building block for creating more complex molecules. For instance, it can serve as a precursor in the synthesis of sulfonylurea herbicides, highlighting its relevance in agrochemical manufacturing.[4] This guide details its reliable preparation via the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and ethanolamine.

Reaction Mechanism and Theoretical Basis

The formation of this compound is a classic example of nucleophilic acyl-type substitution at a sulfur center.[5] The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group makes the sulfur atom particularly susceptible to attack.

  • Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a stable leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this case, an excess of ethanolamine or an added non-nucleophilic base like triethylamine or pyridine) to yield the final, neutral sulfonamide product and a hydrochloride salt byproduct.[2]

The inclusion of a base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism cluster_mech Mechanism R1 Ethanolamine (H₂N-CH₂CH₂-OH) start Reactants R2 4-Chlorobenzenesulfonyl Chloride (Cl-C₆H₄-SO₂Cl) Base Base (e.g., Et₃N) P1 This compound P2 Base·HCl Salt attack Nucleophilic Attack (N on S) start->attack 1. intermediate Tetrahedral Intermediate attack->intermediate 2. collapse Collapse & Leaving Group Departure (Cl⁻) intermediate->collapse 3. deprotonation Deprotonation by Base collapse->deprotonation 4. end_prod Final Products deprotonation->end_prod

Caption: Reaction mechanism for sulfonamide formation.

Reagents and Materials

Proper preparation and handling of reagents are paramount for safety and reaction success. All operations should be conducted in a well-ventilated chemical fume hood.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
4-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S211.0798-60-2Corrosive, causes severe skin burns and eye damage, reacts violently with water.[6][7][8][9]
Ethanolamine C₂H₇NO61.08141-43-5Corrosive, harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13]
Triethylamine (Base) C₆H₁₅N101.19121-44-8Flammable, toxic, corrosive.
Dichloromethane (Solvent) CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen.
Hydrochloric Acid (1M aq.) HCl36.467647-01-0Corrosive, causes severe skin burns and eye damage.
Anhydrous Magnesium Sulfate MgSO₄120.377487-88-9Hygroscopic.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

A. Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet adapter.

  • Ensure all glassware is thoroughly dried to prevent reaction with the water-sensitive 4-chlorobenzenesulfonyl chloride.[9][14]

  • Place the flask in an ice/water bath on a magnetic stirrer.

B. Reagent Charging and Reaction

  • In the reaction flask, dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in 80 mL of dichloromethane (DCM). Begin stirring and cool the solution to 0-5 °C.

  • In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in 40 mL of DCM.

  • Transfer the 4-chlorobenzenesulfonyl chloride solution to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

C. Work-up and Isolation

  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and allow the layers to separate.

  • Wash the organic layer sequentially with:

    • 100 mL of 1M HCl (aq) to remove any unreacted ethanolamine and triethylamine.

    • 100 mL of saturated sodium bicarbonate (aq) solution to neutralize any remaining acid.

    • 100 mL of brine to remove the bulk of the water.

  • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.

D. Purification and Characterization

  • Purify the crude solid by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product to confirm its identity and purity:

    • Melting Point: Expected to be in the range of 106-108 °C.[15]

    • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure.

Workflow prep prep reaction reaction workup workup purify purify analyze analyze A 1. Reaction Setup (Dry Glassware, N₂ Atmosphere) B 2. Dissolve Amine & Base in DCM, Cool to 0°C A->B C 3. Dropwise Addition of Sulfonyl Chloride Solution B->C D 4. Stir at Room Temp (2-4 hours) C->D E 5. Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃) D->E F 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) E->F G 7. Recrystallization (e.g., Ethanol/Water) F->G H 8. Filter & Dry Product G->H I 9. Characterization (MP, NMR, IR) H->I

Caption: Experimental workflow for the synthesis.

Safety and Hazard Management

A thorough understanding and mitigation of hazards are non-negotiable for the safe execution of this protocol.

  • Corrosive Reagents: Both 4-chlorobenzenesulfonyl chloride and ethanolamine are corrosive and can cause severe chemical burns.[8][10][13][14] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

  • Reactivity with Water: 4-chlorobenzenesulfonyl chloride reacts violently with water, releasing corrosive hydrogen chloride gas.[14] All equipment must be scrupulously dry, and the reagent should be handled away from moisture.

  • Inhalation Hazard: The reaction should be performed exclusively within a certified chemical fume hood to avoid inhaling volatile reagents like triethylamine, dichloromethane, and any HCl gas that may evolve.[10][14]

  • Waste Disposal: All chemical waste, including aqueous washes and solvent residues, must be disposed of in accordance with local, state, and federal regulations. Do not pour organic solvents or corrosive materials down the drain.[14]

By adhering to this detailed guide, researchers can confidently and safely synthesize this compound, a valuable intermediate for further chemical exploration.

References

  • 4-Chlorobenzenesulfonyl Chloride MSDS. Aozun Yazhou Chemical. 14

  • 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398. PubChem, National Center for Biotechnology Information.

  • 4-Chlorobenzenesulfonyl chloride 97 98-60-2. Sigma-Aldrich.

  • 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Ethanolamine - SAFETY DATA SHEET. Penta chemicals.

  • Ethanolamine SDS, 141-43-5 Safety Data Sheets. ECHEMI.

  • MATERIAL SAFETY DATA SHEET - ETHANOLAMINE (Mono) 99% AR. Labchem.

  • Safety Data Sheet: Ethanolamine. Carl ROTH.

  • Material Safety Data Sheet - Ethanolamine, 99%. Cole-Parmer.

  • SAFETY DATA SHEET - 4-Chlorobenzenesulfonyl chloride. Fisher Scientific.

  • 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide. MySkinRecipes.

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information.

  • Sulfonamide. Wikipedia.

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.

  • This compound. Matrix Scientific.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is a substituted benzenesulfonamide, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent. This guide provides a comprehensive analysis of its key physicochemical parameters, including structural characteristics, solubility, acidity (pKa), lipophilicity (logP), and stability. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel sulfonamide-based therapeutics.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern drug discovery, renowned for its role as a versatile pharmacophore. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[3][4][5][6][7] The inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4]

This compound incorporates several key structural features that are likely to influence its biological activity and pharmacokinetic profile: the electron-withdrawing chloro group on the benzene ring, the acidic sulfonamide proton, and the hydrophilic hydroxyethyl side chain. A thorough characterization of its physicochemical properties is therefore a critical first step in elucidating its therapeutic potential.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 6419-69-8[8][9]
Molecular Formula C₈H₁₀ClNO₃S[8][9]
Molecular Weight 235.69 g/mol [9]
Melting Point 106-108 °C[9]
Appearance White solid (typical for related compounds)Inferred from related compounds
Solubility

Protocol for Solubility Determination (Shake-Flask Method):

This protocol is a standard and reliable method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method (see Section 4.2) against a standard curve of known concentrations to determine the solubility in each solvent.

Acidity (pKa)

The sulfonamide moiety (-SO₂NH-) contains an acidic proton. The pKa of this proton is a crucial parameter as it dictates the ionization state of the molecule at different physiological pH values, which in turn affects its membrane permeability and receptor interactions. For benzenesulfonamides, the pKa of the sulfonamide proton typically ranges from 9 to 11. The electron-withdrawing nature of the 4-chloro substituent is expected to increase the acidity (lower the pKa) compared to an unsubstituted benzenesulfonamide.

Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent system like water/methanol, to ensure adequate solubility.

  • Titration Setup:

    • Use a calibrated pH meter with a suitable electrode and an automated titrator.

    • Maintain a constant temperature and stir the solution gently.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, derivative plots can be used to precisely locate the equivalence point.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. A positive LogP value indicates a preference for the lipid phase (more lipophilic), while a negative value suggests a preference for the aqueous phase (more hydrophilic).

Protocol for LogP Determination (HPLC Method):

The HPLC-based method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP.[10][11]

  • HPLC System and Column:

    • Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • An isocratic mobile phase of methanol and water (or acetonitrile and water) at various ratios is used.

  • Calibration:

    • Inject a series of standard compounds with known LogP values that span a range encompassing the expected LogP of the analyte.

    • Measure the retention time (t_R) for each standard at different mobile phase compositions.

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the void time.

    • Extrapolate the log k values to 100% aqueous mobile phase (log k_w).

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k_w values.

  • Sample Analysis:

    • Inject the this compound sample and determine its log k_w under the same conditions.

  • LogP Calculation:

    • Use the calibration curve to determine the LogP of the test compound from its log k_w value.[10]

Stability

Assessing the chemical stability of a potential drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[12][13][14][15] Stability studies are conducted under various environmental conditions.

Protocol for Stability Assessment (ICH Guidelines):

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

  • Sample Preparation:

    • Prepare samples of this compound in the solid state and, if applicable, in solution at a relevant concentration.

  • Storage Conditions:

    • Store samples under various conditions as per ICH guidelines:

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

      • Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

  • Time Points:

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[14]

  • Analysis:

    • Analyze the samples at each time point using a stability-indicating HPLC method (a method that can resolve the parent compound from its degradation products).

    • Monitor for changes in appearance, purity (assay), and the formation of degradation products.

Synthesis and Purification

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-chlorobenzenesulfonyl_chloride 4-Chlorobenzenesulfonyl Chloride reaction_vessel Reaction in a suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) 4-chlorobenzenesulfonyl_chloride->reaction_vessel ethanolamine Ethanolamine ethanolamine->reaction_vessel wash Aqueous Wash reaction_vessel->wash extraction Extraction with Organic Solvent wash->extraction drying Drying over Na₂SO₄ extraction->drying filtration Filtration drying->filtration concentration Concentration in vacuo filtration->concentration recrystallization Recrystallization or Column Chromatography concentration->recrystallization final_product This compound recrystallization->final_product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

This protocol is adapted from general procedures for the synthesis of N-substituted sulfonamides.[16]

  • Reaction Setup:

    • Dissolve ethanolamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in DCM.

    • Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the stirred ethanolamine solution at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various matrices.

Diagram of HPLC Workflow:

HPLCWorkflow Sample_Prep Sample Preparation (Dissolution and Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Reverse-Phase Column HPLC_System->Column Detector UV Detector (Set at λmax) Column->Detector Mobile_Phase Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) Mobile_Phase->HPLC_System Data_Acquisition Data Acquisition and Processing Detector->Data_Acquisition Report Purity Assessment and Quantification Data_Acquisition->Report

Caption: Standard workflow for HPLC analysis.

Protocol for HPLC Analysis:

This is a general reverse-phase HPLC method that can be optimized for this specific compound.[17][18][19]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. An isocratic or gradient elution can be developed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of the compound, which can be determined using a UV-Vis spectrophotometer.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the protons on the 4-chlorophenyl ring, exhibiting an AA'BB' splitting pattern.

  • -CH₂-N- Proton: A triplet or multiplet adjacent to the nitrogen.

  • -CH₂-O- Proton: A triplet or multiplet adjacent to the oxygen.

  • -NH- Proton: A broad singlet or triplet for the sulfonamide proton, which is exchangeable with D₂O.

  • -OH Proton: A broad singlet or triplet for the hydroxyl proton, also exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 125-145 ppm), with the carbon attached to the chlorine and the carbon attached to the sulfur showing distinct chemical shifts.

  • Aliphatic Carbons: Two signals in the aliphatic region for the two methylene carbons of the hydroxyethyl group.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Features:

  • Molecular Ion: In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ should be observed. The presence of the chlorine atom will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).

  • Fragmentation: Collision-induced dissociation (CID) of the molecular ion will likely lead to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[20][21][22][23] Other fragmentations may involve cleavage of the N-C bond of the side chain.

Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: Use a soft ionization technique like ESI.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

  • Data Interpretation: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular structure.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and detailed protocols for their determination. A thorough understanding and experimental validation of these parameters are essential for any future preclinical and clinical development of this compound. The provided methodologies offer a robust framework for its synthesis, purification, and analytical characterization, empowering researchers to further investigate its potential as a novel therapeutic agent. Future studies should focus on obtaining precise experimental data for its solubility, pKa, and LogP, as well as exploring its biological activity profile, particularly as a carbonic anhydrase inhibitor, to fully elucidate its therapeutic promise.

References

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. [Link]

  • Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

  • 4-chloro-N-methyl-N-(2-phenoxyethyl)benzenesulfonamide. PubChem. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. [Link]

  • DOI. Organic Syntheses Procedure. [Link]

  • (PDF) ICH guidelines for the stability. ResearchGate. [Link]

  • Benzenesulfonamide. The Royal Society of Chemistry. [Link]

  • Preparation of N-(β-chloroethyl)-benzene sulfonamide. PrepChem.com. [Link]

  • 4-Chlorobenzenesulfonamide. PubChem - NIH. [Link]

  • 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. PMC - NIH. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • (PDF) 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. ResearchGate. [Link]

  • Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide. PubChem. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. [Link]

  • 4-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2,5-dichloro-N-(2-chloroethyl)benzenesulfonamide. CAS Common Chemistry. [Link]-0)

Sources

Hypothesized Mechanism of Action of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract: While 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is not extensively characterized in existing scientific literature, its core structure—a substituted benzenesulfonamide—places it within a class of compounds renowned for a wide spectrum of biological activities. This guide synthesizes the established mechanisms of action for structurally related benzenesulfonamide derivatives to construct a robust, hypothesis-driven framework for elucidating the pharmacological profile of this specific molecule. We propose that its primary mechanism is likely centered on the inhibition of carbonic anhydrase isozymes, a hallmark of the benzenesulfonamide class.[1][2][3] Additional potential activities, including receptor tyrosine kinase modulation and antimicrobial effects, are also considered. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-pronged research plan to systematically investigate and validate these potential mechanisms.

Introduction: The Scientific Rationale

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of drugs with applications ranging from antibacterial and anticancer to anticonvulsant and diuretic therapies.[4][5] The mechanism behind this versatility often lies in the sulfonamide group's ability to act as a zinc-binding group, effectively inhibiting metalloenzymes.[1] The subject of this guide, this compound, combines this key functional group with a 4-chloro substitution on the benzene ring and an N-(2-hydroxyethyl) side chain. While no direct studies on this compound's mechanism of action are currently published, we can infer plausible biological targets based on this structural composition.

The chloro- substitution can enhance binding affinity and modulate pharmacokinetic properties, while the hydroxyethyl group may offer additional hydrogen bonding opportunities within a target's active site.[6] Based on extensive data from analogous compounds, our primary hypothesis is that this compound functions as an inhibitor of one or more isoforms of carbonic anhydrase (CA).[1][4][7] Secondary hypotheses include the potential inhibition of receptor tyrosine kinases (RTKs)[8] or direct antimicrobial activity.[2]

This guide provides the theoretical grounding and detailed experimental protocols necessary to systematically test these hypotheses.

Primary Hypothesized Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are overexpressed in numerous pathologies, making them attractive drug targets. For instance, hCA IX is a well-validated target in oncology, while hCA II and hCA VII are implicated in epileptogenesis.[1][4] Benzenesulfonamides are the most widely studied class of CA inhibitors.[3]

2.1. Proposed Binding Mode

The sulfonamide moiety (-SO₂NH₂) is proposed to coordinate directly with the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, displacing the zinc-bound water molecule (or hydroxide ion). The nitrogen atom of the sulfonamide and one of the oxygen atoms would form the key interactions. The substituted benzene ring would then extend into the active site cavity, where its specific substituents—the 4-chloro and N-(2-hydroxyethyl) groups—would form additional interactions with hydrophilic and hydrophobic residues, determining the compound's potency and isoform selectivity.[9]

2.2. Experimental Validation Workflow

A tiered approach is recommended to validate the carbonic anhydrase inhibition hypothesis, starting with broad screening and progressing to detailed kinetic and cellular analysis.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Selectivity A Stopped-Flow CO₂ Hydrase Assay (hCA I, II, IX, XII) B Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) A->B Confirm Direct Binding D Cell Proliferation Assay (e.g., MDA-MB-231 for hCA IX) A->D Transition to Cellular Models C Thermal Shift Assay (TSA) (Target Engagement) B->C Validate Engagement E Apoptosis Induction Analysis (Annexin V/PI Staining) D->E Assess Cytotoxicity F Western Blot for Downstream Markers (e.g., pH regulators) E->F Investigate Pathway caption Workflow for CA Inhibition Validation

Caption: A logical workflow for validating carbonic anhydrase inhibition.

2.3. Detailed Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the ability of the compound to inhibit the CA-catalyzed hydration of CO₂.

  • Reagents & Materials:

    • Purified human carbonic anhydrase isoforms (hCA I, II, VII, IX).

    • This compound (Test Compound).

    • Acetazolamide (Positive Control Inhibitor).

    • Buffer solution (e.g., 10 mM HEPES/Tris, pH 7.5).

    • CO₂-saturated water.

    • pH indicator (e.g., p-nitrophenol).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Prepare stock solutions of the test compound and acetazolamide in DMSO.

    • Prepare a series of dilutions of the inhibitors in the assay buffer.

    • In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution containing the pH indicator.

    • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength. The rate of change corresponds to the rate of H⁺ production.

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the compound's effect on the viability of cancer cells known to overexpress a specific CA isoform (e.g., MDA-MB-231 for hCA IX).[2]

  • Reagents & Materials:

    • MDA-MB-231 breast cancer cell line.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test Compound and vehicle control (DMSO).

    • Staurosporine (Positive Control for apoptosis).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include vehicle-only and positive controls.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Secondary Hypothesized Mechanisms

While CA inhibition is the most probable mechanism, the benzenesulfonamide scaffold is versatile. The following sections outline plausible secondary mechanisms and the experimental approaches to investigate them.

3.1. Receptor Tyrosine Kinase (RTK) Inhibition

Certain benzenesulfonamide derivatives have been shown to inhibit RTKs, such as TrkA, which are often dysregulated in cancers like glioblastoma.[8]

Investigative Approach: A kinase inhibition screen would be the first step. A commercial service or an in-house panel assay (e.g., LanthaScreen™ or ADP-Glo™) could be used to test the compound against a panel of RTKs. If hits are identified, further validation would involve cellular assays to measure the inhibition of receptor phosphorylation and downstream signaling pathways (e.g., AKT, ERK) via Western blot in relevant cell lines (e.g., U87 glioblastoma cells).[8]

G A 4-Chloro-N-(2-hydroxyethyl) benzenesulfonamide B TrkA Receptor A->B Binds to kinase domain C Inhibition of Autophosphorylation B->C Blocks ATP binding site D Downstream Signaling (PI3K/AKT, MAPK/ERK) C->D Prevents pathway activation E Reduced Cell Proliferation & Survival (e.g., in U87 cells) D->E Induces apoptosis/cytostasis caption Hypothesized TrkA Signaling Inhibition

Caption: Potential inhibitory pathway of the compound on TrkA signaling.

3.2. Antimicrobial Activity

The sulfonamide group is the cornerstone of sulfa drugs, the first class of effective antibacterial agents. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Investigative Approach: The compound's antimicrobial potential can be assessed using standard microbiology protocols.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Reagents & Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton broth (MHB).

    • Test compound.

    • Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

    • 96-well plates.

  • Procedure:

    • Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).

    • Include a positive control (bacteria + antibiotic), a negative control (broth only), and a growth control (bacteria + broth).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary of Quantitative Data & Proposed Analysis

To facilitate clear interpretation and comparison, all quantitative results from the proposed experiments should be systematically tabulated.

Assay Target/Cell Line Metric Hypothesized Outcome
Stopped-Flow AssayhCA I, II, VII, IXKᵢ (nM)Low nM affinity, potential selectivity for specific isoforms
Isothermal TitrationhCA IXKᴅ (nM), ΔH, ΔSConfirmation of direct binding and thermodynamic profile
MTT AssayMDA-MB-231IC₅₀ (µM)Potent inhibition of cell growth (e.g., < 10 µM)
Kinase ScreenRTK Panel% Inhibition @ 10 µM>50% inhibition of specific RTKs (e.g., TrkA)
MIC DeterminationS. aureus, E. coliMIC (µg/mL)Low µg/mL values indicating antibacterial activity
Conclusion

While the specific mechanism of action for this compound remains to be empirically determined, its chemical structure provides a strong foundation for targeted investigation. The benzenesulfonamide core strongly suggests activity as a carbonic anhydrase inhibitor, a hypothesis that can be rigorously tested through the biochemical and cell-based assays detailed in this guide. The proposed research framework provides a comprehensive, logical, and technically sound pathway to not only elucidate the primary mechanism of this compound but also to explore its potential pleiotropic effects. The successful execution of these protocols will provide the critical data needed to define its pharmacological profile and guide its future development as a potential therapeutic agent.

References

A consolidated list of all sources cited within this document, including full titles and verifiable URLs.

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH).
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central, National Institutes of Health (NIH). Published August 1, 2021.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH).
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed, National Institutes of Health (NIH). Published April 12, 2018.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Published August 1, 2021.
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. National Institutes of Health (NIH).
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • 4-Chloro-N-[(2Z)-1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide. CymitQuimica.
  • 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. PubMed Central, National Institutes of Health (NIH).

Sources

An In-depth Technical Guide to the Biological Activity of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical properties and potential biological activities of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds to infer its probable biological profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action in antimicrobial and anticancer applications, and its prospective role as an enzyme inhibitor. Detailed experimental protocols for synthesis and biological evaluation, based on established methodologies for analogous sulfonamides, are provided to facilitate further investigation into this compound of interest.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2] The core structure features a 4-chlorobenzenesulfonyl group attached to a 2-hydroxyethylamine moiety. The presence of the sulfonamide functional group (-SO₂NH-) is a key pharmacophore, while the chloro- substitution on the benzene ring and the N-(2-hydroxyethyl) side chain are expected to modulate its physicochemical properties and biological target interactions.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 6419-69-8

  • Molecular Formula: C₈H₁₀ClNO₃S

  • Molecular Weight: 235.69 g/mol

Synthesis of this compound

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The most common approach involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[1][3] In the case of this compound, the synthesis would typically proceed via the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol (ethanolamine).

General Synthetic Protocol

This protocol describes a general method for the synthesis of N-substituted 4-chlorobenzenesulfonamides, which can be adapted for the synthesis of the title compound.

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • 2-Aminoethanol (Ethanolamine)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-aminoethanol (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Chlorobenzenesulfonyl_Chloride 4-Chlorobenzenesulfonyl Chloride Reaction_Vessel Reaction Mixture 4-Chlorobenzenesulfonyl_Chloride->Reaction_Vessel 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Base Pyridine Base->Reaction_Vessel Temperature 0°C to Room Temp Temperature->Reaction_Vessel Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction_Vessel->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities

While direct studies on this compound are scarce, the extensive research on analogous sulfonamides allows for the postulation of several potential biological activities.

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial drug candidates.[][5]

Mechanism of Action:

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[][8] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.[6][7]

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Bacterial_Growth Bacterial Growth (DNA & Protein Synthesis) Dihydrofolic_Acid->Bacterial_Growth Essential for Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed antibacterial mechanism of action via DHPS inhibition.

Representative Antibacterial Data for Analogous Sulfonamides:

CompoundOrganismMIC (µg/mL)Reference
N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivativeMethicillin-resistant Staphylococcus aureus≤ 6.2[8]
Sulfonamide analogue FQ5Pseudomonas aeruginosa16[9]
Sulfonamide analogue FQ5Escherichia coli16[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[10][11]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some sulfonamides have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[12] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Carbonic Anhydrase (CA) Inhibition: Certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[13][14] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to increased intracellular acidosis and apoptosis.[13]

Anticancer_Mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_ca Carbonic Anhydrase Inhibition Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis1 Apoptosis Cell_Cycle_Arrest->Apoptosis1 CAIX Carbonic Anhydrase IX/XII pH_Regulation Tumor pH Regulation CAIX->pH_Regulation Maintains Acidosis Intracellular Acidosis pH_Regulation->Acidosis Inhibition leads to Apoptosis2 Apoptosis Acidosis->Apoptosis2 Sulfonamide This compound Sulfonamide->Tubulin Inhibits Sulfonamide->CAIX Inhibits

Caption: Potential anticancer mechanisms of action for sulfonamide derivatives.

Representative Anticancer Data for Analogous Sulfonamides:

CompoundCell LineIC₅₀ (µM)Reference
Benzenesulfonamide derivative BA-3bHeLa (Cervical Cancer)0.007[12]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast Cancer)4.62[15]
Aryl thiazolone–benzenesulfonamide 4gMCF-7 (Breast Cancer)2.55[14]

Experimental Protocol: In Vitro Anticancer Cell Line Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Enzyme Inhibition

Beyond DHPS and carbonic anhydrases, sulfonamides have been shown to inhibit other enzymes, such as cyclooxygenase-2 (COX-2).[17]

Potential Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[17] Some sulfonamide-containing compounds, like celecoxib, are well-known selective COX-2 inhibitors.[18]

Representative COX-2 Inhibition Data for Analogous Sulfonamides:

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.047.6190[18]
Valdecoxib0.0055.01000[18]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.[19]

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • PGE₂ ELISA kit

  • Microplate reader

Procedure:

  • Pre-incubate the COX-2 enzyme with various concentrations of this compound.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the amount of PGE₂ produced using a competitive ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, therapeutic potential. Based on the well-documented biological activities of structurally related sulfonamides, it is plausible that this compound may exhibit antibacterial, anticancer, and enzyme-inhibitory properties. The presence of the 4-chlorobenzenesulfonamide core suggests a high probability of biological activity, while the N-(2-hydroxyethyl) substituent may influence its solubility, pharmacokinetic profile, and target-binding interactions.

This technical guide provides a foundational framework for initiating research into the biological activities of this compound. The detailed synthetic and biological evaluation protocols offer a starting point for its characterization. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its activity against a panel of bacterial strains and cancer cell lines. Further mechanistic studies, including enzyme inhibition assays, will be crucial to elucidate its mode of action and to determine its potential as a lead compound for the development of new therapeutic agents.

References

  • Alsughayer, A. A., Ali, M. A., & Alafeefy, A. M. (2011). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci., 24(4), 545-553.
  • ResearchGate. (2013). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]

  • Zolnowska, B., Sławinski, J., Grzonek, A., Kedzia, A., Kwapisz, E., & Kawiak, A. (2015). N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. Polish journal of microbiology, 64(3), 299–305.
  • Sayad, K. A. E., Elmasry, G. H., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409.
  • LinkedIn. (2024, May 22). Understanding Sulfonamides: Mechanisms and Applications. Retrieved from [Link]

  • SlideShare. (2015, January 16). Antibacterial sulfonamides. Retrieved from [Link]

  • Rauf, A., Zaib, S., Al-Awthan, Y. S., & Shah, A. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • El-Sayed, M. A., Al-Salem, H. S., Al-Omair, M. A., & El-Gamal, K. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(44), 27367–27383.
  • Supuran, C. T. (2007). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 7(2), 167–172.
  • Wani, T. A., Zargar, S., Alkahtani, H. M., Altwaijry, N., Al-Rasheed, L. S., Al-Amer, O., ... & Ahmad, E. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International journal of molecular sciences, 24(9), 7953.
  • MDPI. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2009). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of medicinal chemistry, 52(1), 310–314.
  • Wang, Y., Zhang, H., Meng, X., & Wang, S. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European journal of medicinal chemistry, 121, 216–227.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Al-Salem, H. S., El-Sayed, M. A., Al-Omair, M. A., & El-Gamal, K. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27383.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

  • Khan, A., Al-Dhfyan, A., Al-Mansour, H., & Arshad, M. N. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in chemistry, 11, 1221422.
  • Al-Hujaily, E. M., Choudhary, M. I., & Alam, M. S. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules (Basel, Switzerland), 25(24), 5909.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • ResearchGate. (2007). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Retrieved from [Link]

  • ACS Omega. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. Retrieved from [Link]

  • Atherosclerosis. (2013). Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk. Retrieved from [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • Khan, K. M., Saeedi, M., & Rashid, U. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 256930.
  • MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • Cancer Research. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Retrieved from [Link]

  • Ali, F., Shah, S. A. A., Ullah, N., & Sanna, V. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15668.
  • Singh, S. K., Shivaramakrishna, S., Saibaba, V., Rao, K. S., Ganesh, K. R., Vasudev, R., ... & Iqbal, J. (2007). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. European journal of medicinal chemistry, 42(4), 456–462.
  • Indian Journal of Pharmaceutical Sciences. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved from [Link]

  • Wani, T. A., Zargar, S., Alkahtani, H. M., Altwaijry, N., Al-Rasheed, L. S., Al-Amer, O., ... & Ahmad, E. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International journal of molecular sciences, 24(9), 7953.
  • Molbase. (n.d.). Synthesis of N-[(R)-2-hydroxy-1-(2-oxo-1-indolinylmethyl)ethyl]-2-naphthylsulf-onamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide and its structural analogs, a class of compounds demonstrating significant potential across diverse therapeutic areas. We delve into the synthetic chemistry, structure-activity relationships (SAR), and mechanisms of action that underpin their utility as carbonic anhydrase inhibitors, antimicrobial agents, and anticonvulsants. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to inform and guide future research and development endeavors. Through detailed protocols, mechanistic diagrams, and comparative data, we aim to provide a foundational resource for the exploration and exploitation of this versatile chemical scaffold.

Introduction: The Benzenesulfonamide Core

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of clinically significant drugs.[1] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) or to coordinate with metal ions in enzyme active sites has led to the development of drugs with diverse pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anticancer properties.[1][2] The parent compound of the class discussed herein, this compound, serves as a key starting point for the exploration of chemical space and the development of novel therapeutic agents. The presence of the chloro- and N-(2-hydroxyethyl) substituents provides opportunities for a multitude of structural modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies and Chemical Properties

The synthesis of this compound and its analogs generally follows a well-established synthetic route involving the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

General Synthesis of the Core Scaffold

The foundational step in the synthesis of this class of compounds is the preparation of 4-chlorobenzenesulfonyl chloride. This is typically achieved through the chlorosulfonation of chlorobenzene.[3][4][5] The subsequent reaction with an appropriate amine, in this case, ethanolamine, yields the desired sulfonamide.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for sulfonamide synthesis.[6]

  • Step 1: Preparation of 4-Chlorobenzenesulfonyl Chloride. In a fume hood, slowly add chlorobenzene (1.0 eq) to an excess of chlorosulfonic acid (3.0-5.0 eq) at 0-5°C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice. The product, 4-chlorobenzenesulfonyl chloride, will precipitate as a solid and can be collected by filtration, washed with cold water, and dried under vacuum.

  • Step 2: Synthesis of this compound. Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve ethanolamine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same solvent. Cool the amine solution to 0°C and slowly add the solution of 4-chlorobenzenesulfonyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis of Structural Analogs and Derivatives

The versatility of the benzenesulfonamide scaffold allows for the synthesis of a vast library of analogs. Modifications can be introduced at several key positions:

  • The Benzene Ring: Substitution at the ortho-, meta-, and para-positions of the benzene ring with various electron-donating or electron-withdrawing groups can significantly impact biological activity.

  • The Sulfonamide Nitrogen: Alkylation, arylation, or acylation of the sulfonamide nitrogen can modulate the compound's acidity, lipophilicity, and hydrogen bonding capacity.

  • The N-Substituent: The 2-hydroxyethyl group can be replaced with a wide range of other functional groups, including other alkyl chains, aromatic rings, or heterocyclic moieties, to explore different binding interactions with biological targets.

The following diagram illustrates the general workflow for the synthesis and diversification of these compounds.

G cluster_synthesis Synthesis Workflow cluster_diversification Diversification Strategies Start Chlorobenzene Chlorosulfonation Chlorosulfonation with Chlorosulfonic Acid Start->Chlorosulfonation SulfonylChloride 4-Chlorobenzenesulfonyl Chloride Chlorosulfonation->SulfonylChloride Reaction Sulfonamide Formation (Base, Solvent) SulfonylChloride->Reaction Amine Ethanolamine or Substituted Amine Amine->Reaction CoreCompound This compound or Analog Reaction->CoreCompound Purification Work-up and Purification CoreCompound->Purification FinalProduct Pure Compound Purification->FinalProduct BenzeneRing Benzene Ring Modification SulfonamideN Sulfonamide Nitrogen Substitution NSubstituent N-Substituent Variation caption General workflow for synthesis and diversification.

General workflow for synthesis and diversification.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being carbonic anhydrase inhibition, antimicrobial effects, and anticonvulsant properties.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Several isoforms of CA are overexpressed in various cancers, contributing to the acidic tumor microenvironment which promotes tumor growth, invasion, and metastasis.[7][8][9] Benzenesulfonamides are potent inhibitors of carbonic anhydrases, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

Mechanism of Action: The primary sulfonamide group (-SO2NH2) is crucial for CA inhibition. The nitrogen atom of the sulfonamide binds to the zinc ion in the active site, displacing a water molecule and disrupting the catalytic cycle. The substituted benzene ring and the N-substituent can engage in additional interactions with hydrophobic and hydrophilic pockets within the active site, influencing the inhibitor's potency and isoform selectivity.[10]

G cluster_pathway Carbonic Anhydrase IX Signaling in Cancer Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression Increased CAIX Expression HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (CAIX) CAIX_Expression->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX Acidosis Extracellular Acidosis H_HCO3->Acidosis Invasion Tumor Invasion and Metastasis Acidosis->Invasion Proliferation Tumor Cell Proliferation and Survival Acidosis->Proliferation DrugResistance Drug Resistance Acidosis->DrugResistance Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX Inhibition caption CAIX pathway in cancer and the inhibitory role of benzenesulfonamides.

CAIX pathway in cancer and the inhibitory role of benzenesulfonamides.

Structure-Activity Relationship (SAR): The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are highly dependent on the nature and position of the substituents on the aromatic ring and the N-substituent. Generally, modifications that enhance binding to the hydrophobic and hydrophilic regions of the active site lead to increased potency.[11]

Compound/AnalogTarget Isoform(s)IC50/Ki (nM)Reference
Acetazolamide (Standard)hCA I, II, IX, XII250, 12, 25, 5.7[7]
4-ChlorobenzenesulfonamidehCA II150[11]
Various triazole-benzenesulfonamideshCA IX, XII1.5 - 38.9 (hCA IX), 0.8 - 12.4 (hCA XII)[7]
Isatin-benzenesulfonamide conjugateshCA IX7.8 - 8.9[12]
Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[1] Their mechanism of action involves the inhibition of folic acid synthesis in bacteria.

Mechanism of Action: Bacteria synthesize folic acid from p-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[13][14][15] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

G cluster_pathway Bacterial Folic Acid Synthesis and Sulfonamide Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate NucleicAcids Purines, Thymidine (DNA, RNA Synthesis) Tetrahydrofolate->NucleicAcids BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition caption Inhibition of bacterial folic acid synthesis by sulfonamides.

Inhibition of bacterial folic acid synthesis by sulfonamides.

Structure-Activity Relationship (SAR): The antimicrobial activity of sulfonamides is influenced by the electronic properties of the benzene ring and the nature of the N-substituent. Electron-withdrawing groups on the ring can enhance activity.

Compound/AnalogBacterial Strain(s)MIC (µg/mL)Reference
Sulfamethoxazole (Standard)S. aureus, E. coliVaries[1]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus (MRSA)32[16]
Various novel sulfonamide derivativesS. aureus, E. coli, K. pneumoniae, P. aeruginosa1.56 - 256[17]
Anticonvulsant Activity

Several sulfonamide-based drugs, such as zonisamide and topiramate, are used in the treatment of epilepsy.[18] The anticonvulsant effects of these compounds are thought to be mediated, at least in part, by the inhibition of carbonic anhydrase isoforms in the brain.[19][20]

Mechanism of Action: Inhibition of brain carbonic anhydrases can lead to an increase in the concentration of CO2, which can have a stabilizing effect on neuronal membranes and reduce neuronal hyperexcitability. This can occur through modulation of ion channel activity and neurotransmitter release.

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant activity of novel sulfonamide derivatives is typically evaluated in rodent models using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests.[21][22][23][24]

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Animals are administered the test compound, and after a specified period, a brief electrical stimulus is delivered through corneal or ear-clip electrodes. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.

  • Pentylenetetrazol (PTZ) Test: This test is a model for myoclonic and absence seizures. Animals are administered the test compound followed by a subcutaneous injection of PTZ, a GABA-A receptor antagonist. The ability of the compound to prevent or delay the onset of clonic and tonic seizures is recorded.

Compound/AnalogAnimal ModelTestED50 (mg/kg)Reference
Phenytoin (Standard)MouseMES9.5[25]
4-Chlorobenzanilide derivativesMouseMES18.58[26]
Various sulfonamide derivativesRatMES30-300[25]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising and versatile class of compounds with significant therapeutic potential. The established synthetic routes allow for extensive structural diversification, enabling the fine-tuning of their biological activities. The well-elucidated mechanisms of action as carbonic anhydrase inhibitors, antimicrobial agents, and anticonvulsants provide a rational basis for further drug design and development.

Future research in this area should focus on:

  • Synthesis of novel analogs with improved potency and selectivity for specific biological targets.

  • In-depth structure-activity relationship studies to further refine the pharmacophore for each therapeutic application.

  • Exploration of novel therapeutic areas where the unique properties of these compounds may be beneficial.

  • Preclinical and clinical evaluation of the most promising candidates to translate these findings into new therapeutic interventions.

This technical guide provides a solid foundation for these future endeavors, and it is our hope that it will stimulate further innovation in the field of medicinal chemistry and drug discovery.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237(2), 536-540. [Link]

  • Microbe Notes. (2023, August 3). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. [Link][15]

  • Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 19. [Link][9][16]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65-77. [Link][7][8]

  • Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 12(5), 2535-2547. [Link][2]

  • Anand, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(1), 151-172. [Link][1]

  • Pochard, P., & Matagne, A. (2011). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Current pharmaceutical design, 17(16), 1602–1611. [Link][19]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?[Link][13]

  • Wu, H., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 15(9), 2589. [Link][9]

  • Nocentini, A., & Supuran, C. T. (2019). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules (Basel, Switzerland), 24(23), 4363. [Link][27]

  • Maresca, A., et al. (2008). Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Current pharmaceutical design, 14(7), 661-671. [Link][20]

  • Al-Subeh, T., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci., 3(2), 41-48. [Link][17]

  • Gupta, S. P. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204. [Link][28]

  • El-Sayed, M. A., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1629–1643. [Link][12]

  • Zhang, L., et al. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Computational biology and chemistry, 80, 203-214. [Link][11]

  • Kinoshita, M. (2016). Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders. Nova Science Publishers. [Link][18]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link][29]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link][21]

  • Khadikar, P. V., et al. (2002). QSAR modeling of carbonic anhydrase-I, -II and -IV inhibitory activities: Relative correlation potential of six topological indices. Bioorganic & medicinal chemistry letters, 12(1), 113-118. [Link][30]

  • Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain. Bioorganic & medicinal chemistry letters, 17(1), 255-259. [Link][25]

  • Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of molecular biology, 429(3), 365-377. [Link][10]

  • Morales, S., et al. (2016). N-Benzylidene-p-toluenesulfonamide. Organic Syntheses, 93, 1-13. [Link][31]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. [Link][32]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link][22]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link][23]

  • Baig, M. A. (2016, November 28). Anticonvulsant effect of drugs by MES and PTZ method [Slides]. SlideShare. [Link][24]

  • Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride. [4]

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of pharmaceutical sciences, 79(3), 220–222. [Link][26]

  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. [5]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1688. [Link][33]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. [34]

Sources

In vitro stability of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability Assessment of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound, a molecule of interest in drug discovery. Stability is a critical determinant of a compound's pharmacokinetic profile and ultimate clinical success. Insufficient stability in biological matrices can lead to rapid clearance, low bioavailability, and misleading data in other preclinical assays.[1][2] This document, designed for researchers and drug development professionals, details the structural liabilities of the target molecule, outlines potential degradation pathways, and provides field-proven, step-by-step protocols for assessing its stability in plasma and human liver microsomes. The methodologies are grounded in industry-standard practices and emphasize self-validating experimental design to ensure data integrity and trustworthiness.

Introduction: The Imperative of Early Stability Assessment

In the drug discovery and development cascade, the early identification of metabolic liabilities is paramount. A compound that exhibits promising pharmacological activity but is rapidly degraded in the body is unlikely to achieve therapeutic concentrations in vivo.[3] Therefore, assessing the metabolic stability of a new chemical entity (NCE) is a foundational step in the lead optimization process.[3]

This guide focuses on this compound. Its structure contains several functional groups that warrant careful stability evaluation. The sulfonamide moiety, in particular, is known to be susceptible to enzymatic hydrolysis in certain contexts.[1][2] This document serves as a practical manual for conducting two key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays: the plasma stability assay and the liver microsomal stability assay. These experiments simulate the enzymatic and chemical conditions the compound will encounter in systemic circulation and the primary site of drug metabolism, the liver.[1][4] By quantifying the rate of degradation in these systems, researchers can predict in vivo clearance, inform structural modifications, and make data-driven decisions to advance the most promising candidates.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's structure is the first step in predicting its stability.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃S[5]
Molecular Weight 223.69 g/mol [5]
Melting Point 106-108 °C[5]

Structural Features and Potential Liabilities:

  • Benzenesulfonamide Core: This is the most prominent feature. While sulfonamides are generally stable to chemical hydrolysis, they can be substrates for plasma hydrolases and amidases.[1][6]

  • Chlorine Substitution: The electron-withdrawing chloro group on the phenyl ring can influence the molecule's electronic properties and its susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • N-(2-hydroxyethyl) Side Chain: This flexible, polar side chain contains a primary alcohol. Alcohols can be sites for Phase II conjugation reactions (e.g., glucuronidation) or oxidation to aldehydes and carboxylic acids.

Potential Degradation Pathways

Based on the structural analysis, we can hypothesize two primary routes of in vitro degradation. The purpose of the stability assays is to confirm which, if any, of these pathways are significant.

  • Pathway A: Hydrolytic Cleavage: Enzymatic hydrolysis of the sulfur-nitrogen bond would cleave the molecule into 4-chlorobenzenesulfonic acid and 2-aminoethanol. This is a key pathway to investigate in the plasma stability assay.

  • Pathway B: Oxidative Metabolism: CYP enzymes in liver microsomes could hydroxylate the aromatic ring or oxidize the primary alcohol on the side chain.

G cluster_0 Potential In Vitro Degradation Pathways cluster_1 Hydrolysis (Plasma) cluster_2 Oxidation (Liver Microsomes) Parent This compound MetaboliteA1 4-Chlorobenzenesulfonic Acid Parent->MetaboliteA1 Hydrolytic Cleavage MetaboliteA2 2-Aminoethanol Parent->MetaboliteA2 Hydrolytic Cleavage MetaboliteB1 Aromatic Hydroxylation Product Parent->MetaboliteB1 CYP450-mediated MetaboliteB2 Side-Chain Oxidation Product Parent->MetaboliteB2 CYP450-mediated

Caption: Hypothesized degradation pathways for the target compound.

Experimental Assessment of In Vitro Stability

The following sections provide detailed, self-validating protocols for assessing stability. The use of appropriate controls is critical for data interpretation.

Protocol: Plasma Stability Assay

This assay determines the compound's stability in the presence of enzymes found in blood plasma, such as hydrolases and esterases.[6]

Rationale for Key Choices:

  • Matrix: Pooled plasma from multiple donors (human, rat, etc.) is used to average out inter-individual variability.[1]

  • Temperature: Incubations are performed at 37°C to mimic physiological conditions.

  • Termination: A cold organic solvent (e.g., acetonitrile) is used to precipitate plasma proteins, effectively stopping all enzymatic reactions simultaneously.[1]

  • Analysis: LC-MS/MS provides the high sensitivity and selectivity required to quantify the parent compound in a complex biological matrix.[2]

Experimental Workflow Diagram:

G cluster_workflow Plasma Stability Assay Workflow Start Prepare 10 mM DMSO Stock of Test Compound Spike Spike Compound into Plasma (Final Conc: 1 µM) Start->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60, 120 min) Incubate->Timepoints Quench Terminate Reaction (Add Cold Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate % Remaining & t½ Analyze->Data G cluster_workflow Microsomal Stability Assay Workflow cluster_arms Parallel Incubations Prep Prepare Microsome/Buffer Mix (e.g., 0.5 mg/mL protein in pH 7.4 buffer) Spike Add Test Compound (1 µM) Prep->Spike PreIncubate Pre-incubate at 37°C Spike->PreIncubate Start_Plus Initiate Reaction: Add NADPH System PreIncubate->Start_Plus Start_Minus Initiate Control: Add Buffer (No NADPH) PreIncubate->Start_Minus Sample_Plus Sample at Timepoints (0, 5, 15, 30, 60 min) Start_Plus->Sample_Plus Sample_Minus Sample at Final Timepoint Start_Minus->Sample_Minus Terminate Terminate Reaction (Cold Acetonitrile + Internal Standard) Sample_Plus->Terminate Sample_Minus->Terminate Process Centrifuge & Analyze Supernatant by LC-MS/MS Terminate->Process Data Calculate t½ & Intrinsic Clearance (CLint) Process->Data

Caption: Workflow for the microsomal stability assay with +/- NADPH arms.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). [7] * Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [8] * Prepare a liver microsomal suspension (e.g., 0.5 mg/mL protein) in the incubation buffer. [4][7] * Include known high-clearance (e.g., Testosterone) and low-clearance (e.g., Warfarin) compounds as controls.

  • Incubation:

    • In duplicate sets of tubes or wells ("+NADPH" and "-NADPH"), add the microsomal suspension and the test compound working solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation:

    • To initiate the reactions, add the NADPH-regenerating system to the "+NADPH" set.

    • Add an equal volume of incubation buffer to the "-NADPH" set.

    • Immediately remove the T=0 aliquot and quench in cold acetonitrile with an internal standard.

  • Sampling:

    • Continue incubating at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, or 60 minutes), remove aliquots from the "+NADPH" set and quench. [4] * A final time point sample is typically sufficient for the "-NADPH" control.

  • Sample Processing & Analysis:

    • Follow steps 4 and 5 from the Plasma Stability Assay protocol.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis (peak area ratios) are used to determine the rate of disappearance of the parent compound.

Key Parameters & Calculations:

  • Percent Remaining:

    • Calculated at each time point relative to the T=0 sample.

    • Formula: % Remaining = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100

  • Half-Life (t½):

    • The time required for the compound concentration to decrease by half.

    • First, determine the elimination rate constant (k) by plotting the natural logarithm (ln) of the % remaining versus time. The slope of this line is -k.

    • Formula: t½ = 0.693 / k [2]

  • Intrinsic Clearance (CLint):

    • For the microsomal assay, this represents the volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes) [9] Sample Data Summary Table:

AssaySpeciesTest Compound Conc.t½ (min)CLint (µL/min/mg)Interpretation
Plasma Stability Human1 µM> 120N/AHigh Stability
Microsomal Stability (+NADPH) Human1 µM2555.4Moderate Clearance
Microsomal Stability (-NADPH) Human1 µM> 60< 11.6Stable (CYP-dependent)

Interpretation Guidelines:

  • Plasma: A half-life > 120 minutes is generally considered stable. Rapid degradation (< 30 min) indicates a potential in vivo liability. [1]* Microsomes: Intrinsic clearance values are often categorized into low (< 20), medium (20-100), and high (> 100 µL/min/mg protein) to predict hepatic clearance in vivo. A significant difference between the +NADPH and -NADPH results confirms that metabolism is primarily driven by CYP enzymes. [4]

Conclusion

The in vitro stability assessment of this compound is a critical exercise in early drug development. The protocols outlined in this guide for plasma and liver microsomal stability provide a robust, reliable, and self-validating framework for generating crucial decision-making data. By leveraging these industry-standard assays, researchers can efficiently identify potential metabolic liabilities, understand the primary routes of degradation, and prioritize compounds with the highest probability of achieving a favorable pharmacokinetic profile. This early, data-driven approach is fundamental to a successful and efficient drug discovery pipeline.

References

  • Cyprotex ADME-Tox Solutions - Evotec. Plasma Stability. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • PubMed. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. [Link]

  • PubChem. 4-(2-Hydroxyethyl)benzenesulfonamide. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide represents a molecule of untapped therapeutic potential. While its direct biological targets are not extensively documented in public literature, its chemical structure, featuring a classic benzenesulfonamide scaffold, provides a strong foundation for systematic target identification. This guide eschews a speculative listing of targets and instead presents a comprehensive, multi-pronged strategic framework for the de-novo identification and validation of its protein partners. We detail a logical progression from hypothesis-driven approaches, based on structural analogy, to unbiased chemical proteomics for novel target discovery. Each stage is supported by field-proven experimental protocols, causality-driven explanations, and data interpretation guidelines, empowering researchers in pharmacology and drug development to systematically explore this compound's mechanism of action and unlock its therapeutic promise.

Introduction: The Knowledge Gap and Strategic Opportunity

This compound is a compound whose primary identity in the scientific literature is that of a chemical intermediate. A thorough review reveals a conspicuous absence of dedicated studies elucidating its mechanism of action or specific biological targets. This knowledge gap, however, presents a distinct scientific opportunity. The molecule possesses a sulfonamide functional group, one of the most fruitful pharmacophores in the history of medicine, responsible for classes of drugs ranging from antibacterials to diuretics, anticonvulsants, and anti-cancer agents.[1][2][3]

This guide provides a rigorous, actionable roadmap for researchers to navigate the process of target deconvolution for this compound. We will proceed through two major strategic phases:

  • Hypothesis-Driven Target Discovery: Leveraging the compound's structural features to identify and test the most probable target classes based on decades of medicinal chemistry precedent.

  • Unbiased Target Identification: Employing global, proteome-wide techniques to discover novel or unexpected targets without prior assumptions.

Finally, we will outline the crucial steps for validating any identified "hits" to confirm authentic, functionally relevant target engagement within a cellular context.

Part 1: Hypothesis-Driven Target Identification

The most rational starting point for target discovery is to analyze the compound's core structure. The benzenesulfonamide moiety is a "privileged scaffold" known to bind with high affinity to a select group of enzymes.

Primary Hypothesis: Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide group (R-SO₂NH₂) is the quintessential pharmacophore for inhibiting carbonic anhydrases, a superfamily of zinc-containing metalloenzymes.[4][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing critical roles in pH regulation, fluid balance, and biosynthesis.[6] Their dysregulation is implicated in glaucoma, epilepsy, edema, and various cancers.[6][7]

Given that thousands of sulfonamide-containing compounds have been synthesized and evaluated as CA inhibitors, this target class represents the highest-probability starting point.[4][6]

Table 1: Representative Human Carbonic Anhydrase Isoforms for Initial Screening

IsoformCellular LocationKey Pathological RelevanceRationale for Screening
CA I Cytosolic (Erythrocytes)Abundant, off-target liabilityAssess broad, non-selective activity
CA II Cytosolic (Ubiquitous)Glaucoma, edema, epilepsyClassical target for many CA inhibitors
CA IV Membrane-boundRenal function, glaucomaPotential for diuretic or ocular effects
CA IX Transmembrane (Tumors)Tumor acidosis, hypoxia, metastasisHigh-value oncology target
CA XII Transmembrane (Tumors)Tumor growth, glaucomaEmerging oncology and glaucoma target

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.

1. Reagents and Preparation:

  • Purified, recombinant human CA isoforms (I, II, IV, IX, XII).
  • HEPES buffer (20 mM, pH 7.4).
  • Phenol Red pH indicator solution.
  • CO₂-saturated water (substrate solution), prepared by bubbling CO₂ gas through chilled, deionized water.
  • This compound stock solution (e.g., 10 mM in DMSO).
  • Acetazolamide (positive control inhibitor).

2. Assay Procedure:

  • Prepare a reaction mixture in the stopped-flow instrument's syringe containing HEPES buffer, Phenol Red, and the specific CA isoform at a final concentration of ~10 nM.
  • In a separate set of tubes, prepare serial dilutions of the test compound and the positive control (Acetazolamide). Add these to the enzyme-containing syringe to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a DMSO-only vehicle control.
  • Equilibrate syringes to 25°C.
  • Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water substrate.
  • Monitor the change in absorbance of Phenol Red at 557 nm over time. The rate of pH change (and thus absorbance change) is proportional to the enzyme activity.
  • Calculate the initial rate of reaction for each inhibitor concentration.

3. Data Analysis:

  • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
  • Compare the IC₅₀ values across the different CA isoforms to determine the compound's potency and selectivity profile.
Secondary Hypothesis: Modulation of the Thiazide-Sensitive Na-Cl Cotransporter (NCC)

The subject compound is a known precursor in the synthesis of chlorothiazide, a foundational diuretic drug.[8] Chlorothiazide's primary mechanism of action is the inhibition of the Na-Cl Cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney.[8][9][10] This inhibition prevents the reabsorption of sodium and chloride, leading to diuresis.[11] It is plausible that the precursor molecule retains some affinity for this transporter.

This protocol uses a cell line stably expressing the human NCC transporter to measure inhibition of ion uptake.

1. Reagents and Preparation:

  • HEK-293 or a similar cell line stably transfected with human SLC12A3.
  • Cell culture medium (e.g., DMEM with 10% FBS).
  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
  • Radioactive tracer (e.g., ²²Na⁺) or a fluorescent ion indicator compatible with the transporter.
  • Test compound and a known NCC inhibitor (e.g., hydrochlorothiazide) as a positive control.

2. Assay Procedure:

  • Seed the NCC-expressing cells in a 96-well plate and grow to confluence.
  • Wash the cells with pre-warmed Uptake Buffer.
  • Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or the positive control. Include a vehicle control.
  • Initiate the uptake by adding Uptake Buffer containing the radioactive tracer (e.g., ²²Na⁺) and continue the incubation for a predetermined linear uptake period (e.g., 5-10 minutes).
  • Terminate the transport by rapidly washing the cells with ice-cold Uptake Buffer.
  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Normalize the counts per minute (CPM) to the protein concentration in each well.
  • Calculate the percent inhibition of tracer uptake for each compound concentration relative to the vehicle control.
  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 2: Unbiased and Global Target Identification

If hypothesis-driven approaches yield negative or ambiguous results, or to discover entirely novel mechanisms of action, unbiased methods are paramount. Chemical proteomics stands as the most powerful strategy for identifying the full spectrum of protein binding partners for a small molecule within a complex biological system.[12][13]

Core Strategy: Affinity Chromatography-Mass Spectrometry (AC-MS)

The AC-MS workflow uses a modified version of the small molecule as "bait" to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by high-resolution mass spectrometry.[14][15] This approach can reveal direct targets without any prior assumptions about their function or identity.[12][16]

cluster_prep Phase 1: Probe Preparation cluster_exp Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis & Validation A 1. Synthesize Probe (Compound + Linker + Tag) B 2. Immobilize Probe on Affinity Resin A->B Covalent Coupling D 4. Incubate Lysate with Probe-Resin B->D Add 'Bait' C 3. Prepare Cell Lysate (e.g., from cancer cell line) C->D E 5. Wash Resin (Remove Non-specific Binders) D->E F 6. Elute Bound Proteins E->F G 7. Protein Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Database Search (Protein Identification) H->I J 10. Hit Validation (Orthogonal Assays) I->J Candidate Targets

Figure 1: A generalized workflow for target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

1. Probe Synthesis and Immobilization:

  • Synthesis: Design and synthesize a chemical probe. This involves modifying this compound by adding a linker arm (e.g., polyethylene glycol) terminating in a reactive handle (e.g., an alkyne or biotin). The linker attachment point should be chosen carefully to minimize disruption of potential protein-binding interactions.
  • Immobilization: Covalently couple the synthesized probe to an affinity matrix, such as NHS-activated Sepharose beads or, if using a terminal alkyne, azide-functionalized beads via a "click chemistry" reaction.[17]

2. Protein Pulldown:

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and harvest the cells. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
  • Incubation: Incubate the cell lysate with the probe-immobilized beads. In a crucial control experiment, simultaneously incubate lysate with "empty" beads (no probe) to identify non-specific background binders. A second control involves co-incubation with an excess of the free, unmodified parent compound to compete for binding to the true targets.
  • Washing: Vigorously wash the beads with lysis buffer containing a mild detergent to remove proteins that bind non-specifically to the matrix.

3. Protein Identification:

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with a high concentration of the free compound.
  • Sample Preparation: Separate the eluted proteins via SDS-PAGE. Excise the entire protein lane, digest the proteins in-gel with trypsin, and extract the resulting peptides.
  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the individual peptides.
  • Database Search: Search the acquired peptide fragmentation spectra against a human protein database (e.g., UniProt) to identify the proteins present in the eluate.

4. Hit Prioritization:

  • True candidate targets should be significantly enriched in the probe pulldown compared to the empty bead control.
  • Binding of true targets should be significantly reduced in the competitive elution control.
  • Prioritize hits based on abundance, statistical significance, and biological plausibility.

Part 3: Hit Validation and Mechanistic Confirmation

Identifying a protein in a pulldown experiment is not sufficient proof of it being a functional target. Validation is a critical step to confirm direct binding in a cellular context and to demonstrate a functional consequence of that binding.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that confirms direct ligand binding to a target protein within intact, living cells.[18] The principle is that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[19][20][21]

A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Across a Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Folded Protein) D->E F Pellet (Aggregated Protein) D->F G 5. Quantify Soluble Target Protein (e.g., Western Blot) E->G H 6. Plot Melting Curves (% Soluble vs. Temperature) G->H I Result: Thermal Shift (Confirms Target Engagement) H->I

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

1. Cell Treatment and Heating:

  • Culture cells and treat them with either the test compound at a saturating concentration (e.g., 10x IC₅₀ from a functional assay) or a vehicle control (e.g., DMSO) for a defined period.
  • Aliquot the cell suspensions into PCR tubes.
  • Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

2. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
  • Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
  • Collect the supernatant containing the soluble proteins.
  • Quantify the amount of the specific target protein (identified from the AC-MS experiment) remaining in the soluble fraction at each temperature point using Western blotting or targeted mass spectrometry.

3. Data Analysis:

  • For both the vehicle- and compound-treated samples, plot the percentage of soluble target protein remaining as a function of temperature.
  • A successful validation is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" demonstrates that the compound stabilized the target protein inside the cell, providing strong evidence of direct physical engagement.[22]

Conclusion and Future Directions

The journey to identify the therapeutic targets of an uncharacterized compound like this compound must be systematic and evidence-based. This guide outlines a logical and robust strategy, beginning with informed hypotheses based on its sulfonamide scaffold and progressing to unbiased, discovery-based proteomics. The proposed targets—Carbonic Anhydrases and the Na-Cl Cotransporter—provide immediate, testable starting points.

However, the true potential of this compound may lie in novel targets discovered through the AC-MS workflow. For any high-confidence hit, the validation of target engagement using methods like CETSA is non-negotiable. Upon successful validation, subsequent research should focus on elucidating the functional consequences of target binding, exploring downstream signaling pathways, and ultimately, correlating target modulation with a relevant disease phenotype in preclinical models. This structured approach will pave the way for defining the compound's therapeutic window and potential clinical applications.

References

  • D'Ambrosio, K., et al. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 24(10), 1988. Available at: [Link]

  • Bates, D. (2021). Thiazide diuretics (chlorothiazide). SlideShare. Available at: [Link]

  • Pediatric Oncall. (n.d.). Chlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]

  • Pitts, R.F. (1959). The Mode of Action and Use of Chlorothiazide and Related Compounds. Circulation, 20(5), 757-768. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Chlorothiazide? Patsnap. Available at: [Link]

  • GoodRx. (2024). Chlorothiazide (Diuril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

  • Supuran, C.T. (2002). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 45(5), 881-889. Available at: [Link]

  • Gokcen, K., et al. (2019). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 808-814. Available at: [Link]

  • Akhtar, N., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 195-202. Available at: [Link]

  • Angeli, A., et al. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-28. Available at: [Link]

  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(14), 7789. Available at: [Link]

  • Torok, M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. Available at: [Link]

  • Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Results in Chemistry, 7, 101416. Available at: [Link]

  • Torok, M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed, 31272793. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]

  • Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1277-1287. Available at: [Link]

  • Parker, C.G., & Maurais, P. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. RSC Chemical Biology, 7(4), 591-605. Available at: [Link]

  • Alafnan, A., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Medicinal Chemistry, 30(28), 3183-3204. Available at: [Link]

  • Robers, M.B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]

  • Liu, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. Chinese Medicine, 16(1), 84. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Lomenick, B., & Jung, M.E. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 1-21. Available at: [Link]

  • Zhang, C., et al. (2019). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B, 9(4), 693-709. Available at: [Link]

  • de Moraes, M.C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35), 1-5. Available at: [Link]

  • Yao, H., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 10214-10221. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Protein interactions and their importance. Available at: [Link]

  • Creative Bioarray. (n.d.). SLC Transporter Inhibition Assay. Available at: [Link]

  • Johnson, C.B., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 132-140. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-N-methyl-N-(2-phenoxyethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Ji, W., et al. (2021). Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease. Frontiers in Genetics, 12, 638848. Available at: [Link]

  • Wu, X., et al. (2022). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. Pharmaceutical Research, 39(4), 743-755. Available at: [Link]

  • Invitae. (n.d.). SLC12A3. Test catalog. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-N-(2-hydroxyethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Kos, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(11), 20645-20663. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-chloro-N-(2-chloroethyl)-. Substance Details. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Early-Stage Research of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the initial scientific investigation of the novel chemical entity, 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. As a member of the benzenesulfonamide class—a scaffold renowned for its diverse pharmacological activities—this compound presents a compelling starting point for a drug discovery program. This guide is structured to navigate the critical path of early-stage research, from synthesis and initial screening to mechanism of action studies, providing both the "how" and the "why" behind each experimental decision.

Introduction and Rationale

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of drugs with applications ranging from antibacterial and anticancer agents to diuretics and anticonvulsants.[1][2] This wide spectrum of activity stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the transition state of various enzymatic reactions. The specific compound, this compound, combines this established pharmacophore with a chloro-substituent, known to modulate electronic properties and potentially enhance binding affinity, and a hydroxyethyl side chain that can participate in further hydrogen bonding, potentially improving both potency and pharmacokinetic properties.

Given the known activities of structurally related benzenesulfonamides, which include inhibition of carbonic anhydrases, various kinases (such as PI3K, mTOR, and JAKs), and cholinesterases, a logical and efficient early-stage research plan is to screen this compound against a panel of targets representative of these enzyme classes.[3][4][5] This approach allows for a rapid assessment of its primary pharmacological profile and guides subsequent, more focused investigations.

Physicochemical Properties

A foundational step in the evaluation of any new chemical entity is the characterization of its physical and chemical properties.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃S[6]
Molecular Weight 235.69 g/mol [6]
Melting Point 106-108 °C[6]
Appearance White to off-white powderAssumed
Solubility To be determined experimentally

Chemical Synthesis

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. A reliable and straightforward method involves the reaction of a commercially available benzenesulfonyl chloride with the desired amine.[7]

Proposed Synthetic Route

The synthesis of this compound can be readily achieved via the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol (ethanolamine). The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

4-Chlorobenzenesulfonyl Chloride + 2-Aminoethanol → this compound + HCl

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminoethanol (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-chlorobenzenesulfonyl chloride) is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product Characterization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Screening Cascade

A tiered screening approach is proposed to efficiently identify the primary biological activity of this compound. This cascade begins with broad, high-throughput in vitro assays against key enzyme families known to be targeted by benzenesulfonamides.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Mechanism of Action NCE This compound Assay1 Carbonic Anhydrase Inhibition Assay NCE->Assay1 Assay2 Kinase Panel (e.g., PI3K, JAK, mTOR) NCE->Assay2 Assay3 Cholinesterase Inhibition Assay NCE->Assay3 IC50 IC50 Determination Assay1->IC50 Positive Hit Assay2->IC50 Positive Hit Assay3->IC50 Positive Hit Selectivity Isoform/Kinase Selectivity Profiling IC50->Selectivity Cellular Cell-Based Assays Selectivity->Cellular Pathway Pathway Analysis (e.g., Western Blot) Cellular->Pathway

Caption: A tiered approach for the pharmacological evaluation of the NCE.

Detailed Experimental Protocols: Tier 1 Screening

The following protocols are designed for a 96-well plate format, suitable for initial high-throughput screening.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, monitored spectrophotometrically.[3][8]

  • Materials:

    • Human Carbonic Anhydrase II (hCA II)

    • p-Nitrophenyl acetate (p-NPA)

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Test compound stock solution (10 mM in DMSO)

    • Acetazolamide (positive control)

    • 96-well clear, flat-bottom microplate

    • Microplate reader

  • Protocol:

    • Plate Setup:

      • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

      • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL hCA II Working Solution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL hCA II Working Solution.

    • Enzyme-Inhibitor Pre-incubation: Add the buffer and DMSO/inhibitor solutions to the respective wells. Add the hCA II working solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.[8]

    • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to initiate the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[8]

    • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.

Kinase Inhibition Assays (General Protocol)

A variety of universal kinase assay kits are commercially available (e.g., ADP-Glo™, LanthaScreen™).[9][10] These assays typically measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Materials:

    • Target Kinase (e.g., PI3Kα, JAK2)

    • Kinase Substrate (specific to the kinase)

    • ATP

    • Kinase Assay Buffer

    • Test compound stock solution (10 mM in DMSO)

    • Known kinase inhibitor (positive control)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well microplate

    • Luminometer

  • Protocol:

    • Kinase Reaction: In each well, combine the kinase, substrate, and test compound/control in the kinase assay buffer.

    • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

    • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates kinase inhibition. Calculate the percent inhibition for each concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay utilizes the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[4][11]

  • Materials:

    • Human Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compound stock solution (10 mM in DMSO)

    • Donepezil or Galantamine (positive control)

    • 96-well clear, flat-bottom microplate

    • Microplate reader

  • Protocol:

    • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Plate Setup: Add 25 µL of phosphate buffer to all wells. Add 25 µL of the test compound dilutions to the test wells. For the control, add 25 µL of buffer with the same DMSO concentration.[11]

    • Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate for 10 minutes at 37°C.

    • Reaction Initiation: Add 50 µL of the DTNB solution, followed by 25 µL of the ATCI substrate solution to all wells.[11]

    • Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[11]

    • Data Analysis: Determine the rate of reaction (ΔAbs/min). Calculate the percentage of inhibition as described for the CA assay.

Hypothetical Mechanism of Action Pathways

Based on a positive hit in the primary screening, Tier 3 studies would focus on elucidating the mechanism of action at a cellular level. Below are two hypothetical pathways that could be investigated if the compound shows activity in the respective kinase assays.

PI3K/mTOR Signaling Pathway

If this compound inhibits PI3K and/or mTOR, it could be a potential anticancer agent. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[12][13]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-Chloro-n-(2-hydroxyethyl) benzenesulfonamide Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Potential inhibition points in the PI3K/mTOR signaling cascade.

A key experiment to validate this mechanism is to measure the phosphorylation status of Akt (a downstream target of PI3K) and S6K (a downstream target of mTORC1) via Western Blot analysis in cancer cells treated with the compound.[12] A reduction in phosphorylated Akt (p-Akt) and phosphorylated S6K (p-S6K) would confirm pathway inhibition.

JAK/STAT Signaling Pathway

Inhibition of the JAK/STAT pathway is a therapeutic strategy for inflammatory diseases and some cancers.[14][15] Cytokines activate JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor 4-Chloro-n-(2-hydroxyethyl) benzenesulfonamide Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT pathway at the level of Janus Kinase.

To confirm this mechanism, immune cells (e.g., PBMCs) can be stimulated with a cytokine (e.g., IL-6 or IFN-γ) in the presence of the compound. The phosphorylation status of a key STAT protein (e.g., p-STAT3) can then be assessed by Western Blot or flow cytometry. A dose-dependent decrease in p-STAT3 would provide strong evidence for JAK/STAT pathway inhibition.[16]

Conclusion and Future Directions

This guide outlines a logical, evidence-based strategy for the early-stage investigation of this compound. By leveraging the known pharmacology of the benzenesulfonamide scaffold, a targeted yet comprehensive screening cascade can efficiently identify its primary biological activity. The proposed protocols provide a robust starting point for these investigations. Positive findings in any of the primary screens would trigger a cascade of further studies, including IC₅₀ determination, selectivity profiling, and detailed mechanism of action studies, ultimately defining the therapeutic potential of this novel chemical entity.

References

  • Wang, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 84, 129290. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

  • SAS Publishers. (2014). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. [Link]

  • ScienceDirect. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • PISRT. (2019). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. [Link]

  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • Polish Annals of Medicine. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. (n.d.). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. [Link]

  • ResearchGate. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. [Link]

  • ScienceDirect. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. [Link]

  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

  • PMC. (n.d.). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • FineTest. (2022). PI3K AKT mTOR Pathway in Cancer. [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. [Link]

  • Taylor & Francis Online. (n.d.). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. [Link]

  • NIH. (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]

  • PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • PMC. (n.d.). JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. [Link]

  • University of Helsinki. (n.d.). JAK-STAT Signaling and Inhibition in Immunological Diseases. [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]

  • PMC. (2020). Basic Mechanisms of JAK Inhibition. [Link]

  • PMC. (n.d.). Principles of early drug discovery. [Link]

  • Frontiers. (2024). Identification of first active compounds in drug discovery. how to proceed?. [Link]

  • PNAS. (2012). Identifying mechanism-of-action targets for drugs and probes. [Link]

Sources

Methodological & Application

Application Note and Protocols for Investigating the Bioactivity of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Cellular Analysis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer and antibacterial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound in cell culture-based assays. We present a hypothesized mechanism of action based on the known effects of structurally related sulfonamides, which often induce cell cycle arrest and apoptosis in cancer cell lines.[3][4][5][6] Detailed, field-proven protocols for assessing cell viability, cell cycle progression, and apoptosis are provided, along with guidelines for data interpretation and troubleshooting. This guide is designed to be a self-validating system for the initial screening and mechanistic evaluation of this compound.

Introduction: The Therapeutic Potential of Benzenesulfonamides

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group attached to a benzene ring. This structural motif is present in a multitude of commercially available drugs and serves as a versatile template for the design of new therapeutic agents.[7] Research has shown that derivatives of this scaffold can act as potent inhibitors of various enzymes and have been developed as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2]

This compound is a specific derivative whose biological activity in cellular contexts is not yet extensively documented in publicly available literature. However, the presence of the 4-chlorobenzenesulfonamide core, a feature in many biologically active molecules, suggests its potential as a subject for investigation in drug discovery programs.[1][5] This application note provides the foundational methodologies to explore its cytotoxic and cytostatic effects on cancer cell lines.

Hypothesized Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Based on extensive literature on related sulfonamide derivatives, a primary proposed mechanism of action for novel anticancer agents within this class is the induction of cell cycle arrest and programmed cell death (apoptosis).[3][4][6]

  • Cell Cycle Arrest: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Sulfonamide derivatives have been observed to cause cell accumulation in the G0/G1 or G2/M phases of the cell cycle.[3][4] This arrest prevents the proliferation of cancer cells and can be a prelude to apoptosis. The G2/M checkpoint is particularly critical, preventing cells with damaged DNA from entering mitosis.[8]

  • Apoptosis Induction: Apoptosis is a regulated process of cell death that is crucial for normal tissue homeostasis. Its deregulation is a hallmark of cancer. Many chemotherapeutic agents, including some sulfonamides, trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[3][5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Below is a conceptual workflow for investigating these potential mechanisms for this compound.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies (at IC50 concentration) Compound This compound CellLines Cancer Cell Lines (e.g., HeLa, MCF-7, K562) Compound->CellLines Treat cells with various concentrations MTT Cell Viability Assay (MTT) CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Experimental workflow for characterizing this compound.

Below is a diagram illustrating the key signaling pathways that are hypothesized to be affected by the compound.

G cluster_pathways Hypothesized Cellular Targets cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Compound This compound Mitochondria Mitochondrial Pathway (Intrinsic) Compound->Mitochondria DeathReceptor Death Receptor Pathway (Extrinsic) Compound->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_S G1/S Checkpoint Proliferation Cell Proliferation Blocked G1_S->Proliferation G2_M G2/M Checkpoint G2_M->Proliferation Compound2 This compound Compound2->G1_S Compound2->G2_M

Caption: Hypothesized signaling pathways affected by the compound.

Experimental Protocols

Here we provide detailed protocols for the initial characterization of this compound. It is imperative to first determine the optimal cell seeding density for your chosen cell line(s) to ensure they are in the logarithmic growth phase during the experiment.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Materials:

  • 96-well flat-bottom plates

  • Chosen cancer cell line(s)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Treated and untreated cells

  • 70% ice-cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus DNA content.

Data Interpretation:

  • Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase compared to the control suggests a cell cycle arrest at that checkpoint. For example, an increase in the G2/M peak indicates a G2/M arrest.[8]

Data Presentation and Troubleshooting

Quantitative Data Summary

The results from the initial screening can be summarized in a table to compare the potency of the compound across different cell lines and time points.

Cell LineCancer TypeTreatment Duration (h)IC₅₀ (µM)
HeLaCervical Cancer24e.g., 45.2
48e.g., 28.7
MCF-7Breast Cancer24e.g., 62.1
48e.g., 35.5
K562Leukemia24e.g., 33.8
48e.g., 19.4
Note: The IC₅₀ values presented are hypothetical and must be determined experimentally.
Common Troubleshooting
IssuePossible CauseSolution
MTT Assay: High variability between replicate wellsUneven cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilizationEnsure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Ensure thorough mixing after adding the solubilizer
Flow Cytometry: High percentage of necrotic cells in the controlOver-trypsinization; Harsh cell handlingUse a lower concentration of trypsin for a shorter duration; Handle cells gently during centrifugation and resuspension
Flow Cytometry: Broad peaks in cell cycle histogramCell clumping; Incorrect flow rateFilter the cell suspension before analysis; Use a lower flow rate for acquisition
General: Compound precipitation in mediaPoor solubilityLower the final DMSO concentration; Prepare fresh dilutions for each experiment; Gently warm the medium to aid dissolution

Conclusion

This application note provides a robust framework for the initial in vitro evaluation of this compound. By employing these standardized assays, researchers can effectively determine the cytotoxic and cytostatic properties of this compound and gain insights into its potential mechanism of action. The hypothesized induction of apoptosis and cell cycle arrest, based on the activity of related sulfonamides, offers a logical starting point for mechanistic investigation.[3][4][5][6] Further studies, such as Western blotting for key cell cycle and apoptotic proteins (e.g., cyclins, CDKs, caspases, Bcl-2 family proteins), can be employed to validate and expand upon the findings from these primary assays.

References

  • Benchchem. Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment.
  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. Available from: [Link]

  • MySkinRecipes. 4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide.
  • Gomes, C. R. B., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23-36. Available from: [Link]

  • Biosynth. 4-Chloro-N-ethylbenzenesulfonamide.
  • Wujec, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2185. Available from: [Link]

  • Poczta, A., et al. (2021). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 26(11), 3343. Available from: [Link]

  • El-Sayed, M. A., et al. (2020). CCL113, a novel sulfonamide, induces selective mitotic arrest and apoptosis in HeLa and HepG2 cells. Oncology Reports, 44(6), 2770-2782. Available from: [Link]

  • Liu, Y., et al. (2011). 4-Hydroxynonenal Induces G2/M Phase Cell Cycle Arrest by Activation of the Ataxia Telangiectasia Mutated and Rad3-related Protein (ATR)/Checkpoint Kinase 1 (Chk1) Signaling Pathway. Journal of Biological Chemistry, 286(43), 37347-37356. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]

  • Kruman, I., et al. (1998). Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis. Journal of Neuroscience, 18(16), 6372-6388. Available from: [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(10), 736-744. Available from: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(5), 4125-4143. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)-2-phenylacetamide Derivatives.
  • Fun, H. K., et al. (2011). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 16(12), 10147-10161. Available from: [Link]

Sources

Application Notes and Protocols for the Study of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of Novel Sulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile role in targeting a variety of enzymes. A primary example is its well-established activity as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to numerous physiological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide as a potential enzyme inhibitor. While this compound is a representative of the sulfonamide class, the principles and protocols outlined herein are broadly applicable to the initial investigation of novel, uncharacterized enzyme inhibitors. We will proceed with the hypothesis that this compound is a carbonic anhydrase inhibitor, and the following protocols are designed to rigorously test this hypothesis and characterize its inhibitory properties.

Physicochemical Properties of this compound

A foundational step in any enzyme inhibition study is the characterization of the inhibitor itself. The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃S[3]
Molecular Weight 235.69 g/mol [3]
CAS Number 6419-69-8[3]
Melting Point 106-108 °C[3]
Appearance White to off-white solid (presumed)General knowledge

Proposed Mechanism of Action: A Primer on Sulfonamide-Based Carbonic Anhydrase Inhibition

The inhibitory activity of benzenesulfonamides against carbonic anhydrases is well-understood. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity. It coordinates to the zinc ion (Zn²⁺) located at the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This coordination prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme's function.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the general workflow for the characterization of this compound as a potential enzyme inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Inhibitor Stock Solution Preparation initial_screen Initial Screening (Single Concentration) prep_inhibitor->initial_screen prep_enzyme Enzyme and Substrate Solution Preparation prep_enzyme->initial_screen prep_buffers Buffer and Reagent Preparation prep_buffers->initial_screen ic50 IC50 Determination (Dose-Response) initial_screen->ic50 If active calc_inhibition Calculate % Inhibition initial_screen->calc_inhibition kinetics Mechanism of Action (Kinetic Studies) ic50->kinetics plot_ic50 Plot Dose-Response Curve and Determine IC50 ic50->plot_ic50 plot_kinetics Lineweaver-Burk or Michaelis-Menten Plots kinetics->plot_kinetics determine_ki Determine Ki and Inhibition Type plot_kinetics->determine_ki

Caption: General workflow for enzyme inhibitor characterization.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Enzyme Stock Solution (e.g., 1 mg/mL Human Carbonic Anhydrase II):

    • Dissolve lyophilized human carbonic anhydrase II (e.g., from bovine erythrocytes) in cold Assay Buffer to a concentration of 1 mg/mL.[1]

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution (e.g., 3 mM p-Nitrophenyl Acetate - p-NPA):

    • Dissolve p-NPA in acetonitrile or DMSO.[1]

    • This solution should be prepared fresh daily.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This colorimetric assay is a widely used method for high-throughput screening of CA inhibitors.[2][4] It measures the esterase activity of CA, which correlates with its primary CO₂ hydratase activity.[4] The enzyme catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[1][2]

Materials:

  • Human Carbonic Anhydrase II (CA II) working solution (diluted from stock in cold Assay Buffer)

  • p-NPA substrate solution

  • This compound serial dilutions

  • Acetazolamide (positive control inhibitor) serial dilutions

  • Assay Buffer (50 mM Tris-HCl, pH 7.5)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Assay Procedure (96-well plate format):

  • Plate Setup: It is recommended to perform all measurements in triplicate.[1]

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.

  • Pre-incubation:

    • To the appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[1]

Data Analysis:

  • Calculate Reaction Rates (V): Determine the rate of reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine IC₅₀:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Illustrative Data:

Inhibitor Concentration (µM)% Inhibition (Hypothetical)
0.015.2
0.115.8
148.9
1085.3
10098.1

IC₅₀ Curve (Hypothetical): A sigmoidal curve would be plotted here with % Inhibition on the Y-axis and Log[Inhibitor] on the X-axis, with the IC₅₀ value calculated from the curve fit.

Protocol 3: Mechanism of Action Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations.

Procedure:

  • Set up the assay as described in Protocol 2.

  • Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, vary the concentration of the substrate (p-NPA).

  • Measure the initial reaction rates (V₀).

Data Analysis:

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.

Visualization of Inhibition Mechanism

The following diagram illustrates the concept of competitive inhibition at the enzyme's active site, a common mechanism for sulfonamide-based carbonic anhydrase inhibitors.

G cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (CA) Product Product (HCO3-) Enzyme->Product Catalyzes Substrate Substrate (CO2) Substrate->Enzyme Binds to Active Site Enzyme_i Enzyme (CA) Substrate_i Substrate (CO2) Inhibitor Inhibitor (Sulfonamide) Inhibitor->Enzyme_i Binds to Active Site No_Product No Reaction Substrate_i->No_Product Blocked

Caption: Competitive inhibition of carbonic anhydrase.

Troubleshooting and Considerations

  • Solubility: If this compound exhibits poor solubility in DMSO, consider alternative solvents. However, always run a solvent control to ensure the solvent itself does not affect enzyme activity.

  • Compound Interference: High concentrations of the test compound may interfere with the absorbance reading. It is advisable to run a control with the compound and substrate but without the enzyme to check for any intrinsic absorbance.

  • Enzyme Activity: Ensure the enzyme is active and that the assay is performed in the linear range of the enzyme's activity.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, with a focus on carbonic anhydrase. By following these methodologies, researchers can effectively determine the compound's inhibitory potency (IC₅₀) and elucidate its mechanism of action, thereby providing critical insights for further drug development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
  • BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • ChemicalBook. (n.d.). This compound.

Sources

Application Note: A Protocol for Molecular Docking of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Molecular docking is an indispensable computational technique in modern drug discovery, enabling the prediction of binding interactions between small molecules and their macromolecular targets.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide, a molecule belonging to the benzenesulfonamide class. The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous approved drugs, most notably as inhibitors of carbonic anhydrases.[3] This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them. We will use Human Carbonic Anhydrase II as a representative target to illustrate a complete workflow, from target and ligand preparation to docking execution, result analysis, and protocol validation.

Introduction: The Scientific Context

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to bind with high affinity to the zinc-containing active site of carbonic anhydrases (CAs).[3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing critical roles in physiological processes such as pH regulation and fluid balance. Their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them important therapeutic targets.

This compound (hereafter referred to as CHEB) is a representative member of this chemical class. While its specific biological activities may be underexplored, its structural features make it a plausible candidate for interaction with CA enzymes. Molecular docking provides a powerful, resource-efficient method to investigate this hypothesis in silico.[4] By predicting the binding pose and affinity of CHEB within the CA active site, we can generate initial hypotheses about its potential as an inhibitor, guiding further experimental validation and lead optimization efforts.[2]

This guide provides a field-proven protocol using widely accessible software tools to perform a rigorous docking study of CHEB against Human Carbonic Anhydrase II (CA-II), a well-characterized isoform.

Part 1: Pre-Docking Strategy and Preparation

A successful docking experiment is critically dependent on meticulous preparation of both the protein receptor and the small molecule ligand. Errors or oversights at this stage will invariably lead to unreliable results.

Target Selection and Justification

The choice of a biological target is the foundational step. Based on the chemical structure of CHEB, Human Carbonic Anhydrase II (CA-II) is a highly rational target. The primary sulfonamide group is the canonical zinc-binding group for CA inhibitors.

For this protocol, we will use the high-resolution crystal structure of human CA-II, available from the Protein Data Bank (PDB).

  • Selected Target: Human Carbonic Anhydrase II

  • PDB ID: 2CBA (This structure is a good choice as it has a resolution of 1.54 Å and is complexed with a known sulfonamide inhibitor, which is ideal for validation).

Receptor Preparation Protocol (Human CA-II)

The raw PDB file is not suitable for direct use in docking simulations. It contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for defining the correct ionization states and hydrogen bonding networks.[5]

Objective: To clean the PDB structure, add necessary atoms, and generate a receptor file ready for docking.

Tools:

  • UCSF ChimeraX or PyMOL (for visualization and cleaning)

  • AutoDock Tools (ADT) (for final preparation)

Step-by-Step Protocol:

  • Download the PDB Structure: Obtain the 2CBA.pdb file from the RCSB PDB database.

  • Initial Cleaning and Visualization:

    • Open 2CBA.pdb in UCSF ChimeraX or PyMOL.

    • Remove water molecules. Rationale: Water molecules in the active site can be displaced by the ligand, and their explicit treatment is computationally complex for standard docking. It is common practice to remove them unless a specific water molecule is known to be critical for binding (a "bridging" water molecule).[6]

    • Remove the co-crystallized ligand and any other heteroatoms (ions, crystallization agents) not essential for the protein's structure or catalytic activity. The zinc ion (ZN) in the active site is essential and must be retained .

    • Inspect the protein for missing side chains or loops. For this high-resolution structure, this is unlikely to be an issue, but for lower-resolution structures, tools like Modeller or the protein preparation wizard in Schrödinger Maestro would be necessary.[6]

    • Save the cleaned protein structure as 2CBA_protein.pdb.

  • Final Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Load the 2CBA_protein.pdb file (File > Read Molecule).[7]

    • Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only). Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating electrostatic interactions and forming hydrogen bonds.[5][7]

    • Assign Gasteiger charges (Edit > Charges > Compute Gasteiger). Rationale: Docking programs require atoms to have partial charges to calculate electrostatic potentials, which are a key component of the scoring function.[8]

    • Merge non-polar hydrogens. This simplifies the calculation without losing essential information.

    • Save the prepared receptor file in the required PDBQT format (Grid > Macromolecule > Choose). Select 2CBA_protein and save it as 2CBA_protein.pdbqt. The PDBQT format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Ligand Preparation Protocol (CHEB)

The ligand must be converted into a 3D structure with appropriate charges and defined rotatable bonds to allow for conformational flexibility during docking.

Objective: To generate a 3D, energy-minimized, and correctly formatted PDBQT file for CHEB.

Tools:

  • PubChem or ChemDraw (to obtain 2D structure)

  • Open Babel or a similar tool (for 2D to 3D conversion and format change)[9]

  • AutoDock Tools (ADT)

Step-by-Step Protocol:

  • Obtain 2D Structure: Search for "this compound" on PubChem or draw it in a chemical editor. Save the structure as an SDF or MOL file.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D SDF file to a 3D PDB file. This step also typically performs a rough energy minimization to generate a plausible 3D conformation.

  • Final Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Load the 3D ligand PDB file (Ligand > Input > Open).[8]

    • Assign Gasteiger charges. This is a critical step for the ligand as well.

    • Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions). Rationale: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[7][8]

    • Save the prepared ligand file in PDBQT format (Ligand > Output > Save as PDBQT). Name it CHEB.pdbqt.

Part 2: The Molecular Docking Workflow

With the receptor and ligand prepared, the next stage is to define the search space for the docking simulation and execute the algorithm.

Docking Workflow Diagram

The following diagram illustrates the comprehensive workflow for a molecular docking experiment.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download Receptor PDB (e.g., 2CBA) CleanPDB Clean Receptor (Remove Water/Ligands) PDB->CleanPDB Ligand2D Obtain Ligand 2D Structure (CHEB) Convert3D Convert Ligand to 3D Ligand2D->Convert3D AddH_P Add Hydrogens & Assign Charges CleanPDB->AddH_P PrepReceptor Save as Receptor.pdbqt AddH_P->PrepReceptor GridBox Define Grid Box (Search Space) PrepReceptor->GridBox AddH_L Add Hydrogens & Assign Charges Convert3D->AddH_L Torsions Define Rotatable Bonds AddH_L->Torsions PrepLigand Save as Ligand.pdbqt Torsions->PrepLigand PrepLigand->GridBox RunVina Execute Docking (AutoDock Vina) GridBox->RunVina Results Analyze Docking Log (Binding Affinities) RunVina->Results Validate Validate Protocol (Redocking, RMSD) RunVina->Validate Visualize Visualize Poses (Identify Interactions) Results->Visualize Conclusion Draw Conclusions Visualize->Conclusion Validate->Conclusion

Caption: A complete workflow for molecular docking from preparation to analysis.

Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

Objective: To create a grid box that encompasses the entire active site of CA-II.

Step-by-Step Protocol (using ADT):

  • In ADT, with 2CBA_protein.pdbqt loaded, go to Grid > Grid Box.

  • A box will appear around the protein. To center it on the active site, you can select the original co-crystallized ligand (if you kept it for reference) or key active site residues.

  • Adjust the center and dimensions of the box to ensure it fully encloses the binding pocket. A good starting point is a cube of 25 Å per side, centered on the catalytic zinc ion.

  • Note down the coordinates for the center of the grid and its dimensions (x, y, z). These will be required for the configuration file.

Executing the Docking Simulation

We will use AutoDock Vina, a widely used, accurate, and fast docking program.

Objective: To run the docking simulation and generate predicted binding poses and scores.

Step-by-Step Protocol:

  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking. Populate it with the following information, replacing the coordinates with those from the previous step:

    Rationale of Parameters:

    • exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but also the chance of finding the true energy minimum. A value of 8 is a good balance for standard docking.

    • num_modes: The number of binding poses (conformations) to generate.[7]

  • Run Vina: Open a command line terminal, navigate to the directory containing your files, and execute the following command: vina --config conf.txt --log CHEB_docking_log.txt

This will initiate the docking run. Upon completion, you will have two new files: CHEB_docking_output.pdbqt (containing the coordinates of the predicted binding poses) and CHEB_docking_log.txt (containing the binding affinity scores).

Part 3: Post-Docking Analysis and Validation

Raw docking output is just numbers and coordinates. The crucial final step is to interpret these results to gain meaningful biological insights.[10]

Interpreting Binding Affinity Scores

The log file (CHEB_docking_log.txt) contains a table of binding affinities for the generated poses.

Objective: To rank the poses based on their predicted binding strength.

  • Binding Affinity (kcal/mol): This value is the output of Vina's scoring function, estimating the free energy of binding. More negative values indicate stronger, more favorable binding.[11]

  • RMSD: The log file also provides Root Mean Square Deviation (RMSD) values between the poses. A low RMSD between the top poses suggests they converge into a similar, stable binding mode.

PoseBinding Affinity (kcal/mol)RMSD from best mode (l.b.)RMSD from best mode (u.b.)
1-7.80.0000.000
2-7.51.8522.431
3-7.22.1053.578
4-6.92.5434.112
5-6.82.8995.021
Table 1: Example of docking results for CHEB against CA-II as would be found in the log file.
Visualizing and Analyzing Interactions

Objective: To visually inspect the top-ranked pose and identify the specific molecular interactions responsible for binding.

Tools: UCSF ChimeraX or PyMOL

Step-by-Step Protocol:

  • Load the receptor file (2CBA_protein.pdbqt) and the docking output file (CHEB_docking_output.pdbqt) into the visualization software.

  • Focus on the top-ranked pose (Mode 1).

  • Identify and analyze key interactions. For a sulfonamide inhibitor in CA-II, you should look for:

    • Coordination with Zinc: The sulfonamide oxygen or nitrogen atoms should be coordinating with the catalytic Zn²⁺ ion.

    • Hydrogen Bonds: Look for hydrogen bonds between the sulfonamide group and key active site residues like Thr199 and Thr200.[11]

    • Hydrophobic Interactions: The chloro-phenyl ring of CHEB may form hydrophobic interactions with non-polar residues in the active site.

  • Use the software's tools to generate a 2D interaction diagram for clear visualization of these contacts.

G cluster_ligand CHEB Ligand cluster_receptor CA-II Active Site CHEB 4-Chloro-n-(2-hydroxyethyl) benzenesulfonamide ZN Zn²⁺ Ion CHEB->ZN Coordination THR199 Thr199 CHEB->THR199 H-Bond VAL121 Val121 CHEB->VAL121 Hydrophobic Interaction HIS94 His94 ZN->HIS94 Coordination

Caption: Key molecular interactions between CHEB and the CA-II active site.

Protocol Validation: Ensuring Trustworthiness

A critical step to ensure your docking protocol is reliable is to perform a validation run.[12]

Objective: To confirm that the chosen docking parameters can accurately reproduce a known experimental binding pose.

Step-by-Step Protocol:

  • Obtain the Co-crystallized Ligand: From the original 2CBA.pdb file, extract the coordinates of the bound inhibitor (in this case, a derivative of acetazolamide). Save it as a separate PDB file.

  • Prepare the Ligand: Prepare this "native" ligand using the same protocol described in section 1.3.

  • Re-dock the Ligand: Run a docking simulation using the exact same grid box and configuration file, but with the prepared native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.

  • Interpret the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately predicting the correct binding mode.[12][13] If the RMSD is high, the protocol (e.g., grid box size, exhaustiveness) may need to be adjusted and re-validated.

Conclusion

This application note has detailed a rigorous and validated protocol for the molecular docking of this compound against its putative target, Human Carbonic Anhydrase II. By following these steps, researchers can generate reliable predictions of binding affinity and interaction patterns. The results of such a study, showing a favorable binding energy (-7.8 kcal/mol in our hypothetical example) and canonical interactions with the active site zinc ion and key residues, would provide a strong rationale for synthesizing or acquiring CHEB for in vitro enzymatic assays. Molecular docking, when performed with meticulous preparation and validation, serves as a powerful first step in the long and complex journey of structure-based drug discovery.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Various Authors. (2021). How can I validate docking result without a co-crystallized ligand? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Retrieved from [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. (This is a foundational review, a similar concept is discussed in the provided search result: [Link])

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Prasanth Bio-Med & Research Hub. (2020). Autodock Results Analysis. YouTube. Retrieved from [Link]

  • Molecular Modelling and Drug Design. (2021). Autodock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • JUST BIOTECH GEEKS. (2021). Molecular Docking Part - 1 | Protein & Ligand Preparation. YouTube. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. Retrieved from [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

  • Prasanth Bio-Med & Research Hub. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]

  • University of Teramo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. F1000Research, 14, 43. Retrieved from [Link]

  • Güngör, S. A., et al. (2021). N-substituted benzenesulfonamide compounds: DNA binding properties and molecular docking studies. Polycyclic Aromatic Compounds, 41(5), 1065-1077. Retrieved from [Link]

  • Adeniyi, A. A., et al. (2023). (E)-N-carbamimidoyl-4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Journal of the Indian Chemical Society, 100(2), 100854. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 227-238. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(5), 1-10. Retrieved from [Link]

  • Ilies, D. C., et al. (2010). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 20(3), 211-219. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Benzenesulfonamide Probe

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1] This structural motif is particularly recognized for its ability to interact with metalloenzymes, most notably the carbonic anhydrases (CAs).[2][3][4] 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide presents itself as a molecule of interest for chemical biology and drug discovery. Its structural features—a reactive chlorobenzenesulfonamide core and a hydroxyethyl tail—suggest a potential to serve as a chemical probe to investigate biological systems.

A chemical probe is a small molecule that is used to study and manipulate a biological target, such as a protein.[5] High-quality chemical probes are characterized by their potency, selectivity, and demonstrated target engagement in a cellular context.[6] This document provides a comprehensive guide for researchers to evaluate and utilize this compound as a potential chemical probe. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a potential chemical probe is critical for designing robust experiments.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃S[7]
Molecular Weight 235.69 g/mol [7]
Melting Point 106-108 °C[7]
Appearance White to off-white powderInferred from typical properties of similar compounds
Solubility Soluble in DMSO, ethanol, and methanol. Limited solubility in water.Inferred from typical properties of similar compounds

Part 1: Initial Target Hypothesis - Carbonic Anhydrase Inhibition

The primary sulfonamide group is a well-established zinc-binding group that potently inhibits carbonic anhydrases (CAs).[1][2][3] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3][8] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them important drug targets.[1][8] Therefore, a logical first step in characterizing this compound as a chemical probe is to assess its activity against various CA isoforms.

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

carbonic_anhydrase_pathway cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition Mechanism CO2 CO2 CA_Zn_OH CA-Zn²⁺-OH⁻ CO2->CA_Zn_OH CO₂ Binding H2O H2O CA_Zn_H2O CA-Zn²⁺-H₂O CA_Zn_OH->CA_Zn_H2O HCO₃⁻ release HCO3 HCO₃⁻ CA_Zn_H2O_inhibited CA-Zn²⁺-Probe CA_Zn_H2O->CA_Zn_OH +H₂O, -H⁺ H_plus H⁺ Probe 4-Chloro-N-(2-hydroxyethyl) benzenesulfonamide Probe->CA_Zn_H2O_inhibited Binds to Zn²⁺

Caption: Inhibition of carbonic anhydrase by a sulfonamide probe.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of this compound against a specific carbonic anhydrase isoform (e.g., human CA II). The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol.[8][9]

Materials:

  • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Acetazolamide in DMSO.

    • Prepare a 3 mM stock solution of p-NPA in acetonitrile.

    • Prepare a working solution of CA II in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Plate Setup:

    • Perform serial dilutions of the test compound and positive control in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In a 96-well plate, add the following to triplicate wells:

      • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO

      • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA II solution

      • Test Compound: 158 µL Assay Buffer + 2 µL of compound dilution + 20 µL CA II solution

      • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA II solution

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: A dose-dependent inhibition of CA II activity by this compound would support the hypothesis that it targets carbonic anhydrases. The IC₅₀ value will provide a measure of its potency. For a compound to be considered a useful probe, a biochemical potency of less than 100 nM is generally desired.[6]

Part 2: Cellular Target Engagement

Demonstrating that a chemical probe interacts with its intended target in a cellular environment is a critical validation step.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[10][11][12][13] CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[10][11][13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cetsa_workflow start Intact Cells treat Treat with Probe or Vehicle start->treat heat Heat to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate detect Detect Soluble Target Protein (e.g., Western Blot) separate->detect analyze Analyze Thermal Shift detect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure for performing CETSA to validate the engagement of this compound with a target protein (e.g., CA II) in a cell line that endogenously expresses the target.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or with DMSO as a vehicle control.

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome: A rightward shift in the thermal denaturation curve of the target protein in cells treated with this compound compared to vehicle-treated cells provides strong evidence of direct target engagement in a cellular context.

Part 3: Broad Target Profiling and Selectivity

A high-quality chemical probe should be selective for its intended target. While the initial hypothesis may focus on a specific target family like carbonic anhydrases, it is crucial to investigate potential off-target effects. Chemoproteomics is a powerful approach for the unbiased identification of a small molecule's protein targets in a complex biological sample.[14][15][16][17][18]

Experimental Workflow: Chemoproteomic Target Identification

chemoproteomics_workflow probe_synthesis Synthesize Affinity-Based Probe (e.g., with alkyne or biotin tag) cell_treatment Treat Cells or Lysate with Probe probe_synthesis->cell_treatment lysis_click Cell Lysis and Click Chemistry (if using alkyne tag) cell_treatment->lysis_click pull_down Affinity Pull-Down (e.g., Streptavidin beads) lysis_click->pull_down wash Wash to Remove Non-specific Binders pull_down->wash elute Elute Bound Proteins wash->elute ms_analysis LC-MS/MS Analysis elute->ms_analysis target_id Identify and Quantify Bound Proteins ms_analysis->target_id

Caption: Workflow for chemoproteomic target identification.

Protocol 3: Chemoproteomic Profiling using an Affinity-Based Probe

This protocol provides a general framework for identifying the cellular targets of this compound. It requires the synthesis of a derivative of the compound that incorporates a reactive handle (e.g., an alkyne group) for subsequent "click" chemistry and affinity purification.

Materials:

  • Alkyne-modified this compound probe

  • Cell line of interest

  • Azide-biotin tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Lysis and wash buffers

  • Mass spectrometry-compatible elution buffer

  • LC-MS/MS instrumentation

Procedure:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a terminal alkyne. The modification should be at a position that is not critical for target binding, which can be inferred from structure-activity relationship (SAR) studies.

  • Cell Treatment and Lysis:

    • Treat cells with the alkyne-probe or a vehicle control. A competition experiment can also be performed by co-incubating with an excess of the unmodified parent compound.

    • Lyse the cells in a buffer compatible with click chemistry.

  • Click Chemistry Reaction:

    • To the cell lysate, add the azide-biotin tag and the click chemistry catalyst system.

    • Incubate to allow for the covalent linkage of the biotin tag to the alkyne-probe-bound proteins.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated protein complexes.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads.

    • Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the control samples. These are the potential targets of the chemical probe.

Expected Outcome: This experiment will generate a list of proteins that interact with the chemical probe in a cellular context. The primary target(s) should be significantly enriched. The identification of other, unexpected proteins can reveal potential off-targets and provide insights into the probe's selectivity and potential polypharmacology.

Conclusion and Best Practices

This compound holds promise as a chemical probe, likely targeting carbonic anhydrases. However, rigorous validation is paramount. Researchers using this compound should:

  • Confirm Target Engagement: Always validate that the probe interacts with the intended target in a cellular context using methods like CETSA.[10][11][12]

  • Use Appropriate Controls: A structurally similar but biologically inactive analog should be used as a negative control to ensure that the observed phenotype is due to on-target activity.[5][19]

  • Mind the Concentration: Use the lowest effective concentration of the probe to minimize off-target effects.[20]

  • Employ Orthogonal Approaches: Corroborate findings with other experimental modalities, such as genetic knockdown or knockout of the target protein.[19][20]

By following these guidelines and protocols, researchers can confidently use this compound to explore biological systems and validate potential drug targets.

References

  • Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

  • Capasso, C., & Supuran, C. T. (2015). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 7(11), 1367-1378. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their value and challenges. Chemical Communications, 46(40), 7479-7481. [https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc02 probes]([Link] probes)

  • Nocentini, A., & Supuran, C. T. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 819-829. [Link]

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12537. [Link]

  • Guzel-Akdemir, O., & Akdemir, A. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3333. [Link]

  • Supuran, C. T. (2003). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 46(12), 2375-2384. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Erlanson, D. (2023). A rule of two for using chemical probes?. Practical Fragments. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Cravatt, B. F., & Sieber, S. A. (2007). Chemoproteomic approaches for identifying the cellular targets of bioactive small molecules. Current Opinion in Chemical Biology, 11(1), 50-56. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 22(12), 1684-1695. [Link]

  • Core Pioneer. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Geva, M., & Sharan, R. (2018). Chemoproteomic strategies for drug target identification. Molecular & Cellular Proteomics, 17(10), 1836-1846. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, P. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9–25. [Link]

  • Workman, P., & Collins, I. (2017). Dos and Don'ts of Chemical Probes. Trends in Pharmacological Sciences, 38(3), 203-205. [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Piazza, I., et al. (2018). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Nature Communications, 9(1), 4001. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Zamperini, C., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. [Link]

  • PubChem. (n.d.). 2-Chlorobenzenesulfonamide. [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1688. [Link]

  • PubChem. (n.d.). 3-Chlorobenzenesulfonamide. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Ordu University Journal of Science and Technology, 10(2), 117-124. [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

Application Note & Protocols: A Framework for Preclinical Efficacy Testing of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. All animal experiments must be conducted in accordance with institutional, national, and international guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction and Rationale

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is a member of the benzenesulfonamide chemical class. Sulfonamide derivatives are known to exhibit a wide array of biological activities and have been successfully developed as therapeutics for various conditions.[1] The core structure is present in drugs targeting enzymes like carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2), which are implicated in oncology, inflammation, and neurological disorders.[2][3][4]

Given the lack of specific published data on the mechanism of action for this compound, a rational approach to preclinical efficacy testing requires a hypothesis-driven strategy. This guide provides a framework for selecting appropriate animal models based on the most probable therapeutic targets for this chemical class. The central tenet of this protocol is that in vivo model selection must be preceded by in vitro target validation to ensure scientifically sound and resource-efficient drug development.

All research should adhere to the principles of transparent reporting outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to maximize the quality and reproducibility of the findings.[5][6][7]

Prerequisite: In Vitro Target Identification

Before committing to costly and ethically significant animal studies, it is imperative to determine the likely mechanism of action (MOA) of this compound. The benzenesulfonamide moiety strongly suggests two primary, well-validated enzyme targets.

Recommended In Vitro Screening Assays:

  • Carbonic Anhydrase (CA) Inhibition Panel: Test the compound against a panel of human CA isoforms (e.g., CA-I, -II, -IV, -IX, -XII). CA IX and XII are particularly relevant as they are overexpressed in many solid tumors.[4][8]

  • Cyclooxygenase (COX) Enzyme Inhibition Assay: Evaluate the compound's ability to inhibit COX-1 and COX-2 to determine its activity and selectivity. COX-2 is an inducible enzyme upregulated at sites of inflammation.[9]

The results of these assays will dictate the most appropriate therapeutic area and, consequently, the choice of animal models.

Hypothesis-Driven Animal Model Selection

Based on the in vitro results, one of the following therapeutic avenues is likely to be pursued.

Hypothesis A: The Compound is a Selective Carbonic Anhydrase IX/XII Inhibitor
  • Therapeutic Rationale: Inhibition of tumor-associated CA isoforms leads to acidification of the intracellular space and alkalinization of the extracellular milieu, disrupting tumor cell metabolism and survival. This makes CA IX/XII inhibitors promising anticancer agents.[4]

  • Recommended Animal Model: Human tumor xenograft model in immunodeficient mice.[10][11] This model allows for the evaluation of the compound's efficacy against human-derived cancer cells.[12]

Hypothesis B: The Compound is a Selective COX-2 Inhibitor
  • Therapeutic Rationale: Selective COX-2 inhibition reduces the synthesis of prostaglandins that mediate inflammation and pain, while sparing the gastroprotective functions of COX-1.[9] This profile is characteristic of modern nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Recommended Animal Models:

    • Acute Inflammation: Carrageenan-induced paw edema in rats or mice. This is a classic, highly reproducible model for screening acute anti-inflammatory activity.[13][14]

    • Chronic Inflammatory Disease (Autoimmunity): Collagen-induced arthritis (CIA) in mice. The CIA model shares many pathological and immunological features with human rheumatoid arthritis, making it ideal for testing potential therapeutics.[15][16][17]

The following sections provide detailed protocols based on these hypotheses.

General Protocol Framework for In Vivo Studies

This framework is applicable to all subsequent protocols and should be adapted as necessary. Adherence to Good Laboratory Practice (GLP) is required for studies intended for regulatory submission.[18][19]

4.1. Ethical Considerations and Animal Welfare All procedures must be approved by an institutional ethics committee (IACUC). Research should follow the ARRIVE guidelines to ensure comprehensive and transparent reporting.[20]

4.2. Compound Formulation and Administration

  • Vehicle Selection: A suitable vehicle must be chosen that solubilizes the compound without exerting biological effects. Common options include saline, PBS with a small percentage of DMSO, or aqueous solutions with cyclodextrin. The final vehicle must be tested in a control group.

  • Dose Selection: Dose ranges should be informed by in vitro potency (e.g., IC50 values) and preliminary maximum tolerated dose (MTD) studies.

  • Route of Administration: The intended clinical route should be mimicked where possible (e.g., oral gavage (p.o.), intraperitoneal (i.p.), intravenous (i.v.)).

4.3. Study Design and Controls

  • Groups: A typical study includes:

    • Vehicle Control Group

    • Test Compound Group(s) (at least 2-3 dose levels)

    • Positive Control Group (a known effective drug for the model)

  • Randomization and Blinding: Animals must be randomly allocated to groups. Observers assessing outcomes should be blinded to the treatment allocation to minimize bias.[20]

  • Sample Size: The number of animals per group should be determined by a power analysis to ensure statistically meaningful results.[20]

Diagram: General Experimental Workflow

This diagram illustrates the logical progression from initial screening to in vivo efficacy evaluation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Decision & Model Selection cluster_2 Phase 3: In Vivo Efficacy Testing cluster_3 Phase 4: Analysis & Reporting vitro_ca Carbonic Anhydrase (CA) Inhibition Assay decision Potent & Selective Inhibitor? vitro_ca->decision vitro_cox Cyclooxygenase (COX) Inhibition Assay vitro_cox->decision model_cancer Hypothesis A: Anticancer Activity (Xenograft Model) decision->model_cancer Yes (CA IX/XII) model_inflammation Hypothesis B: Anti-inflammatory Activity (Edema or Arthritis Model) decision->model_inflammation Yes (COX-2) analysis Data Collection, Statistical Analysis, & Interpretation model_cancer->analysis model_inflammation->analysis

Caption: Workflow from in vitro screening to in vivo efficacy.

Detailed Protocol: Anticancer Efficacy (Xenograft Model)

This protocol is appropriate if this compound is a potent CA IX/XII inhibitor.

5.1. Objective To evaluate the anti-tumor efficacy of the test compound in an immunodeficient mouse model bearing human tumor xenografts.[10]

5.2. Materials

  • Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Line: A human cancer cell line known to overexpress CA IX (e.g., MDA-MB-231 breast cancer).

  • Reagents: Matrigel, test compound, vehicle, positive control (e.g., a known CAI or standard chemotherapy).

  • Equipment: Calipers, animal balance, sterile surgical tools.

5.3. Step-by-Step Methodology

  • Cell Culture and Implantation:

    • Culture MDA-MB-231 cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Group Allocation:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Begin dosing according to the pre-defined schedule (e.g., daily oral gavage).

    • Record animal weights and tumor volumes 2-3 times per week.

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the vehicle control group reach a pre-determined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

    • Euthanize all animals and excise the tumors.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle group.

    • Secondary Endpoints: Body weight (as a measure of toxicity), histopathology of tumors.

5.4. Data Presentation

GroupDose & RouteMean Tumor Volume (mm³) at Day X% TGIMean Body Weight Change (%)
Vehicle10 mL/kg, p.o.N/A
CompoundX mg/kg, p.o.
CompoundY mg/kg, p.o.
Positive CtrlZ mg/kg, p.o.

Diagram: Hypothesized CA IX Mechanism in Tumors

This diagram shows how CA IX inhibition impacts tumor cell pH regulation.

G Extracellular Space (Acidic) cluster_0 Tumor Cell CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA IX HCO3 HCO3- (out) H2CO3->HCO3 H_in H+ (in) H2CO3->H_in pH_in Intracellular Acidosis (Apoptosis) H_in->pH_in Test_Compound 4-Chloro-n-(2-hydroxyethyl) benzenesulfonamide Test_Compound->CO2 Inhibits

Caption: Inhibition of CA IX leads to intracellular acidosis.

Detailed Protocol: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This protocol is appropriate if this compound is a potent COX-2 inhibitor.

6.1. Objective To assess the acute anti-inflammatory effects of the test compound in a rat model of carrageenan-induced paw edema.[13][21]

6.2. Materials

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Reagents: 1% (w/v) λ-Carrageenan solution in sterile saline, test compound, vehicle, positive control (e.g., Indomethacin 10 mg/kg).

  • Equipment: Plethysmometer or digital calipers, animal balance.

6.3. Step-by-Step Methodology

  • Acclimatization and Baseline Measurement:

    • Allow animals to acclimatize to the laboratory environment.

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration:

    • Administer the vehicle, test compound, or positive control via the chosen route (e.g., oral gavage) one hour before carrageenan injection.[13]

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[22]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.

    • % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100.

6.4. Data Presentation

GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle-N/A
CompoundX
CompoundY
Indomethacin10

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice . Chondrex, Inc. [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) . The University of Iowa. [Link]

  • Preclinical Drug Testing Using Xenograft Models . Crown Bioscience. [Link]

  • Kim, M. P., & Evans, D. B. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development . Journal of Cancer Science & Therapy. [Link]

  • ARRIVE Guidelines Home . NC3Rs. [Link]

  • Bang, S., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model . STAR Protocols. [Link]

  • The ARRIVE guidelines 2.0 . NC3Rs. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing . Labcorp. [Link]

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis . Bio-protocol. [Link]

  • du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research . PLoS Biology. [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice . AMSBIO. [Link]

  • Hassan, M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action . Journal of Medicinal Chemistry. [Link]

  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments . EUPRIM-NET. [Link]

  • Collagen-Induced Arthritis Models . Springer Nature Experiments. [Link]

  • Role of Cyclooxygenase-2 Inhibitors in Animal Models of Epilepsy: A Systematic Review . Cureus. [Link]

  • Patient-Derived Xenograft (PDX) Models . Charles River Laboratories. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol . ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) . Inotiv. [Link]

  • Carrageenan induced Paw Edema Model . Creative Biolabs. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling . MDPI. [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors . Taylor & Francis Online. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse . Springer Nature Experiments. [Link]

  • Inhibition of hyperactivity and impulsivity by carbonic anhydrase inhibitors in spontaneously hypertensive rats, an animal model of ADHD . PubMed. [Link]

  • Effect of cyclooxygenase-2 (COX-2) Inhibitors in Various Animal Models of Epilepsy . PubMed. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action . PubMed. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices . NAMSA. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . RSC Publishing. [Link]

  • A therapeutic role for cyclooxygenase-2 inhibitors in a transgenic mouse model of amyotrophic lateral sclerosis . PubMed. [Link]

  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency . NIH. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . FDA. [Link]

  • FDA Requirements for Preclinical Studies . In Investigational New Drugs. Humana Press. [Link]

  • Step 2: Preclinical Research . FDA. [Link]

  • Selective cyclooxygenase-2 inhibition reverses microcirculatory and inflammatory sequelae of closed soft-tissue trauma in an animal model . PubMed. [Link]

  • Carbonic anhydrase inhibitors suppress seizures in a rat model of birth asphyxia . PubMed. [Link]

  • Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats . MDPI. [Link]

  • Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology . Physiological Reviews. [Link]

  • Expression of cyclooxygenase-2 in human and an animal model of rheumatoid arthritis . PubMed. [Link]

  • Use of Inhibitors in Physiological Studies of Carbonic Anhydrase . PubMed. [Link]

  • Benzenesulfonamide, 4-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-chloro-N-(2-chloroethyl)- . EPA. [Link]

  • Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives . MDPI. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors . NIH. [Link]

  • 4-Chlorobenzenesulfonamide . PubChem. [Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide . PubChem. [Link]

  • 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide . PubChem. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology leverages a straightforward protein precipitation extraction technique, followed by rapid and efficient chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This guide provides a comprehensive, step-by-step protocol, explains the scientific rationale behind key experimental decisions, and includes detailed data presentation and visualization to ensure successful implementation.

Introduction

This compound is a sulfonamide-containing compound of interest in pharmaceutical research and development. The sulfonamide functional group is a well-established pharmacophore known for its antibacterial properties and is present in a wide array of therapeutic agents.[1] Accurate and precise quantification of such compounds in biological matrices is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[2][3] This application note addresses the need for a robust and readily implementable LC-MS/MS method for this compound, providing a comprehensive guide from sample preparation to data analysis. The method described herein is optimized for human plasma, a common matrix in clinical and preclinical studies.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Chemical Structure
Molecular Formula C₈H₁₀ClNO₃S[4]
Molecular Weight 235.69 g/mol [4]
Melting Point 106-108 °C[4][5]

Caption: Physicochemical properties of this compound.

Experimental Design and Rationale

The overall analytical workflow is designed for efficiency, robustness, and high sensitivity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample IS Internal Standard Spiking Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap Evaporation to Dryness Supernatant->Evap Recon Reconstitution Evap->Recon Injection Injection onto LC System Recon->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall experimental workflow for the quantification of this compound.

Sample Preparation: Protein Precipitation

For the analysis of small molecules in plasma, protein precipitation is a simple, fast, and effective sample preparation technique.[6] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates plasma proteins while simultaneously extracting a wide range of analytes.[2] This method minimizes sample handling steps and reduces the potential for analyte loss compared to more complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

Chromatographic Separation: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) approach was selected for the separation of this compound from endogenous plasma components. A C18 column is a versatile and robust choice for the retention of moderately polar compounds like sulfonamides.[8][9] The mobile phase consists of an aqueous component with a small amount of acid (formic acid) and an organic modifier (acetonitrile). The acidic mobile phase promotes the protonation of the analyte, which is beneficial for both chromatographic peak shape and ionization efficiency in the mass spectrometer.[10]

Mass Spectrometric Detection: ESI+ and MRM

Electrospray ionization (ESI) in the positive ion mode is well-suited for the analysis of sulfonamides as they can be readily protonated.[10][11] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[12][13] This specificity is crucial for accurate quantification in a complex biological matrix like plasma. Based on the fragmentation patterns of similar aromatic sulfonamides, a characteristic loss of sulfur dioxide (SO₂) is anticipated.[11]

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable isotope-labeled analog is recommended. If unavailable, a chemically related compound with similar chromatographic and ionization behavior can be used.

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Standard Solutions and Calibration Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Spike blank human plasma with the working standard solutions to achieve a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation Protocol

SamplePrep Start 100 µL Plasma Sample Spike_IS Add 10 µL Internal Standard Working Solution Start->Spike_IS Vortex1 Vortex (5 seconds) Spike_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C Vortex2->Centrifuge Transfer Transfer 250 µL Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream at 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Vortex3 Vortex (30 seconds) Reconstitute->Vortex3 Inject Inject 5 µL into LC-MS/MS Vortex3->Inject

Caption: Step-by-step sample preparation workflow.

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly for 5 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 250 µL of the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
LC System UHPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of aromatic sulfonamides.[11] These should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 236.0172.0 ([M+H-SO₂]⁺)100Optimize
This compound (Qualifier) 236.0111.0 ([ClC₆H₄]⁺)100Optimize
Internal Standard To be determinedTo be determined100Optimize

Data Analysis and System Suitability

  • Data Acquisition and Processing: Data should be acquired and processed using the instrument manufacturer's software.

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentration of this compound in the QC and unknown samples is determined from the calibration curve.

  • System Suitability: The performance of the system should be monitored by injecting a standard solution at regular intervals. Peak area, retention time, and peak shape should be monitored to ensure consistent performance.

Method Validation Considerations

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (short-term, long-term, freeze-thaw, and post-preparative)

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, from sample preparation to data analysis, is designed to be robust, sensitive, and readily adaptable in a research or regulated bioanalytical laboratory. The detailed explanation of the rationale behind the methodological choices aims to empower scientists to successfully implement and, if necessary, further optimize this method for their specific applications.

References

  • Wang, J., Leung, D., & Guo, B. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(3), 499–507.
  • Kull, A. K., & Kivelä, H. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Roach, J. A., Sphon, J. A., Hunt, D. F., & Crow, F. W. (1983). Pulsed Positive Ion-Negative Ion Chemical Ionization Mass Spectrometry of Animal Drugs: Sulfonamides.
  • Stachniuk, A., & Czeczko, R. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3827.
  • United States Department of Agriculture. (2016).
  • Raju, B., & Rao, K. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 256-264.
  • Patyra, E., Kwiatek, K., & Nebot, C. (2019).
  • Patyra, E., Gago-Martínez, A., & Kwiatek, K. (2020).
  • Perkins, D. L., Clark, J. T., & Chester, T. L. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Kaufmann, A., Roth, S., Ryser, B., Widmer, M., & Guggisberg, D. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Zhang, L., Wang, Y., & Zhang, X. (2004). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography].
  • Ma, H., Yang, M., Wang, X., Zhang, F., Li, Y., Liu, T., He, M., & Wang, Q. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15332–15339.
  • Nobilis, M., Vybíralová, Z., Piatkowski, F., Sladkova, K., Svoboda, Z., & Kuneš, J. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta, 850, 6–25.
  • Borner, K., & Laczko, E. (1998). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction.
  • Pérez-Guzmán, K., & Esteve-Turrillas, F. A. (2025). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review.
  • Pistos, C., & Panderi, I. (2020).
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 4-Chloro-N-(2-hydroxyethyl)benzamide.
  • Wang, Y., Wu, Q., Liu, J., & Yang, G. (2012). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Analytical Methods, 4(6), 1636-1641.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Morello, S., et al. (2021). Multiple Reaction Monitoring (MRM) transitions and optimized MS parameters for TCLs.
  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide.
  • CymitQuimica. (n.d.). CAS 93100-99-3: 4-Chloro-N-[(2Z)-1-(2-phenylethyl) -.
  • ResearchGate. (n.d.). MRM chromatograms (transitions m/z 479 → 462 on the lower panel and m/z....
  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide.
  • Matrix Scientific. (n.d.). This compound.
  • National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A.
  • Chemical Block. (2025). 4-Chloro-N-(2-phenylethyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. dvMS-wuJDVMaOi44)

Sources

Application Notes and Protocols: Fluorescent Labeling of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating a Key Pharmacophore

4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is a molecule of significant interest within medicinal chemistry and drug development, featuring a sulfonamide core, a pharmacophore present in a wide array of therapeutic agents.[1][2][3] The ability to fluorescently label this molecule opens new avenues for research, enabling scientists to visualize its journey and interactions within biological systems. A fluorescently tagged version of this compound can serve as a powerful tool for a multitude of applications, including high-throughput screening, cellular imaging to determine subcellular localization, and biophysical assays to study binding kinetics with target proteins.[4]

This guide provides a comprehensive overview of strategies and detailed protocols for the fluorescent labeling of this compound. We will delve into the rationale behind experimental design, provide step-by-step methodologies, and discuss the critical aspects of purification and characterization of the final fluorescent probe.

Designing the Labeling Strategy: A Tale of Two Moieties

The structure of this compound presents two primary reactive sites for fluorescent labeling: the primary hydroxyl (-OH) group and the secondary amine of the sulfonamide (-NH-) group. The choice of which site to target is a critical first step in the experimental design.

  • Targeting the Hydroxyl Group: The primary alcohol offers a readily accessible and reactive handle for conjugation. Esterification or etherification reactions are the most common strategies to label hydroxyl groups. This approach is generally preferred as it is less likely to interfere with the sulfonamide moiety, which is often crucial for the molecule's biological activity.

  • Targeting the Sulfonamide Amine: While the sulfonamide nitrogen has a lone pair of electrons, its nucleophilicity is significantly reduced due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Direct alkylation or acylation at this position is challenging and may require harsh reaction conditions that could compromise the integrity of the molecule or the fluorophore. However, for certain applications, targeting this site might be desirable if the hydroxyl group is involved in a key biological interaction.

This guide will primarily focus on labeling the hydroxyl group due to its higher reactivity and the desire to preserve the core sulfonamide structure. We will explore two robust protocols to achieve this.

Detailed Protocols: A Step-by-Step Guide

Here, we present two detailed protocols for the fluorescent labeling of this compound at the hydroxyl position. The first utilizes the classic and versatile dansyl chloride, while the second employs a modern approach using a carboxylic acid-functionalized fluorophore activated by carbodiimide chemistry.

Protocol 1: Dansylation of the Hydroxyl Group

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that reacts with amines, phenols, and, under specific conditions, alcohols.[5] The resulting dansylated sulfonamide will exhibit strong fluorescence, making it detectable at low concentrations.

Causality of Experimental Choices:

  • Base Catalysis: The reaction is performed under basic conditions (pH 9.6-11.0) to deprotonate the hydroxyl group, increasing its nucleophilicity to attack the electrophilic sulfur of the dansyl chloride.[5] Sodium carbonate is a suitable base for this purpose.

  • Solvent: Acetone is used as a co-solvent to solubilize both the polar this compound and the nonpolar dansyl chloride, ensuring a homogenous reaction mixture.

  • Temperature and Time: The reaction is typically carried out at room temperature for a defined period to allow for sufficient reaction completion while minimizing potential side reactions or degradation. A 30-minute reaction time is often sufficient for hydroxyl groups.[5]

Experimental Workflow Diagram:

Dansylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization start Dissolve 4-Chloro-n- (2-hydroxyethyl)benzenesulfonamide in Acetone/Water mix Combine solutions and add Sodium Carbonate buffer (pH 11) start->mix reagent Prepare Dansyl Chloride solution in Acetone reagent->mix react Incubate at RT for 30 min in the dark mix->react quench Quench with dilute HCl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) and evaporate solvent extract->dry purify Purify by RP-HPLC dry->purify analyze Analyze by LC-MS, NMR, and Fluorescence Spectroscopy purify->analyze

Caption: Workflow for Dansylation of this compound.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Dissolve 10 mg of this compound in 1 mL of a 1:1 mixture of acetone and water.

    • Prepare a 10 mg/mL solution of dansyl chloride in acetone.

    • Prepare a 2 M sodium carbonate buffer and adjust the pH to 11.0.

  • Reaction:

    • In a small glass vial, combine 500 µL of the this compound solution with 500 µL of the 2 M sodium carbonate buffer.

    • While vortexing, slowly add 1.5 molar equivalents of the dansyl chloride solution to the reaction mixture.

    • Protect the reaction from light by wrapping the vial in aluminum foil and stir at room temperature for 30 minutes.

  • Work-up:

    • Quench the reaction by adding 100 µL of 1 M HCl.

    • Extract the product with 3 x 2 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC). A detailed purification protocol is provided in the "Purification" section.

Protocol 2: Esterification with a Carboxylic Acid-Functionalized Fluorophore using DCC/DMAP

This method allows for the coupling of a wide variety of fluorophores that are commercially available with a carboxylic acid functional group (e.g., carboxyfluorescein, carboxyrhodamine). The Steglich esterification, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method for forming ester bonds, even with sterically hindered alcohols.[6][7][8]

Causality of Experimental Choices:

  • DCC as a Coupling Agent: DCC activates the carboxylic acid of the fluorophore by forming a highly reactive O-acylisourea intermediate.[6][9]

  • DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic step is crucial to prevent the formation of an unreactive N-acylurea byproduct.[6]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of DCC and the activated ester intermediate.

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent for this reaction as it is inert and effectively dissolves the reactants.

Experimental Workflow Diagram:

Esterification_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization start Dissolve this compound, Carboxy-fluorophore, and DMAP in anhydrous DCM cool Cool solution to 0°C start->cool add_dcc Add DCC solution in anhydrous DCM dropwise cool->add_dcc react Stir at 0°C for 1h, then warm to RT overnight add_dcc->react filter_dcu Filter to remove dicyclohexylurea (DCU) react->filter_dcu wash Wash filtrate with dilute HCl, NaHCO3, and brine filter_dcu->wash dry Dry organic layer (MgSO4) and evaporate solvent wash->dry purify Purify by RP-HPLC dry->purify analyze Analyze by LC-MS, NMR, and Fluorescence Spectroscopy purify->analyze

Caption: Workflow for DCC/DMAP Mediated Esterification.

Step-by-Step Methodology:

  • Preparation (under inert atmosphere):

    • To a dry round-bottom flask, add this compound (1.0 eq), the carboxylic acid-functionalized fluorophore (1.1 eq), and DMAP (0.1 eq).

    • Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve DCC (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a sintered glass funnel to remove the DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by RP-HPLC as detailed in the following section.

Purification: Isolating the Labeled Product

Purification of the fluorescently labeled product is a critical step to remove unreacted starting materials, excess fluorophore, and reaction byproducts.[10][11] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.[10][12][13]

Key Considerations for HPLC Purification:

  • Column Selection: A C18 stationary phase is a good starting point for the separation of these relatively nonpolar small molecules.[14][15][16][17][18] The particle size of the packing material will influence the resolution and backpressure, with smaller particles providing higher resolution.[16][17] For small molecules, a pore size of around 100-120 Å is generally suitable.[14][16]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.

  • Method Development: An initial scout gradient can be run to determine the approximate elution time of the product. The gradient can then be optimized to achieve baseline separation of the desired product from impurities.

General RP-HPLC Purification Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 50:50 water:acetonitrile).

  • Column: C18, 5 µm particle size, 120 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to resolve the product from starting materials and byproducts.

  • Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where both the fluorophore and the sulfonamide absorb, and a fluorescence detector set to the excitation and emission wavelengths of the fluorophore.

  • Fraction Collection: Collect the fractions corresponding to the fluorescent peak of the desired product.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Characterization: Confirming Success

Thorough characterization of the purified fluorescently labeled product is essential to confirm its identity, purity, and functionality.

Data Presentation: Expected Properties of Labeled Product

Characterization TechniqueExpected Outcome for Dansyl-labeled ProductExpected Outcome for Fluorescein-labeled Product
LC-MS A single major peak in the chromatogram with a mass corresponding to the [M+H]+ of the dansylated product.A single major peak with a mass corresponding to the [M+H]+ of the fluorescein-esterified product.
¹H NMR Appearance of new aromatic signals from the dansyl group and a downfield shift of the methylene protons adjacent to the newly formed sulfonate ester.Appearance of new aromatic and xanthene protons from the fluorescein moiety and a downfield shift of the methylene protons adjacent to the ester linkage.
Fluorescence Spectroscopy Excitation and emission maxima characteristic of the dansyl fluorophore (typically around 340 nm and 520 nm, respectively, and solvent-dependent).Excitation and emission maxima characteristic of fluorescein (around 490 nm and 515 nm, respectively).
Quantum Yield Determination of the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).[19][20][21][22][23]Determination of the fluorescence quantum yield relative to a known standard (e.g., fluorescein in 0.1 M NaOH).[19][20][21][22][23]

Detailed Characterization Protocols:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use the same RP-HPLC method developed for purification to assess the purity of the final product. The mass spectrometer will provide the molecular weight of the eluted peaks, confirming the identity of the labeled compound.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the covalent attachment of the fluorophore and to ensure that the core structure of the this compound remains intact.[24][25][26]

  • Fluorescence Spectroscopy:

    • Prepare a dilute solution of the purified product in a suitable solvent (e.g., ethanol or DMSO).

    • Record the excitation and emission spectra to determine the optimal wavelengths.

    • Measure the fluorescence quantum yield using a relative method with a well-characterized fluorescent standard.[19][20][21][22][23] This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical conditions of absorbance and excitation.

Potential Applications: A Fluorescent Toolbox

The successful synthesis and characterization of a fluorescently labeled this compound provides researchers with a versatile tool for a range of applications:

  • Cellular Imaging: The fluorescent probe can be used in fluorescence microscopy to visualize the cellular uptake, distribution, and localization of the parent compound. This can provide insights into its mechanism of action and potential off-target effects.

  • High-Throughput Screening (HTS): In drug discovery, the fluorescent probe can be used in HTS assays to identify new binding partners or to screen for inhibitors of its known target.

  • Binding Assays: Techniques such as fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) can be employed to quantify the binding affinity of the labeled molecule to its biological target.

  • Pharmacokinetic Studies: While in vivo applications may be limited by the properties of the fluorophore, the probe can be used in in vitro models of absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This application note has provided a detailed guide for the fluorescent labeling of this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can generate high-quality fluorescent probes. These probes will serve as invaluable tools to investigate the biological activity of this important sulfonamide-containing molecule, ultimately accelerating research and drug development efforts.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

  • Organic Chemistry. (2020, May 28). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]

  • Sádaba, R., Lanza, M., Fernández, I., & López, R. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. New Journal of Chemistry, 42(5), 3467-3474. [Link]

  • Resch-Genger, U., Rurack, K., & Hoffmann, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU.[Link]

  • RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • Liu, Y., et al. (2013). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical chemistry, 85(15), 7227-7234. [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]

  • JoVE. (2026, May 22). Video: Acid Halides to Esters: Alcoholysis. [Link]

  • Wikipedia. (2024, January 10). Sulfonamide (medicine). [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Wikipedia. (2024, January 1). Mitsunobu reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Al-Trawneh, S. A., & Al-Hourani, B. J. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(12), 3121-3136. [Link]

  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. [Link]

  • Agilent. (n.d.). HPLC Column Selection Guide. [Link]

  • Wikipedia. (2024, January 1). N,N'-Dicyclohexylcarbodiimide. [Link]

  • DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. [Link]

  • National Center for Biotechnology Information. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. PubMed Central. [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. [Link]

  • National Center for Biotechnology Information. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Wikipedia. (2023, December 29). Steglich esterification. [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

Sources

Application Notes & Protocols: The Utility of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide in Crystallographic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Architectures with 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

In the intricate world of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these precise molecular structures. The choice of molecule for such studies is critical, and compounds that readily form well-ordered crystals are of immense value. This compound, a member of the versatile benzenesulfonamide family, presents itself as a compelling candidate for crystallographic investigations.

The sulfonamide functional group is a cornerstone in medicinal chemistry and crystal engineering.[1][2] Its prevalence in a wide array of biologically active compounds underscores its importance.[3][4] From a crystallographic perspective, the sulfonamide moiety is a robust hydrogen bond donor and acceptor, capable of forming predictable and stable intermolecular interactions that guide the assembly of molecules into a crystalline lattice.[1][5] The presence of the chloro and hydroxyethyl groups in this compound introduces additional sites for non-covalent interactions, further enhancing its potential for forming high-quality single crystals and for use as a co-former in co-crystallization experiments.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in crystallographic studies. We will delve into detailed protocols for single-crystal growth, co-crystallization techniques, and the subsequent analysis of the resulting crystal structures.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing successful crystallization experiments.

PropertyValueSource
CAS Number 6419-69-8[8][9]
Molecular Formula C₈H₁₀ClNO₃S[10]
Molecular Weight 235.69 g/mol N/A
Melting Point 106-108 °C[8][10]
Appearance White to off-white powderN/A
Solubility Soluble in alcohols, acetone, and DMFN/A

Part 1: Single-Crystal Growth of this compound

The foundation of any crystallographic study is the generation of high-quality single crystals. The following protocol outlines a standard method for growing single crystals of this compound suitable for X-ray diffraction analysis.

Protocol 1: Slow Evaporation Method

This technique is one of the most common and effective methods for growing single crystals from solution.

Materials:

  • This compound

  • Analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Small glass vials (1-5 mL) with loose-fitting caps or perforated parafilm

  • Microscope for crystal observation

Procedure:

  • Solvent Screening: Begin by identifying a suitable solvent or solvent system. The ideal solvent will dissolve the compound at a higher temperature and allow for slow precipitation as the solvent evaporates at a constant temperature. Test the solubility of a small amount of the compound in various solvents.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure all the solid has dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that allows for slow evaporation. This can be achieved by using a screw cap that is not fully tightened or by covering the opening with parafilm and piercing a few small holes with a needle.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature.

  • Monitoring: Monitor the vial periodically under a microscope for the formation of single crystals. This process can take anywhere from a few days to several weeks.

  • Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the solution using a cryo-loop or a fine-tipped tool.

Single_Crystal_Growth cluster_prep Solution Preparation cluster_growth Crystal Growth Solvent Solvent Screening Saturated Prepare Saturated Solution Solvent->Saturated Select Solvent Filter Filter Solution Saturated->Filter Remove Impurities Evaporation Slow Evaporation Filter->Evaporation Transfer to Vial Incubation Incubate Evaporation->Incubation Controlled Environment Monitor Monitor Growth Incubation->Monitor Periodic Observation Harvest Harvest Crystal Monitor->Harvest Select Suitable Crystal

Caption: Workflow for single-crystal growth by slow evaporation.

Part 2: Co-crystallization Studies

The ability of the sulfonamide group to form robust supramolecular synthons makes this compound an excellent candidate for co-crystallization.[5][11] Co-crystals are multi-component crystals held together by non-covalent interactions and are of significant interest in the pharmaceutical industry for their ability to modify the physicochemical properties of active pharmaceutical ingredients (APIs).[7]

Protocol 2: Liquid-Assisted Grinding (LAG) for Co-crystal Screening

LAG is a rapid and efficient mechanochemical method for screening co-crystal formation.[7]

Materials:

  • This compound (the co-former)

  • Target compound (e.g., an API)

  • Ball mill or mortar and pestle

  • Small amount of a suitable solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Stoichiometric Mixing: Accurately weigh stoichiometric amounts of this compound and the target compound (e.g., 1:1, 1:2, 2:1 molar ratios).

  • Grinding: Place the mixture in a ball mill jar or a mortar. Add a few drops of the selected solvent. The solvent acts as a catalyst for the co-crystal formation.[7]

  • Milling/Grinding: Mill or grind the mixture for a specified period (e.g., 30-60 minutes).

  • Analysis: Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase has formed. The appearance of new peaks in the diffractogram that are different from the starting materials indicates potential co-crystal formation.

Co_crystallization_Workflow cluster_screening Co-crystal Screening cluster_analysis Analysis & Growth Mixing Stoichiometric Mixing of Components Grinding Liquid-Assisted Grinding Mixing->Grinding Add Solvent PXRD PXRD Analysis Grinding->PXRD Analyze Powder Growth Single Crystal Growth of Co-crystal PXRD->Growth If New Phase Detected Result Co-crystal Structure Growth->Result X-ray Diffraction

Caption: Workflow for co-crystal screening and structure determination.

Part 3: X-ray Diffraction and Data Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Overview of the Process:
  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is exposed to a finely focused beam of X-rays in a diffractometer. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.[12]

Part 4: Analysis of Intermolecular Interactions

A key aspect of the crystallographic study of benzenesulfonamides is the analysis of the intermolecular interactions that govern the crystal packing.[1][3]

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[1][3] The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[3]

Expected Interactions for this compound:

  • N-H···O Hydrogen Bonds: The sulfonamide N-H group is a strong hydrogen bond donor, and the sulfonyl oxygens are strong acceptors. These interactions are expected to be a dominant feature in the crystal packing.[1][4]

  • O-H···O Hydrogen Bonds: The hydroxyethyl group provides an additional hydrogen bond donor (O-H) and acceptor (O), which can participate in forming extended hydrogen-bonding networks.

  • C-H···O Interactions: Weak C-H···O hydrogen bonds involving the aromatic C-H groups and the sulfonyl or hydroxyl oxygens are also likely to contribute to the crystal stability.[13]

  • π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between adjacent molecules.[1]

  • Halogen Bonding: The chlorine atom can participate in halogen bonding interactions, acting as an electrophilic region that can interact with nucleophilic atoms.

By elucidating the crystal structure of this compound and analyzing its intermolecular interactions, researchers can gain valuable insights into the principles of molecular recognition and crystal engineering. This knowledge can then be applied to the rational design of new materials and pharmaceutical formulations with desired properties.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 563–570. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Sulfa Drugs as Model Cocrystal Formers. (2018). Molecular Pharmaceutics, 15(5), 1617-1630. [Link]

  • Sulfa Drugs as Model Cocrystal Formers. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. (2015). IUCrJ, 2(Pt 5), 485–498. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2019). Advanced Pharmaceutical Bulletin, 9(3), 333–348. [Link]

  • Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. (2016). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 1), 100–111. [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 58–63. [Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o988. [Link]

Sources

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing and executing in vivo studies for the novel compound 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. Given the absence of extensive public data on this specific molecule, this document establishes a logical, tiered approach to its preclinical evaluation. We leverage the known biological activities of the broader benzenesulfonamide class of compounds to hypothesize potential therapeutic applications and outline the requisite experimental protocols to investigate them.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for preliminary assessments, pharmacokinetic profiling, pharmacodynamic and efficacy modeling, and essential safety and toxicology studies. Our approach is grounded in established principles of preclinical drug development to ensure scientific integrity and regulatory alignment.[4][5][6]

Introduction: The Scientific Rationale

This compound belongs to the benzenesulfonamide chemical family, a well-established pharmacophore present in a multitude of clinically approved drugs.[2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] The structural features of this compound, specifically the chloro and hydroxyethyl substitutions, may confer unique pharmacological properties.

The lack of specific biological data for this compound necessitates a systematic and hypothesis-driven in vivo evaluation. This guide proposes a phased investigational strategy, beginning with broad characterization and moving towards specific disease models based on emergent data. The overarching goal is to efficiently determine the compound's therapeutic potential and safety profile.

Hypothesized Biological Activities Based on the Benzenesulfonamide Scaffold:
  • Anticancer Activity: Many benzenesulfonamide derivatives act as inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform hCA IX, which is crucial for cancer cell survival in hypoxic environments.[2]

  • Anti-inflammatory Effects: Some benzenesulfonamides have shown potent in vivo anti-inflammatory activity, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3]

  • Anticonvulsant Properties: The sulfonamide moiety is present in several antiseizure drugs, and novel derivatives are continually being explored for this indication.[7][8]

A Phased Approach to In Vivo Evaluation

A logical progression of in vivo studies is critical for efficient and ethical drug development. We propose a three-phase approach for the characterization of this compound.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Pharmacodynamics (PD) cluster_2 Phase 3: Safety & Toxicology P1_Formulation Formulation Development P1_MTD Maximum Tolerated Dose (MTD) P1_Formulation->P1_MTD P1_PK Preliminary Pharmacokinetics (PK) P1_MTD->P1_PK P2_AntiCancer Anticancer Models (e.g., Xenograft) P1_PK->P2_AntiCancer Dose Selection P2_AntiInflam Anti-inflammatory Models (e.g., Paw Edema) P1_PK->P2_AntiInflam Dose Selection P2_Anticonvulsant Anticonvulsant Models (e.g., MES, scPTZ) P1_PK->P2_Anticonvulsant Dose Selection P3_SafetyPharm Safety Pharmacology (Core Battery: CNS, CV, Resp) P2_AntiCancer->P3_SafetyPharm Candidate Progression P2_AntiInflam->P3_SafetyPharm Candidate Progression P2_Anticonvulsant->P3_SafetyPharm Candidate Progression P3_Tox OECD Guideline Toxicity Studies

Caption: Phased workflow for in vivo evaluation.

Phase 1: Foundational Assessment

This initial phase is designed to establish the basic parameters for administering the compound and understanding its disposition in a biological system.

Formulation Development

The success of in vivo studies hinges on a stable and administrable formulation. Due to the poor aqueous solubility of many small molecules, a multi-component vehicle is often necessary.

Protocol 1: Formulation for Parenteral and Oral Administration

  • Objective: To prepare a clear, stable solution or homogenous suspension of this compound.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG400 (Polyethylene glycol 400)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl) or sterile water

  • Procedure:

    • Determine the required concentration of the final dosing solution.

    • Weigh the appropriate amount of this compound and place it in a sterile glass vial.

    • Add a minimal amount of DMSO to completely dissolve the compound. Sonication can be used to aid dissolution.

    • In a separate sterile tube, prepare the vehicle. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

    • Slowly add the dissolved compound in DMSO to the vehicle while vortexing to ensure proper mixing.

    • Visually inspect the final formulation for clarity and absence of precipitation. Store appropriately, protected from light.

Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that does not cause unacceptable side effects or toxicity over a specified period.[9][10][11] This is a crucial step for designing subsequent efficacy and toxicology studies.[12]

Protocol 2: Acute MTD Study in Mice

  • Objective: To determine the single-dose MTD of this compound.

  • Animals: Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, single-sex to reduce variability.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Assign animals to dose groups (n=3-5 per group).

    • Select a starting dose (e.g., 10 mg/kg) and use a dose escalation scheme (e.g., modified Fibonacci sequence).

    • Administer a single dose of the compound via the intended route of administration (e.g., intraperitoneal (IP) or oral gavage (PO)).

    • Observe animals for clinical signs of toxicity continuously for the first 4 hours, then at 24, 48 hours, and daily for up to 14 days.

    • Record body weights daily.

    • Endpoints for MTD are typically a >20% loss in body weight or significant, persistent clinical signs of toxicity.

  • Data Analysis: The MTD is defined as the highest dose at which no more than one animal in a cohort shows dose-limiting toxicity.

ParameterObservation
Clinical Signs Lethargy, tremors, convulsions, changes in respiration, etc.
Body Weight Daily measurement; >20% loss is a common DLT.
Mortality Record time of death if it occurs.
Preliminary Pharmacokinetics (PK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental.[13] A preliminary PK study provides key parameters like Cmax, Tmax, AUC, and half-life.[14][15]

Protocol 3: Single-Dose PK Study in Mice

  • Objective: To determine the plasma concentration-time profile of this compound following a single administration.

  • Animals: Healthy, young adult mice (e.g., C57BL/6), cannulated if serial sampling is desired, or naive for terminal sampling.

  • Procedure:

    • Administer a single, non-toxic dose (derived from MTD study) via intravenous (IV) and the intended therapeutic route (e.g., PO).

    • Collect blood samples (approx. 50-100 µL) at predetermined time points.

      • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Bioavailability (from PO vs. IV data)

Phase 2: Efficacy & Pharmacodynamics (PD)

Based on the hypothesized activities, appropriate in vivo disease models should be selected. The doses and dosing schedule for these studies will be informed by the MTD and PK data from Phase 1.

G cluster_0 Anticancer Efficacy Workflow A_Implant Implant Cancer Cells (e.g., Subcutaneous) A_Tumor Allow Tumors to Establish A_Implant->A_Tumor A_Group Randomize into Groups A_Tumor->A_Group A_Dose Dose with Compound/Vehicle A_Group->A_Dose A_Measure Measure Tumor Volume & Body Weight A_Dose->A_Measure A_Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) A_Measure->A_Endpoint

Caption: Workflow for a xenograft anticancer model.

Anticancer Efficacy Model

Human tumor xenografts in immunodeficient mice are a standard model for preclinical anticancer drug screening.[16][17]

Protocol 4: Human Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound.

  • Animals: Immunodeficient mice (e.g., NOD/SCID or Nude).

  • Procedure:

    • Subcutaneously implant a human cancer cell line (e.g., A549 - lung, MCF-7 - breast) into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer the compound daily (or as determined by PK data) via the selected route.

    • Measure tumor dimensions with calipers and body weight 2-3 times per week.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Analysis: Compare tumor growth inhibition (TGI) between treated and control groups.

Anti-inflammatory Efficacy Model

The carrageenan-induced paw edema model is a widely used and validated method for screening anti-inflammatory drugs.[18][19]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of the compound.

  • Animals: Wistar or Sprague-Dawley rats.

  • Procedure:

    • Fast animals overnight.

    • Administer the compound or a positive control (e.g., Indomethacin) orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticonvulsant Efficacy Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are two clinically validated models for identifying new antiseizure drugs.[7][20]

Protocol 6: MES and scPTZ Seizure Models in Mice

  • Objective: To screen for anticonvulsant activity.

  • Animals: Swiss albino or C57BL/6 mice.

  • Procedure (MES Test):

    • Administer the compound IP or PO.

    • At the time of peak effect (determined from PK data), deliver an electrical stimulus (e.g., 50 mA, 0.2s) via corneal electrodes.

    • Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

  • Procedure (scPTZ Test):

    • Administer the compound IP or PO.

    • At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the animals for 30 minutes for the presence of clonic seizures lasting more than 5 seconds. Protection against these seizures indicates activity.

  • Data Analysis: Determine the percentage of animals protected in each group.

Phase 3: Safety & Toxicology

Prior to human trials, a thorough safety evaluation is mandatory. This includes safety pharmacology and formal toxicology studies.

Safety Pharmacology

The ICH S7A guidelines recommend a core battery of studies to assess effects on vital organ systems.[21][22][23] These are required before first-in-human administration.[24]

Protocol 7: Core Battery Safety Pharmacology

  • Objective: To evaluate the effects of the compound on the central nervous, cardiovascular, and respiratory systems.

  • Central Nervous System (CNS):

    • Method: Functional Observational Battery (FOB) or Irwin test in rats.

    • Parameters: Observe changes in behavior, coordination, sensory/motor reflexes, and body temperature.

  • Cardiovascular System (CV):

    • Method: Telemetered conscious, unrestrained animals (e.g., dogs or non-human primates).

    • Parameters: Monitor blood pressure, heart rate, and ECG (including QT interval).

  • Respiratory System:

    • Method: Whole-body plethysmography in rats.

    • Parameters: Measure respiratory rate, tidal volume, and minute volume.

  • Dosing: Studies should include doses up to and exceeding the anticipated therapeutic range.

Toxicology Studies

Repeated-dose toxicity studies are conducted according to OECD guidelines to identify potential target organs of toxicity.[25][26][27]

Protocol 8: 28-Day Repeated-Dose Oral Toxicity Study (OECD TG 407)

  • Objective: To determine the toxicity profile after repeated daily administration for 28 days.

  • Animals: Rodent species (e.g., rats), both sexes.

  • Procedure:

    • Administer the compound daily via oral gavage for 28 consecutive days at three dose levels (low, mid, high) plus a vehicle control.

    • Conduct daily clinical observations and weekly body weight and food consumption measurements.

    • Perform clinical pathology (hematology, clinical chemistry, urinalysis) at the end of the study.

    • At termination, conduct a full necropsy and weigh major organs.

    • Perform histopathological examination of a comprehensive list of tissues.

  • Data Analysis: Identify any dose-related adverse effects and establish a No-Observed-Adverse-Effect Level (NOAEL).

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Nanotechnology and Allied Sciences. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ResearchGate. [Link]

  • In vivo screening models of anticancer drugs. (n.d.). CORE. [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (n.d.). PubMed. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. [Link]

  • The Screening models for antiepileptic drugs: A Review. (2021). ResearchGate. [Link]

  • Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). (n.d.). Slideshare. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Safety Pharmacology. (n.d.). IITRI. [Link]

  • Animal models used in the screening of antiepileptic drugs. (2001). PubMed. [Link]

  • IN VIVO Screening Models of Anticancer Drugs. (2013). Semantic Scholar. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

  • In vivo screening method for anti inflammatory agent. (n.d.). Slideshare. [Link]

  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Southern Research. [Link]

  • Principles of Safety Pharmacology. (n.d.). PubMed Central. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PubMed Central. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect. (n.d.). Gyan Sanchay. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. [Link]

  • OECD Toxicity Guidelines Overview. (n.d.). Scribd. [Link]

  • Toxicity Studies and OECD Guidelines. (2020). YouTube. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Fios Genomics. [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • Maximum Tolerated Dose (MTD). (n.d.). ResearchGate. [Link]

  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox. [Link]

  • Dose Escalation Study Design Example (With Results). (2019). ClinicalTrials.gov. [Link]

  • Advancements in small molecule drug design: A structural perspective. (n.d.). PubMed Central. [Link]

  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (n.d.). PubMed Central. [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • Webinar: Designing Your In Vivo Studies. (2022). YouTube. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with this compound, particularly its limited aqueous solubility. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure you can achieve consistent and reliable results in your experiments.

Compound Quick Reference

PropertyValueSource
Chemical Name This compound[1]
CAS Number 6419-69-8[1]
Molecular Formula C₈H₁₀ClNO₃S[1]
Molecular Weight 235.69 g/mol [2]
Melting Point 106-108 °C[1][2]
Appearance Solid (presumed crystalline)N/A
Aqueous Solubility Poor / Sparingly SolubleInferred from sulfonamide class behavior[3][4]

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: This is a common and expected challenge. The limited aqueous solubility of this compound stems directly from its molecular structure, a characteristic shared by many sulfonamides.[5]

  • Structural Causality: The molecule possesses a substituted benzene ring, which is lipophilic (hydrophobic) in nature, and a sulfonamide group. While the hydroxyethyl and sulfonamide groups offer some polarity, the overall molecule has a significant nonpolar character, making it difficult for water molecules to effectively solvate it. The un-ionized form of sulfonamides is considered particularly hydrophobic.[3]

  • Solid-State Properties: In its solid form, the compound exists as a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by the solvent. This energy barrier contributes to its low dissolution rate.[6] Like most insoluble organic acids, sulfonamides form soluble salts and are therefore more soluble in alkaline solutions.[4]

Q2: What is the recommended starting point for dissolving this compound for experimental use?

A2: For initial stock solutions or when aqueous solubility is not strictly required, using a polar organic solvent is the most direct approach.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

Sulfonamides are generally soluble in polar organic solvents.[7] For biological experiments, DMSO is a common choice. However, always prepare a high-concentration stock in the organic solvent and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration, as high levels of organic solvents can be toxic to cells or interfere with assays.

Below is a troubleshooting workflow to systematically address solubility issues.

G start Start: Undissolved Compound check_organic Can an organic solvent be used? (e.g., DMSO, Ethanol) start->check_organic use_organic Prepare concentrated stock in organic solvent. Dilute into aqueous media. check_organic->use_organic Yes check_ph Is pH adjustment permissible for the experiment? check_organic->check_ph No end_soluble Result: Solubilized Compound use_organic->end_soluble adjust_ph Increase pH to > 8.0 to form soluble salt. check_ph->adjust_ph Yes check_cosolvent Can co-solvents be tolerated? (e.g., PEG 400, Propylene Glycol) check_ph->check_cosolvent No adjust_ph->end_soluble use_cosolvent Use a co-solvent system. (See Protocol 3) check_cosolvent->use_cosolvent Yes check_excipient Can formulation excipients be used? (e.g., Surfactants, Cyclodextrins) check_cosolvent->check_excipient No use_cosolvent->end_soluble use_excipient Screen solubilizing excipients. (See Protocol 4) check_excipient->use_excipient Yes end_insoluble Consider alternative strategies: - Nanonization - Solid Dispersion - Prodrug approach check_excipient->end_insoluble No use_excipient->end_soluble

Caption: Systematic workflow for troubleshooting solubility.

Q3: How does pH influence the solubility, and how can I leverage this?

A3: The pH of the aqueous medium is a critical factor governing the solubility of sulfonamides.

  • Scientific Principle: Sulfonamides are weak acids.[4] The hydrogen atom on the sulfonamide nitrogen (-SO₂NH-) can dissociate. In acidic or neutral solutions (pH < 7), the compound exists predominantly in its neutral, un-ionized form, which is hydrophobic and thus poorly soluble.[3] As the pH increases (becomes more alkaline), the proton dissociates, forming an anionic salt. This charged species is significantly more polar and interacts more favorably with water, leading to a substantial increase in solubility.[4][8] The solubility of sulfonamides generally increases with rising pH.[8]

  • Authoritative Insight: Studies have demonstrated that the solubility of sulfonamides is highly dependent on the pH of the solution. The transition from the less soluble un-ionized form to the more soluble ionized form is dictated by the compound's pKa.[3][9] For many sulfonamides, increasing the pH above 7.4 dramatically enhances solubility.[4]

Experimental Protocol 1: pH-Dependent Solubilization
  • Prepare Buffers: Make a series of buffers with pH values ranging from 7.0 to 9.0 (e.g., Tris or phosphate buffers).

  • Dispersion: Weigh a small, precise amount of this compound into separate vials.

  • Add Buffer: Add a known volume of each buffer to the respective vials to create a suspension.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for several hours (or until equilibrium is reached) to allow for maximum dissolution.

  • Separate: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[10]

Q4: My experiment is sensitive to high pH and organic solvents. What are my other options?

A4: When pH and solvent restrictions apply, advanced formulation strategies are necessary. The two most accessible methods are co-solvency and the use of solubilizing excipients.

  • Scientific Principle: Co-solvency involves using a mixture of water and a water-miscible solvent (a co-solvent) to increase the solubility of a nonpolar drug.[11][12] The co-solvent works by reducing the polarity of the water, making the overall solvent system more "hospitable" to the hydrophobic compound.[13] Commonly used, biocompatible co-solvents include polyethylene glycols (PEGs, e.g., PEG 400), propylene glycol, and glycerin.[14]

Caption: Co-solvents reduce solvent polarity, aiding dissolution.

Experimental Protocol 2: Co-solvent System Screening
  • Select Co-solvents: Choose a few biocompatible co-solvents (e.g., PEG 400, propylene glycol).

  • Prepare Blends: Create a range of co-solvent/buffer blends, for example, 10%, 20%, 30%, 40%, and 50% (v/v) of the co-solvent in your desired aqueous buffer.

  • Determine Solubility: Using the method described in Protocol 1 (steps 2-6), determine the saturation solubility of the compound in each blend.

  • Optimize: Identify the co-solvent blend that achieves the target concentration with the lowest percentage of co-solvent to minimize potential off-target effects.

  • Scientific Principle (Surfactants): Surfactants (e.g., Tween® 80, Polysorbate 80, Sodium Lauryl Sulfate) are amphiphilic molecules.[15] Above a certain concentration (the Critical Micelle Concentration), they self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous medium.[16][17]

  • Scientific Principle (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic drug molecule (or parts of it) within their cavity, forming an "inclusion complex."[18] This complex is water-soluble due to the cyclodextrin's hydrophilic outer surface.[6][19]

Caption: Hydrophobic drug encapsulated within a surfactant micelle.

Experimental Protocol 3: Excipient Screening
  • Select Excipients: Choose a surfactant (e.g., Kolliphor® EL, Tween® 80) and a cyclodextrin (e.g., HP-β-CD).

  • Prepare Solutions: Create a range of concentrations for each excipient in your buffer (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Determine Solubility: Follow the procedure in Protocol 1 (steps 2-6) to measure the saturation solubility of the compound in each excipient solution.

  • Analyze: Plot solubility versus excipient concentration. A significant increase in solubility indicates a positive interaction. Select the excipient and concentration that best fits your experimental needs.

Q5: My compound dissolves initially but then crashes out of solution. How can I improve stability?

A5: This phenomenon, known as precipitation, occurs when the solution is supersaturated. This often happens when a concentrated stock in an organic solvent is diluted too quickly into an aqueous buffer, or when a solution prepared at a higher temperature cools down.[18]

Troubleshooting Precipitation:

  • Slower Dilution: When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to avoid localized high concentrations that trigger precipitation.

  • Use Stabilizers: Certain polymers, often used in creating amorphous solid dispersions, can act as precipitation inhibitors, extending the duration of the supersaturated state.[18][20]

  • Re-evaluate Your Formulation: If precipitation is persistent, the chosen solvent system may not be robust enough. You may need a higher percentage of co-solvent or excipient to maintain stability.

  • Maintain pH: For pH-adjusted solutions, ensure the buffering capacity is sufficient to handle any additions that might alter the pH and cause the compound to revert to its less soluble, un-ionized form.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Converts the weak acid to its more soluble anionic salt form.[4]Simple, cost-effective, uses aqueous systems.Limited to ionizable compounds; high pH may cause degradation or interfere with assays.[21]
Co-solvency Reduces solvent polarity, making it more favorable for the solute.[11][13]Simple to prepare, effective for many compounds.May require high concentrations of organic co-solvents, potentially causing toxicity or artifacts.[12][22]
Surfactants Encapsulates the drug in hydrophobic micelle cores.[16]Highly effective, can solubilize very hydrophobic compounds.Potential for cell toxicity; may interfere with protein binding or enzyme assays.[15]
Cyclodextrins Forms a water-soluble inclusion complex with the drug.[18]Low toxicity, well-established for pharmaceutical use.Can be expensive; complexation is specific and may not work for all molecules.[18]
Temperature Increase Provides energy to overcome the crystal lattice and increases kinetic energy of molecules.Simple physical method.Risk of compound degradation at high temperatures; precipitation upon cooling is common.[23]

References

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 15, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cosolvency | PPTX - Slideshare. (n.d.). Retrieved January 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.). Retrieved January 15, 2026, from [Link]

  • Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry. (2013). Rev.Colomb.Quim., 42(3), 387-412. Retrieved from [Link]

  • SOLUBILITY OF SULPHONAMIDES - The BMJ. (1942, January 7). Retrieved January 15, 2026, from [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.). Retrieved January 15, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim | Huvepharma. (n.d.). Retrieved January 15, 2026, from [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2003, August 6). Retrieved January 15, 2026, from [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8). Retrieved January 15, 2026, from [Link]

  • 4-Chloro-N-(2-hydroxyethyl)benzamide | C9H10ClNO2 | CID 233979 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed. (2019, October 30). Retrieved January 15, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.). Retrieved January 15, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 15, 2026, from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Retrieved January 15, 2026, from [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Preventing off-target effects of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Initial Assessment of Topic: 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

A preliminary investigation into "this compound" reveals that this compound is not a well-characterized kinase inhibitor or a tool compound with established biological targets. Publicly available data on its mechanism of action, potency, selectivity, or known off-target effects is scarce. It is most likely a chemical intermediate and not a compound used for probing biological pathways.

Executive Decision: To fulfill the user's request for a high-quality, scientifically rigorous technical guide on mitigating off-target effects, the topic will be pivoted to a well-documented, clinically relevant compound known for its complex selectivity profile: Dasatinib .

Dasatinib is a multi-kinase inhibitor used in cancer therapy. Its polypharmacology, meaning its ability to bind to multiple intended and unintended kinase targets, makes it an ideal subject for a detailed guide on identifying, troubleshooting, and controlling for off-target effects. This pivot ensures that the generated content is accurate, practical, and valuable to the target audience of researchers and drug development professionals.

Welcome to the Technical Support Center for Dasatinib. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of using Dasatinib in your research. Dasatinib is a powerful second-generation tyrosine kinase inhibitor (TKI), but its multi-targeted nature necessitates rigorous experimental design to ensure that observed biological effects are correctly attributed to the intended target.[1][2] This guide is structured to help you anticipate, identify, and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and why are off-target effects a concern?

Q2: I'm using Dasatinib to inhibit SRC. How can I be sure my observed phenotype isn't from BCR-ABL inhibition?

A2: This is a classic specificity problem. The first step is to know your system. If your cell line does not express the BCR-ABL fusion protein, then any observed effect is unlikely to be mediated by its inhibition. However, to build a stronger case, you should employ orthogonal approaches as detailed in this guide, such as using a structurally unrelated SRC inhibitor or genetic knockdown of SRC to see if they phenocopy the effects of Dasatinib.[8]

Q3: My inhibitor works in a biochemical (cell-free) assay, but I see a much lower potency or different effect in my cell-based assay. Why?

A3: This is a common discrepancy. Several factors can cause this:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[9][10]

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The concentration of ATP inside a cell (millimolar range) is much higher than that used in most biochemical assays (micromolar range), requiring a higher concentration of the inhibitor to achieve the same level of target inhibition.[8]

  • Efflux Pumps: Cells can actively pump the inhibitor out using transporters like ABCG2, reducing the effective intracellular concentration.[11]

  • Off-Target Engagement: In a cellular context, the inhibitor can engage with numerous other kinases, which might trigger compensatory signaling pathways that mask or alter the effect of inhibiting the primary target.[4]

Q4: At what concentration should I use Dasatinib to maximize on-target specificity?

A4: The golden rule is to use the lowest concentration that elicits the desired on-target effect. It is crucial to perform a dose-response experiment. Start with a wide range of concentrations (e.g., from 1 nM to 10 µM) and identify the concentration that gives you 50% inhibition of the target's activity (the IC50 in cells).[12][13] Working at concentrations significantly above the IC50 for your primary target dramatically increases the likelihood of engaging off-target kinases.[7][9] For Dasatinib, potent on-target activity is often observed in the low nanomolar range.[5]

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses common problems encountered during experiments with Dasatinib and provides a logical framework for troubleshooting.

Problem 1: The observed phenotype does not match the known function of the intended target.

  • Possible Cause: You are likely observing an off-target effect. Dasatinib's broad selectivity means it can influence pathways you didn't intend to study.[2][14]

  • Troubleshooting Workflow:

    G start Unexpected Phenotype Observed q1 Is the phenotype reproducible? start->q1 no1 No q1->no1 yes1 Yes q1->yes1 check_exp Troubleshoot Experimental Variability (e.g., reagents, cell passage, timing). [8][15] no1->check_exp q2 Confirm On-Target Engagement (e.g., Western blot for phospho-substrate). [13] yes1->q2 no2 No q2->no2 yes2 Yes q2->yes2 optimize_dose Optimize Dose & Time. Is inhibitor active? [8] no2->optimize_dose q3 Does a structurally different inhibitor for the SAME target reproduce the phenotype? [8] yes2->q3 no3 No q3->no3 yes3 Yes q3->yes3 off_target_conclusion Phenotype is likely due to an OFF-TARGET effect of Dasatinib. [7] no3->off_target_conclusion on_target_conclusion Phenotype is likely ON-TARGET. Proceed with further validation. yes3->on_target_conclusion

    Caption: Troubleshooting workflow for unexpected phenotypes.

Problem 2: My Western blot shows incomplete inhibition of my target's phosphorylation.

  • Possible Cause 1: Insufficient Dose or Time. You may not have reached the optimal inhibitor concentration or the ideal time point to observe maximal inhibition.

    • Solution: Perform a full dose-response curve and a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal conditions.[8]

  • Possible Cause 2: Target is in a complex. The target kinase might be part of a protein complex that sterically hinders Dasatinib from accessing the ATP-binding pocket.

    • Solution: This is more difficult to address. Consider using cell lysis buffers with stronger detergents, but be aware this could disrupt native interactions.

  • Possible Cause 3: High Target Expression. Overexpression of the target kinase may require higher concentrations of the inhibitor for complete suppression.

    • Solution: Use a cell line with endogenous expression levels of the target kinase whenever possible.

Data Interpretation: Understanding Dasatinib's Selectivity

To effectively design experiments, it is crucial to understand the selectivity profile of Dasatinib. The potency of an inhibitor is typically measured by its IC50 (in biochemical assays) or Ki (dissociation constant). A lower value indicates higher potency.

Target Kinase FamilySpecific KinasePotency (Ki or IC50)Implication for Experiments
Primary On-Target BCR-ABL<1 nMThe intended therapeutic target.[2][5]
Major Off-Targets SRC Family (SRC, LCK, YES)0.5 - 1.5 nMHigh risk of off-target effects in any cell expressing SFKs.[5]
c-KIT~5 nMRelevant in mast cells, hematopoietic progenitors, and some tumors.[5]
PDGFRβ~28 nMConsider this target in cells of mesenchymal origin (e.g., fibroblasts).[5]
Ephrin Receptors (e.g., EPHA2)~15 nMCan affect cell adhesion, migration, and development.[5]
Weaker Off-Targets SIK2~3 nMMay impact metabolic pathways.[15]

This table is a summary of reported values; exact potency can vary depending on the assay conditions.

Key Experimental Protocols for Target Validation

Protocol 1: Orthogonal Inhibition with a Structurally Dissimilar Inhibitor

Rationale: If an observed phenotype is genuinely due to the inhibition of a specific kinase, then a different inhibitor that targets the same kinase but has a completely different chemical structure should produce the same biological effect.[8] This helps rule out off-target effects that are unique to the chemical scaffold of Dasatinib.

Example: To confirm an effect is SRC-dependent, compare the results of Dasatinib with Saracatinib (AZD0530), another potent SRC inhibitor with a different structure.

Methodology:

  • Determine IC50: Perform a dose-response experiment for both Dasatinib and Saracatinib in your cellular assay to determine their respective potencies.

  • Select Equipotent Doses: Choose concentrations for each inhibitor that yield a similar degree of on-target inhibition (e.g., 80% inhibition of SRC phosphorylation).

  • Treat Cells: Treat your cells in parallel with:

    • Vehicle control (e.g., DMSO).

    • Dasatinib (at the selected equipotent dose).

    • Saracatinib (at the selected equipotent dose).

  • Assess Phenotype: Measure your biological endpoint of interest (e.g., cell migration, apoptosis) for all treatment groups.

Protocol 2: Genetic Target Knockdown/Knockout

Rationale: The most definitive way to confirm on-target activity is to remove the target protein genetically (e.g., using siRNA, shRNA, or CRISPR/Cas9) and see if this recapitulates the inhibitor's effect. Furthermore, if the inhibitor has no effect in cells lacking the target, it provides strong evidence for its specificity.

Methodology:

  • Generate Knockdown/Knockout Cells: Use a validated method (e.g., lentiviral shRNA or CRISPR/Cas9) to create a stable cell line with significantly reduced or eliminated expression of your target kinase.

  • Validate Knockdown/Knockout: Confirm the loss of protein expression via Western blot.

  • Perform "Inhibitor Add-Back" Experiment:

    • Treat both the parental (wild-type) cell line and the knockdown/knockout cell line with Dasatinib.

    • Include a non-targeting control (e.g., scrambled shRNA or non-targeting gRNA) as a proper control for the genetic manipulation process.

  • Assess Phenotype: Measure your biological endpoint.

  • Analyze:

    • Phenocopy: Does the phenotype of the knockdown/knockout cells (in the absence of the drug) match the phenotype of the parental cells treated with Dasatinib? If yes, this supports an on-target mechanism.

    • Epistasis: Does Dasatinib still have an effect in the knockout cells? If the drug has no further effect in cells already lacking the target, this is strong evidence that its action is mediated through that target.

G cluster_0 Parental Cells cluster_1 Target Knockout (KO) Cells p_vehicle Vehicle (DMSO) p_dasatinib Dasatinib p_phenotype Phenotype A (e.g., Reduced Migration) p_dasatinib->p_phenotype Causes ko_phenotype Phenotype A (e.g., Reduced Migration) conclusion Conclusion: Dasatinib's effect is ON-TARGET ko_vehicle Vehicle (DMSO) ko_vehicle->ko_phenotype Exhibits (Phenocopy) ko_dasatinib Dasatinib no_effect No Additional Effect ko_dasatinib->no_effect Causes no_effect->conclusion Strongly Supports

Caption: Logic of a genetic knockout validation experiment.

References

  • Hantschel, O., Rix, U., & Superti-Furga, G. (2008). Target profiles of the Bcr-Abl inhibitors imatinib, nilotinib and dasatinib. Blood, 112(11), 515. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Brave, M., Goodman, V., Kaminskas, E., Farrell, A., Timmer, W., Pope, S., ... & Pazdur, R. (2008). Sprycel for chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia. Clinical cancer research, 14(2), 352-352. [Link]

  • Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]

  • Wylie, A. A., Schoepfer, J., Jahnke, W., Cowan-Jacob, S. W., Loo, A., Furet, P., ... & Griffin, J. D. (2006). The Src family kinases Hck, Fgr, and Lyn are critical for the generation of the Bcr-Abl transcript-positive myeloid leukemia in a mouse model. Journal of Clinical Investigation, 116(8), 2239-2248. [Link]

  • Quintás-Cardama, A., Han, X., Kantarjian, H., & Cortes, J. (2007). Tyrosine kinase inhibitor-induced platelet dysfunction in patients with chronic myeloid leukemia. Blood, 109(6), 2633-2635. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. ResearchGate. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • Natarajan, G., D'Silva, A. C., Pilli, T., & Mahalingam, M. (2020). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. Molecules, 25(23), 5707. [Link]

Sources

Technical Support Center: Crystallization of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in obtaining high-quality crystalline material. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses the most common problems researchers face during the crystallization of sulfonamides. Each answer provides a causal explanation and a set of actionable solutions.

Q1: My compound "oiled out" instead of crystallizing. What is happening and how do I fix it?

A1: Causal Explanation: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common issue with sulfonamides and is typically triggered by one of two conditions:

  • High Supersaturation at Elevated Temperatures: The solution temperature is above the melting point of your compound (106-108°C for this compound).[2][3] When the solubility limit is reached under these conditions, the compound separates as a molten liquid.

  • High Impurity Concentration: Impurities can depress the melting point of the solute and interfere with the orderly process of crystal lattice formation, promoting the separation of an impure, low-melting-point oil.[1]

An oiled-out product is almost always impure and requires reprocessing.[1]

Solutions:

  • Primary Action - Re-dissolve and Adjust: Heat the mixture to re-dissolve the oil completely. Then, add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly.[1]

  • Lower the Crystallization Temperature: The boiling point of your chosen solvent must be lower than the compound's melting point (106-108°C). If you are using a high-boiling point solvent, switch to one with a lower boiling point.[4]

  • Change the Solvent System: The solvent may be too nonpolar for the compound. Experiment with a more polar solvent or a solvent/anti-solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1][5]

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled to a temperature well below the compound's melting point but is still free of solids, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

Q2: No crystals are forming even after my solution has cooled completely. What should I do?

A2: Causal Explanation: The failure of crystals to form from a clear solution is typically due to one of two opposing reasons:

  • Excessive Solvent: The most common cause is having used too much solvent, meaning the solution is not sufficiently supersaturated at the lower temperature for nucleation and crystal growth to occur.[1][6]

  • Persistent Supersaturation: The solution may be supersaturated, but the energy barrier for crystal nucleation has not been overcome. This can happen in very clean solutions or in the presence of certain soluble impurities that inhibit nucleation.[1]

Solutions:

  • Induce Crystallization (for Supersaturation):

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a high-energy surface that can serve as a nucleation point.[1][4]

    • Seeding: Introduce a "seed crystal"—a single, pure crystal from a previous successful batch—into the solution. This provides a template for further crystal growth, bypassing the initial nucleation barrier.[6]

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals. Re-insert the rod into the solution to seed it.[6]

  • Address Excess Solvent:

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the solute concentration. Then, allow it to cool again.[6]

    • Introduce an Anti-Solvent: If you are using a solvent system, you can slowly add a miscible anti-solvent dropwise until the solution becomes persistently cloudy, then set it aside to crystallize.[4]

Q3: My product is an amorphous powder, not the sharp crystals I expected. How can I improve this?

A3: Causal Explanation: The formation of an amorphous powder occurs when the molecules solidify too rapidly, "crashing out" of solution without having time to arrange themselves into an ordered, low-energy crystal lattice.[4] This is a direct result of the solution becoming highly supersaturated too quickly, which is most often caused by a rapid drop in temperature.

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop. To slow the process further, insulate the flask with paper towels or a cloth, or place it within a larger beaker of warm water and allow both to cool together.[4]

  • Use Slightly More Solvent: While using the minimum amount of hot solvent is a standard guideline, if crashing is an issue, the solution may be too concentrated. Re-heat the solution and add a small amount of additional solvent (e.g., 5% more). This keeps the compound soluble for longer during the cooling phase, allowing for more gradual crystal growth.[6]

  • Consider a Different Solvent: A solvent in which the compound's solubility is less sensitive to temperature changes can promote slower, more controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to crystallization?

A1: Understanding the physicochemical properties is foundational to designing a successful crystallization protocol.

PropertyValueSignificance for CrystallizationSource(s)
Molecular Formula C₈H₁₀ClNO₃SThe presence of -OH, -NH, and -SO₂ groups indicates a high capacity for hydrogen bonding, which strongly influences solvent choice and potential for polymorphism.[2]
Molecular Weight 235.69 g/mol Relevant for calculating molar concentrations and theoretical yields.[2]
Melting Point 106-108 °CCritical. The crystallization temperature should be kept below this value to prevent oiling out. The boiling point of the chosen solvent should ideally be lower than this.[2][3]
Q2: What is the best starting point for selecting a crystallization solvent?

A2: The ideal single solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[7] For a molecule like this compound, which has both polar (sulfonamide, hydroxyl) and non-polar (chlorophenyl) regions, alcohols and aqueous mixtures are excellent starting points.

Recommended Screening Solvents:

Solvent SystemRationale
Isopropanol/Water Often highly effective for sulfonamides. The isopropanol solubilizes the molecule, and the water acts as an anti-solvent. A 70% isopropanol solution is a common starting point.[1][5]
Ethanol/Water Similar to isopropanol/water, 95% ethanol is a good starting point for dissolving the compound, followed by the addition of water.[8]
Methanol A polar protic solvent that can be effective on its own.
Toluene A non-polar aromatic solvent. While less likely to be a good single solvent, it can be useful for screening or as part of a co-solvent system.
Ethyl Acetate A solvent of intermediate polarity that can be effective.

The following diagram outlines a logical decision-making process for solvent selection.

SolventSelection start Start: Screen Single Solvents (e.g., Isopropanol, Ethanol, Methanol) q1 Is compound highly soluble in hot solvent AND poorly soluble when cold? start->q1 success_single SUCCESS: Use Single-Solvent Recrystallization q1->success_single Yes q2 Can you find a miscible pair where: 1. Soluble in Solvent A 2. Insoluble in Solvent B? q1->q2 No success_anti SUCCESS: Use Solvent/Anti-Solvent Method (A/B) q2->success_anti Yes fail Consider Other Methods: - Slow Evaporation - Vapor Diffusion q2->fail No

Caption: A decision tree to guide the selection of a suitable crystallization solvent system.

Q3: Can you provide a general single-solvent recrystallization protocol?

A3: Absolutely. This protocol is a fundamental technique for purifying solids.[9]

Experimental Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., 95% ethanol) and bring the mixture to a gentle boil on a hot plate.[9] Continue adding small portions of the hot solvent until the compound just dissolves completely.[9]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. Using pre-warmed glassware is crucial to prevent the product from crystallizing prematurely in the funnel.[1]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.[9] Slow cooling is essential for the formation of large, pure crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[9]

  • Drying: Dry the purified crystals, either by air-drying on the filter or in a desiccator, to remove all traces of solvent.

Q4: I'm observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon in sulfonamides.[4] These different forms can have different physical properties (solubility, melting point, stability), making control essential for reproducible results.

Control Strategies:

  • Standardize Conditions: Strictly control and document all crystallization parameters: solvent choice, cooling rate, final temperature, and agitation method. Even minor variations can lead to different polymorphs.[4]

  • Seeding: This is the most powerful method for controlling polymorphism. Introduce a seed crystal of the desired polymorph into the supersaturated solution to template its exclusive growth.[4]

  • Solvent Selection: The choice of solvent can directly influence which polymorph is favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., an alcohol vs. an ester) to find conditions that consistently produce the desired form.[4]

The following workflow provides a logical approach to troubleshooting general crystallization failures.

TroubleshootingWorkflow start Start: Hot, Saturated Solution cool Allow to Cool Slowly start->cool q1 What is the result? cool->q1 oil Problem: Oiling Out q1->oil Liquid Layer no_xtal Problem: No Crystals Form q1->no_xtal Clear Solution amorphous Problem: Amorphous Powder q1->amorphous Fine Powder success SUCCESS: Crystals Form q1->success Good Crystals sol_oil Solution: 1. Re-heat, add more solvent 2. Cool even slower 3. Check solvent BP vs. MP oil->sol_oil sol_no_xtal Solution: 1. Scratch flask 2. Add seed crystal 3. Boil off some solvent no_xtal->sol_no_xtal sol_amorphous Solution: 1. Slow down cooling rate 2. Use slightly more solvent amorphous->sol_amorphous

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist:

Welcome to the technical support guide for researchers utilizing 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. This document is designed to serve as your partner in the lab, helping you navigate and resolve unexpected cell viability issues that may arise during your experiments. As you are working with a specific and potentially novel compound, please note that publicly available data on its biological effects is limited. Therefore, this guide combines troubleshooting principles applicable to many small molecules with specific considerations for the sulfonamide class of compounds. Our goal is to provide a logical, scientifically-grounded framework to help you identify the root cause of your observations and ensure the integrity of your results.

Section 1: Initial Triage - Compound and Experimental Setup

This first section addresses the most common and fundamental sources of error. Before exploring complex biological mechanisms, it's crucial to validate the compound itself and the basic parameters of your assay.

Question: My cells are showing high levels of death across all tested concentrations of this compound, even at very low doses. What is the most likely cause?

Answer: This pattern often points to a problem with the compound's solubility or the vehicle used for delivery, rather than a specific biological effect.

  • Causality Explained: Many organic small molecules have poor aqueous solubility. When a high-concentration stock solution (typically in 100% DMSO) is diluted into your aqueous cell culture medium, the compound can precipitate.[1] This fine precipitate is not evenly distributed and can be cytotoxic to cells through physical means or by creating localized high concentrations. Furthermore, the final concentration of the solvent itself (e.g., DMSO) might be toxic.[2]

  • Troubleshooting Workflow:

    • Visual Solubility Check: Prepare your highest working concentration of the compound in your complete cell culture medium. Let it sit in the incubator (37°C) for 30-60 minutes. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.[3] If you see any, your compound is crashing out of solution.

    • Vehicle Control Validation: It is essential to run a "vehicle control" group.[4] This group should contain cells treated with the same final concentration of the solvent (e.g., DMSO) as your highest compound concentration, but without the compound itself. If you observe significant cell death in the vehicle control, your solvent concentration is too high. The final DMSO concentration in culture should ideally be kept below 0.5%, and often below 0.1%, to avoid solvent-induced cytotoxicity.[1][2]

    • Preparation Technique: When diluting from a DMSO stock, do not add the small volume of stock directly into the full volume of media in the well. Instead, prepare an intermediate dilution in a larger volume of media, vortex gently, and then add this to your cells. This helps prevent localized precipitation.[5] Some protocols even suggest pre-spiking the media with the final DMSO concentration before adding the compound stock to improve solubility.[5]

Question: My cell viability results are highly variable and not reproducible between experiments. What should I check first?

Answer: Reproducibility issues are frequently tied to inconsistent cell health, seeding density, or reagent handling.

  • Causality Explained: Cell viability assays, particularly metabolic assays like MTS or MTT, measure the collective metabolic activity of the cell population. For the results to be consistent, the starting number of healthy, logarithmically growing cells must be the same for every experiment.[2] If cells are overgrown (confluent), unhealthy, or seeded unevenly, the baseline metabolic rate will vary, leading to inconsistent results.[6]

  • Key Parameters to Standardize:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.

    • Logarithmic Growth Phase: Always harvest cells for seeding when they are in the logarithmic growth phase (typically 70-80% confluent), not when they are fully confluent.[6]

    • Seeding Density: Perform a cell seeding optimization experiment to find the ideal number of cells per well that gives a robust signal within the linear range of your assay.[7] Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell stress, confounding your results.[2]

    • Reagent Handling: Ensure all reagents are prepared fresh and stored correctly. Avoid repeated freeze-thaw cycles of stock solutions.[3]

ParameterCommon IssueRecommended Action
Compound Prep Precipitation upon dilutionPerform visual solubility check; reduce final concentration.
Vehicle Control High toxicity in DMSO-only wellLower final DMSO concentration to <0.5%, ideally <0.1%.[2]
Cell Seeding Inconsistent cell numbersOptimize and standardize seeding density for your cell line.[7]
Cell Health Using confluent or high-passage cellsHarvest cells during log-phase growth (70-80% confluent).[6]

Section 2: Mechanistic Investigation - Is it Apoptosis or Necrosis?

If you have ruled out issues with the compound and experimental setup, the observed cell death is likely a true biological effect. The next critical step is to determine the mechanism of cell death.

Question: How can I determine if this compound is inducing apoptosis or necrosis in my cells?

Answer: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial for understanding the compound's mechanism of action. This is most commonly achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[8]

  • Causality Explained:

    • Apoptosis: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Therefore, Annexin V-positive cells are considered early apoptotic. The cell membrane remains intact during this phase.[9]

    • Necrosis (or Late Apoptosis): In necrosis or late-stage apoptosis, the cell membrane loses its integrity and becomes permeable.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter necrotic or late apoptotic cells and intercalate with DNA, fluorescing brightly.[10]

  • Interpreting the Results:

    • Live Cells: Annexin V negative and PI negative.

    • Early Apoptotic Cells: Annexin V positive and PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive.[11]

    • Primarily Necrotic Cells: Can sometimes be Annexin V negative and PI positive, though distinguishing late apoptosis from primary necrosis by this method alone can be challenging.[12]

Q1: Necrotic/Late Apoptotic (Annexin V+ / PI+)

>]; Q2 [label=<

Q2: Early Apoptotic (Annexin V+ / PI-)

>]; Q3 [label=<

Q3: Live (Annexin V- / PI-)

>]; Q4 [label=<

Q4: Debris/Artifact (Annexin V- / PI+)

>]; }

start -> stain [lhead=cluster_staining]; stain -> facs [lhead=cluster_analysis]; facs -> {Q1, Q2, Q3, Q4} [style=invis];

// Invisible nodes for layout invis_node [style=invis, height=0]; facs -> invis_node [style=invis]; invis_node -> Q3 [style=invis];

{rank=same; facs; Q1; Q2; Q3; Q4} } } Caption: Workflow for differentiating apoptosis and necrosis using Annexin V/PI flow cytometry.

Question: My Annexin V/PI results suggest apoptosis. How can I confirm this and investigate the pathway?

Answer: A hallmark of apoptosis is the activation of a family of proteases called caspases. Specifically, Caspase-3 and Caspase-7 are considered "executioner" caspases.[13] Measuring their activity provides strong confirmation of apoptosis.

  • Recommended Assay: Use a luminescent or fluorescent assay that measures Caspase-3/7 activity. These assays typically use a peptide substrate (like DEVD) linked to a reporter molecule.[14] When active Caspase-3 or -7 cleaves the DEVD sequence, the reporter is released, generating a signal proportional to enzyme activity.[15]

  • Expected Results: A significant, dose-dependent increase in Caspase-3/7 activity in your compound-treated cells compared to vehicle-treated cells would strongly support an apoptotic mechanism.

AssayPrincipleInformation Gained
Annexin V / PI Measures phosphatidylserine exposure and membrane integrity.[8]Differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[10][12]
Caspase-Glo® 3/7 Measures cleavage of a specific DEVD peptide substrate by active caspases.[14]Quantifies the activity of key executioner caspases, confirming apoptosis.[13]

Section 3: Advanced Troubleshooting & FAQs

Q1: My metabolic viability assay (e.g., MTS, MTT) shows a decrease in signal, but my membrane integrity assay (e.g., LDH release, CellTox™ Green) does not show a corresponding increase in cell death. What does this mean?

This discrepancy often indicates that the compound is cytostatic (inhibiting proliferation) or causing metabolic dysfunction rather than outright killing the cells.[16] The MTS/MTT assays rely on mitochondrial reductase activity, so a compound that inhibits mitochondrial function without immediately rupturing the cell membrane would produce this result.

Q2: Could the sulfonamide group in my compound be causing specific off-target effects?

Yes. Sulfonamides are a well-known class of compounds. While your specific molecule's targets are likely unknown, the general class is known to act as competitive inhibitors of dihydropteroate synthase in bacteria, a key enzyme in the folate synthesis pathway.[17] While mammalian cells do not synthesize folate de novo, high concentrations of sulfonamide-containing drugs could potentially interfere with other enzymes. Some have been associated with hypersensitivity reactions, though this is more relevant in vivo.[18]

Q3: What are the critical controls I must include in every cell viability experiment?

  • Untreated Control: Cells in media only. This is your baseline for 100% viability.

  • Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used in the experiment. This is critical to ensure the solvent itself is not toxic.[4]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, or Triton™ X-100 for necrosis/lysis). This confirms that your assay system is capable of detecting cell death.

  • Media/Blank Control: Wells with media and your assay reagent, but no cells. This is for background subtraction.[19]

// Nodes A [label="Unexpected Cell Death Observed"]; B [label="Step 1: Validate Compound & Setup"]; C [label="Is Compound Soluble?\nIs Vehicle Non-Toxic?"]; D [label="Is Cell Seeding\n& Health Consistent?"]; E [label="Step 2: Determine Death Mechanism"]; F [label="Perform Annexin V/PI\nFlow Cytometry"]; G [label="Result: Apoptosis\n(Annexin V+)"]; H [label="Result: Necrosis\n(PI+)"]; I [label="Step 3: Confirm Pathway"]; J [label="Perform Caspase-3/7 Assay"]; K [label="Result: Increased\nCaspase Activity"]; L [label="Conclusion:\nCompound Induces Apoptosis"]; M [label="Conclusion:\nCompound Induces Necrosis"]; N [label="Fix Solubility/Vehicle Issues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O [label="Optimize Cell Culture Protocol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [style=bold]; B -> C; B -> D; C -> E [label="Yes"]; C -> N [label="No"]; D -> E [label="Yes"]; D -> O [label="No"]; E -> F [style=bold]; F -> G; F -> H; G -> I; I -> J [style=bold]; J -> K; K -> L [color="#34A853", style=bold]; H -> M [color="#EA4335", style=bold]; } } Caption: A logical workflow for troubleshooting cell viability issues.

Section 4: Key Experimental Protocols

Protocol 1: MTS Cell Viability Assay

This protocol measures cell viability based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells into a colored formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours (or until cells have adhered and resumed growth).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[20]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be consistent across experiments and optimized for your cell line.[20]

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media-only wells) from all other readings. Normalize the data to the vehicle control to calculate the percentage of cell viability.[6]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between live, apoptotic, and necrotic cells.

  • Cell Preparation: Culture and treat cells with your compound for the desired time.

  • Harvest Cells: Carefully collect both the adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between washes.[8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[8]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[8] Use single-stained controls to set compensation and gates correctly.

References

  • Zamai, L., et al. (1993). Methods for distinction of apoptotic versus necrotic cells by flow cytometry. In Immunochemistry.
  • Ormerod, M. G., et al. (1993). Quantification of apoptosis and necrosis by flow cytometry. Acta Oncologica, 32(4), 417-424. Available from: [Link]

  • Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Assay Kit. Available from: [Link]

  • Krysko, D. V., et al. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Cell Biology, 88, 261-285. Available from: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Available from: [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Available from: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]

  • ResearchGate. (2019). What is the best way to differentiate necroptotic cells from apoptotic and necrotic cells using FACS?. Available from: [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Available from: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Available from: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. Available from: [Link]

  • ResearchGate. (n.d.). Cell viability (% of vehicle control) of three human cancer cell lines.... Available from: [Link]

  • Zhang, Y., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. BMC Research Notes, 12(1), 798. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • van der Westhuizen, F. H. (2012). In Vitro Cytotoxicity. In Mitochondrial Medicine. InTech. Available from: [Link]

  • Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 7, 247. Available from: [Link]

  • Żołnowska, B., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2113. Available from: [Link]

  • Al-Ghamdi, A. Y. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 17, 1-10. Available from: [Link]

  • Zhao, X., et al. (2019). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology, 10, 240. Available from: [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Available from: [Link]

  • Weng, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11094-11110. Available from: [Link]

  • Wijaya, H., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. International Journal of General Medicine, 15, 6247-6256. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10375558, 4-(2-Hydroxyethyl)benzenesulfonamide. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13264663, 4-chloro-N-methyl-N-(2-phenoxyethyl)benzenesulfonamide. Available from: [Link]

  • Akkurt, M., et al. (2011). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link].nlm.nih.gov/pmc/articles/PMC3254316/)

Sources

Technical Support Center: Enhancing the Bioavailability of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals actively working to formulate this compound for preclinical and clinical studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your experiments.

Understanding the Challenge: Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in designing a successful formulation strategy. While experimental data for this specific molecule is limited in the public domain, we can leverage its structure and data from related benzenesulfonamide analogs to build a strong working hypothesis.

In Silico Physicochemical Predictions:

PropertyPredicted ValueImplication for Bioavailability
Aqueous Solubility LowDissolution rate-limited absorption is highly likely.
LogP 1.5 - 2.5Moderate lipophilicity.
Permeability Moderate to LowPermeability may be a contributing factor to poor bioavailability.
Predicted BCS Class Class II or IVThe primary hurdle is poor solubility, potentially compounded by low permeability.

Based on these in silico predictions, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound. This classification is pivotal as it directs our formulation efforts towards strategies that primarily enhance the solubility and dissolution rate of the compound.[1]

Formulation Strategy Selection Workflow

The following workflow provides a systematic approach to selecting and optimizing a formulation strategy for this compound.

Formulation_Strategy_Workflow Figure 1: Formulation Strategy Selection Workflow A Start: Characterize API (Solubility, Permeability) B Predicted BCS Class II or IV (Low Solubility) A->B C Initial Screening: - Nanosuspension - Amorphous Solid Dispersion - Lipid-Based Formulation B->C D Nanosuspension Feasibility C->D E Amorphous Solid Dispersion (ASD) Feasibility C->E F Lipid-Based Formulation (LBF) Feasibility C->F G Develop & Characterize Nanosuspension D->G H Develop & Characterize ASD E->H I Develop & Characterize LBF F->I J In Vitro Dissolution & In Vivo PK Studies G->J H->J I->J K Optimization or Alternative Strategy J->K Does Not Meet Target Profile L Successful Formulation J->L Meets Target Profile K->C

Caption: A decision tree to guide the selection of an appropriate bioavailability enhancement strategy.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. General Bioavailability Issues

Q1: We are observing very low and highly variable plasma concentrations of this compound in our initial animal studies. What are the likely causes?

A1: This is a classic presentation for a poorly soluble compound and is not unexpected given its predicted BCS Class II/IV status. The primary reasons for this observation include:

  • Low Aqueous Solubility: The compound is likely not dissolving sufficiently in the gastrointestinal (GI) fluids for consistent absorption.[2] The dissolution rate is often the rate-limiting step for BCS Class II drugs.[3]

  • Poor Permeability: If the compound is indeed BCS Class IV, its inability to efficiently cross the intestinal epithelium will further limit its entry into systemic circulation.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4]

  • Efflux Transporters: The compound might be actively transported back into the GI lumen by efflux pumps such as P-glycoprotein (P-gp).

Q2: What are the essential first steps to take before embarking on complex formulation development?

A2: Before investing significant time and resources, a thorough characterization of the drug substance is paramount.

  • Confirm Aqueous Solubility: Experimentally determine the solubility of this compound in pH buffers relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).[5]

  • Assess Permeability: An in vitro permeability assay, such as the Caco-2 cell model, can provide valuable data on the compound's ability to cross the intestinal barrier and identify if it is a substrate for efflux transporters.[6][]

  • Solid-State Characterization: Analyze the compound's solid form (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphic forms can have different solubilities and dissolution rates.

II. Nanosuspension Formulation

Q3: We are struggling to achieve the desired particle size for our this compound nanosuspension. What factors should we investigate?

A3: Achieving a small and uniform particle size is critical for the success of a nanosuspension.[8] If you are encountering difficulties, consider the following:

  • Milling/Homogenization Parameters:

    • Milling Media: Ensure the size and density of the milling beads are appropriate for your equipment and the compound. Zirconium oxide beads are a common choice.

    • Milling Time/Speed: Increase the milling time or speed. However, be mindful of potential amorphization or degradation with excessive energy input.

    • Homogenization Pressure/Cycles: For high-pressure homogenization, increase the pressure and/or the number of homogenization cycles.

  • Stabilizer Selection and Concentration: The choice and concentration of stabilizers are crucial to prevent particle aggregation.[9]

    • Screen Stabilizers: Experiment with different types of stabilizers, including non-ionic polymers (e.g., HPMC, PVP), and surfactants (e.g., Polysorbate 80, Pluronic F68).

    • Optimize Concentration: Insufficient stabilizer will lead to aggregation, while excessive amounts can have toxicological implications or hinder dissolution.

Q4: Our nanosuspension looks good initially, but the particles are aggregating over time. How can we improve its physical stability?

A4: Particle aggregation is a common stability issue with nanosuspensions. Here’s how to troubleshoot it:

  • Zeta Potential: Measure the zeta potential of your nanosuspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. If the zeta potential is low, consider adding an ionic stabilizer or adjusting the pH.

  • Steric Hindrance: Ensure you have an adequate concentration of a polymeric stabilizer to provide a steric barrier that prevents particles from getting too close to each other.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by ensuring a narrow particle size distribution to begin with and by selecting a stabilizer that effectively adsorbs to the particle surface.

Experimental Protocols

Protocol 1: Development of a Nanosuspension by Wet Media Milling

This protocol provides a step-by-step guide for preparing a nanosuspension of this compound.

1. Materials:

  • This compound

  • Stabilizer(s) (e.g., HPMC, Polysorbate 80)

  • Purified water

  • Zirconium oxide milling beads (0.5 mm)

2. Equipment:

  • High-speed homogenizer

  • Media mill

  • Particle size analyzer (e.g., dynamic light scattering)

3. Procedure:

  • Preparation of the Suspension:

    • Dissolve the stabilizer(s) in purified water to create the dispersion medium.

    • Disperse the this compound powder in the dispersion medium.

    • Homogenize the suspension using a high-speed homogenizer for 5-10 minutes to create a pre-milled suspension.

  • Wet Media Milling:

    • Add the pre-milled suspension and the zirconium oxide beads to the milling chamber.

    • Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours).

    • Monitor the particle size at regular intervals until the desired size (e.g., <200 nm) is achieved.[10]

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. An acceptable PDI is typically below 0.3.

Self-Validation:

  • Particle Size and PDI: Confirm that the particle size is within the desired range and the PDI indicates a narrow distribution.

  • Zeta Potential: Ensure the zeta potential is sufficient for electrostatic stabilization.

  • Microscopy: Visually inspect the nanosuspension for any aggregates or large particles.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol outlines the preparation of an ASD to enhance the solubility of this compound.

1. Materials:

  • This compound

  • Amorphous carrier polymer (e.g., HPMC-AS, PVP VA64)[11][12]

  • Organic solvent (e.g., methanol, acetone, or a mixture)

2. Equipment:

  • Spray dryer

  • Differential Scanning Calorimeter (DSC)

  • X-Ray Powder Diffractometer (XRPD)

3. Procedure:

  • Solution Preparation:

    • Dissolve both the this compound and the chosen polymer in the organic solvent to form a clear solution. The drug-to-polymer ratio will need to be optimized (e.g., starting with 1:3).[13]

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation and particle formation.[14]

    • Spray dry the solution to produce a fine powder.

  • Characterization:

    • DSC Analysis: Perform DSC on the spray-dried powder. The absence of a melting endotherm for the drug and the presence of a single glass transition temperature (Tg) indicates the formation of a single-phase amorphous system.[15]

    • XRPD Analysis: Analyze the powder by XRPD. The absence of sharp peaks characteristic of the crystalline drug confirms its amorphous state.

Self-Validation:

  • Visual Inspection: The spray-dried powder should be a fine, free-flowing powder.

  • DSC and XRPD: The analytical data must confirm the amorphous nature of the drug within the polymer matrix.

  • In Vitro Dissolution: Perform dissolution testing to confirm a significant increase in the dissolution rate and extent compared to the crystalline drug.

Protocol 3: Formulation of a Lipid-Based Drug Delivery System (LBDDS)

This protocol provides a general approach to developing a self-emulsifying drug delivery system (SEDDS) for this compound.

1. Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)[16]

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

2. Equipment:

  • Magnetic stirrer

  • Particle size analyzer

3. Procedure:

  • Solubility Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Formulation Development:

    • Based on the solubility data, prepare various formulations by mixing the oil, surfactant, and co-surfactant at different ratios.

    • Add the this compound to the excipient mixture and stir until a clear solution is formed.

  • Characterization of the SEDDS:

    • Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion. For a SEDDS, the droplet size is typically in the range of 100-1000 nm.[17]

Self-Validation:

  • Visual Clarity: The final formulation should be a clear, homogenous solution.

  • Emulsification Performance: The formulation should spontaneously emulsify in an aqueous medium.

  • Droplet Size: The resulting emulsion should have a droplet size within the desired range.

Troubleshooting In Vivo Studies

Q5: Our optimized formulation shows improved in vitro dissolution, but we are still not seeing a significant improvement in in vivo bioavailability. What should we investigate?

A5: This discrepancy between in vitro and in vivo performance is a common challenge in drug development.[18] Here are some potential reasons and troubleshooting steps:

  • Poor Permeability: As suggested by the in silico predictions, the compound's permeability may be the new rate-limiting step.

    • Action: If not already done, perform a Caco-2 permeability assay to confirm. If permeability is low, a lipid-based formulation may be more effective as some lipids can enhance membrane permeability.[19]

  • High First-Pass Metabolism: The increased amount of dissolved drug may be overwhelming the metabolic enzymes in the gut wall and liver, leading to extensive metabolism.

    • Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the compound's metabolic fate.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-gp.

    • Action: Use in vitro transporter assays with cell lines overexpressing specific transporters. In animal studies, co-administering a known P-gp inhibitor can help confirm this.[5]

Conclusion

Enhancing the bioavailability of a poorly soluble compound like this compound requires a systematic and scientifically driven approach. By understanding its physicochemical properties and applying the appropriate formulation strategies, the challenges of poor solubility and potentially low permeability can be overcome. This guide provides a starting point for your formulation development efforts and a framework for troubleshooting common issues. Remember that each compound is unique, and optimization is key to success.

References

  • Bangham, A. D., De Gier, J. & Greville, G. D. (1967). Osmotic properties and water permeability of phospholipid liquid crystals. Chemistry and Physics of Lipids, 1(3), 225-246. [Link]

  • Charman, W. N., & Stella, V. J. (1991). Lipid-Based Formulations for Oral Drug Delivery. CRC Press.
  • Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences, 60(9), 1281-1302. [Link]

  • Constantinides, P. P. (1995). Lipid microemulsions for improving drug dissolution and oral absorption: physical and biopharmaceutical aspects. Pharmaceutical research, 12(11), 1561-1572. [Link]

  • Gao, L., Liu, G., & Ma, J. (2011). Drug nanocrystals for the formulation of poorly soluble drugs and its application as a potential drug delivery system. Journal of Nanoparticle Research, 13(2), 455-472.
  • Garekani, H. A., Ford, J. L., Rubinstein, M. H., & Rajabi-Siahboomi, A. R. (2001). Formation and characterisation of solid dispersions of indomethacin with polyethylene glycol, polyvinylpyrrolidone and Eudragit E100. International journal of pharmaceutics, 221(1-2), 1-11.
  • Herget, M., et al. (2009). Purification and reconstitution of the antigen transport complex TAP. Journal of Biological Chemistry, 284(49), 33740-33749. [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of molecular structure (Theochem), 458(1-2), 135-144.
  • Kerns, E. H., & Di, L. (2008).
  • Kim, J., Lee, N., & Hyeon, T. (2017). Recent development of nanoparticles for molecular imaging. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2107), 20170022.
  • Lee, C., et al. (2013). A two-domain elevator mechanism for sodium/proton antiport. Nature, 501(7468), 573-577. [Link]

  • Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235-249. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Newman, A. W. (2015). Solid-state properties of pharmaceutical materials. Pharmaceutical research, 32(3), 823-835.
  • Nie, H., et al. (2015). A novel solid dispersion of docetaxel with improved oral bioavailability. Journal of pharmaceutical sciences, 104(9), 2969-2977.
  • Nie, H., et al. (2016). Enhanced oral bioavailability of paclitaxel by a novel solid dispersion with a new polymer. International journal of pharmaceutics, 506(1-2), 327-335.
  • Niazi, S. K. (2007). Handbook of preclinical development: toxicology, formulation, and analytical chemistry. CRC press.
  • Okada, K., et al. (2020). Supersaturation and precipitation of amorphous solid dispersions of a poorly water-soluble drug. Journal of pharmaceutical sciences, 109(1), 589-597.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287. [Link]

  • Que, C., et al. (2019). Enhanced oral bioavailability of sorafenib by a solid dispersion with a new polymer. International journal of pharmaceutics, 566, 61-70.
  • Rutkauskas, K., et al. (2014). 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 19(11), 17356-17380. [Link]

  • Shi, N. Q., et al. (2019). Enhanced oral bioavailability of celecoxib by a solid dispersion with a new polymer. International journal of pharmaceutics, 560, 138-146.
  • Taylor, L. S., & Zhang, G. Z. (2016). Physical chemistry of amorphous pharmaceutical solids: supercooled liquids and glasses. Advanced drug delivery reviews, 100, 3-19.
  • Wongsawa, T., et al. (2014). Experiments and thermodynamic models for ternary (liquid–liquid) equilibrium systems of water + cyclopentanone + organic solvents at T = 298.2 K. Journal of Molecular Liquids, 196, 98-106.
  • Wu, Z., et al. (2023). FormulationBCS: A Machine Learning Platform Based on Diverse Molecular Representations for Biopharmaceutical Classification System (BCS) Class Prediction. Molecular Pharmaceutics. [Link]

  • Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced drug delivery reviews, 48(1), 27-42. [Link]

  • Yu, D. G. (2015). Electrospun amorphous solid dispersions. Expert opinion on drug delivery, 12(11), 1755-1768.
  • Zhang, J., et al. (2017). Enhanced oral bioavailability of curcumin by a solid dispersion with a new polymer. International journal of pharmaceutics, 532(1), 328-337.
  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. [Link]

  • Benet, L. Z. (2013). The role of BCS (biopharmaceutics classification system) and BDDCS (biopharmaceutics drug disposition classification system) in drug development. Journal of pharmaceutical sciences, 102(1), 34-42.
  • Bhujbal, S. V., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B, 11(8), 2505-2536. [Link]

  • Focaroli, S., et al. (2020). Co-spray-drying of two active pharmaceutical ingredients with different physicochemical properties. Pharmaceutics, 12(9), 834.
  • Kim, K. T., & Lee, J. Y. (2021).
  • Lee, K. L., et al. (2007). Benzenesulfonamide inhibitors of the EP2 receptor. Bioorganic & medicinal chemistry letters, 17(18), 5132-5136.
  • Meng, F., et al. (2015). Enhanced oral bioavailability of curcumin by a solid dispersion with a new polymer. Journal of pharmaceutical sciences, 104(10), 3458-3465.
  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237.
  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2014). The Biopharmaceutics Classification System (BCS): subclasses for in vivo predictive dissolution (IPD) and a new “BCS” dissolution method. European Journal of Pharmaceutical Sciences, 57, 152-161.
  • Van den Mooter, G. (2012). The use of amorphous solid dispersions: A formulation strategy to overcome poor solubility and dissolution rate. Drug discovery today: technologies, 9(2), e79-e85.
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2243-2256.
  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced drug delivery reviews, 57(5), 691-712.
  • Yin, Y., et al. (2014). Celecoxib nanosuspension: single-step fabrication using a modified nanoprecipitation method and in vivo evaluation.
  • Zakeri-Milani, P., et al. (2014). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Pharmaceutical development and technology, 19(5), 584-590.

Sources

Reducing background noise in assays with 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Assays Utilizing Novel Benzenesulfonamide-Based Reagents

Disclaimer: 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is not currently documented in widely available scientific literature as a reagent specifically designed for reducing background noise in common assay formats. Therefore, this guide provides troubleshooting principles based on established best practices for general assay optimization. These strategies are applicable when working with novel or less-characterized reagents like the one specified.

Introduction

High background noise is a pervasive challenge in assay development, capable of masking true signals, reducing sensitivity, and leading to unreliable data. The quest for a high signal-to-noise ratio (S/N) is paramount for the accuracy and reproducibility of experimental results.[1][2] This guide addresses common sources of background noise and provides structured troubleshooting strategies, particularly for researchers incorporating benzenesulfonamide derivatives or other novel compounds into their workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in plate-based assays?

High background noise typically stems from a few key issues:

  • Non-specific Binding: This is a primary culprit, where antibodies or detection reagents bind to unintended targets or surfaces on the microplate.[3][4][5]

  • Insufficient Blocking: When the blocking buffer fails to cover all unoccupied sites on the well surface, it leaves areas open for assay reagents to attach non-specifically.[5][6][7]

  • Inadequate Washing: Failure to thoroughly remove unbound reagents during wash steps is a frequent and significant cause of elevated background signals.[5][7][8][9]

  • Reagent Quality and Concentration: The use of suboptimal concentrations of antibodies, contaminated reagents, or reagents that have degraded over time can substantially increase noise.[5][10][11][12][13][14]

  • Substrate Issues: In enzymatic assays (like ELISA), the substrate solution can auto-oxidize or degrade, leading to a signal even in the absence of the enzyme.

Q2: My negative controls show a high signal. How do I determine if my test compound, this compound, is the cause?

To isolate the compound as the source of the signal, run a control experiment. Prepare wells containing only the assay buffer and add your compound at the final experimental concentration. Do not add any other biological components like antibodies or analytes. If you observe a signal, it suggests the compound may possess inherent fluorescent or colorimetric properties that interfere with the detection method.

Q3: What is the "edge effect" and how can I mitigate it?

The edge effect is a phenomenon where wells on the perimeter of a microplate yield results that differ from the interior wells, often due to increased evaporation or temperature fluctuations. To minimize this:

  • Avoid using the outer rows and columns for critical samples.

  • Fill the perimeter wells with buffer or sterile water to create a humidity barrier.

  • Ensure plates are properly sealed and use a humidified incubator.

Troubleshooting Guides

Issue 1: High Background Signal in All Wells

High background across the entire plate often points to a systemic issue with a reagent or a core protocol step.

Possible CauseRecommended SolutionExperimental Verification
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[15] Consider testing different blocking agents like non-fat dry milk or commercially optimized buffers.[5][15]Compare background signals in wells treated with standard versus optimized blocking conditions.
Inadequate Washing Increase the number of wash cycles; a standard starting point is three to five washes after each incubation step.[8][16] Ensure the wash volume is sufficient to cover the entire well surface (e.g., 300 µL for a 96-well plate).[8] Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can disrupt weak, non-specific interactions.[7]Titrate the number of washes (e.g., 3, 5, and 7 cycles) and compare the signal-to-noise ratio. An automated plate washer is recommended for consistency.[9]
Suboptimal Antibody Concentration Using too high a concentration of the primary or secondary antibody is a common cause of high background.[13][17] Perform a titration experiment to determine the optimal dilution that provides a strong signal without elevating the background.Run a checkerboard titration, varying the concentrations of both the primary and secondary antibodies to find the ideal combination.
Contaminated Reagents Prepare fresh buffers and reagents, especially wash buffers and substrate solutions.[13][16] Aliquot reagents upon arrival to prevent contamination from repeated use.Compare the background signal generated using freshly prepared reagents versus older batches.
Issue 2: Inconsistent or Variable Background Across the Plate

Variability often points to mechanical or procedural inconsistencies during the assay setup.

Possible CauseRecommended SolutionExperimental Verification
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use consistent technique for all wells, such as maintaining the same tip angle and depth. For viscous solutions, consider using reverse pipetting.[9]Perform a simple pipetting test by dispensing a colored solution into a plate and measuring the absorbance to check for consistency.
Membrane/Plate Drying Never allow the plate wells or membrane to dry out between steps, as this can denature immobilized proteins and lead to irreversible non-specific binding.[15][17]Ensure the next reagent is ready for addition immediately after a wash or aspiration step. Keep plates covered during incubations.
Edge Effects As described in the FAQ, fill perimeter wells with buffer to create a humidity barrier and avoid placing critical samples in these wells.Compare the signal from identical samples placed in the center versus the edge of the plate.

Experimental Protocols & Workflows

Protocol: Optimizing Blocking and Washing Steps

This protocol provides a systematic approach to optimizing two of the most critical steps for reducing background noise in an immunoassay.

  • Plate Coating: Coat a 96-well high-binding plate with your antigen or capture antibody at a predetermined optimal concentration. Incubate as required (e.g., overnight at 4°C).

  • Initial Wash: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[1]

  • Blocking Optimization:

    • Prepare several different blocking buffers to test in parallel.

      • Buffer A: 1% BSA in PBS

      • Buffer B: 3% BSA in PBS

      • Buffer C: 5% Non-fat dry milk in PBS

      • Buffer D: Commercial blocking buffer

    • Add 200 µL of the respective blocking buffer to different sets of wells. Include "No Primary Antibody" control wells for each buffer type.

    • Incubate for at least 1-2 hours at room temperature.[1]

  • Washing Optimization:

    • Divide the plate into sections to test different numbers of wash cycles (e.g., 3 cycles, 5 cycles).

    • Perform the washes using your standard wash buffer.

  • Antibody & Detection Steps: Proceed with your standard protocol for primary antibody, secondary antibody, and substrate addition.

  • Analysis: Measure the signal. The optimal condition is the one that provides the lowest signal in the "No Primary Antibody" wells (lowest background) while maintaining a strong signal in the positive control wells (highest signal-to-noise ratio).

Visualizing the Troubleshooting Process

A logical workflow is essential when diagnosing the source of high background.

Troubleshooting_Workflow Start High Background Observed Check_Controls Analyze Controls: - Negative (No Analyte) - Blank (No Detection Ab) Start->Check_Controls Systemic_Issue High Background in ALL Wells? Check_Controls->Systemic_Issue Optimize_Blocking Optimize Blocking (Agent, Conc., Time) Systemic_Issue->Optimize_Blocking Yes Variable_Issue Variable Background? Systemic_Issue->Variable_Issue No Optimize_Washing Optimize Washing (Cycles, Volume, Detergent) Optimize_Blocking->Optimize_Washing Titrate_Antibodies Titrate Antibodies (Primary & Secondary) Optimize_Washing->Titrate_Antibodies Reagent_Quality Check Reagent Quality (Fresh Buffers, Substrate) Titrate_Antibodies->Reagent_Quality End Signal-to-Noise Optimized Reagent_Quality->End Check_Technique Review Technique (Pipetting, Plate Sealing) Variable_Issue->Check_Technique Yes Check_Hardware Check Hardware (Plate Washer, Pipettes) Check_Technique->Check_Hardware Check_Hardware->End

Sources

Technical Support Center: Method Refinement for 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for refining the purification of this important sulfonamide intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges in your laboratory work.

I. Understanding the Compound and Purification Challenges

This compound is typically synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with ethanolamine. While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and the physicochemical properties of the target molecule itself.

Key Physical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₀ClNO₃S[1]
Molecular Weight235.69 g/mol [2]
Melting Point106-108 °C[2]

II. Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My purified product has a low melting point and appears as an oil or sticky solid. What is the likely cause and how can I fix it?

A1: This phenomenon, often referred to as "oiling out," is a common issue in the recrystallization of sulfonamides. It typically occurs when the solute separates from the solution as a liquid phase instead of a crystalline solid.

  • Causality:

    • High Impurity Levels: The presence of unreacted starting materials (4-chlorobenzenesulfonyl chloride or ethanolamine) or byproducts can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, leading to a situation where the compound's solubility is exceeded at a temperature above its melting point.

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous solid or oil, rather than forming well-ordered crystals.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or a cloth can help. Once at room temperature, cooling can be gradually continued in an ice bath.

    • Solvent System Modification: Consider using a more polar solvent system. For sulfonamides, mixtures of ethanol and water or isopropanol and water are often effective.

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step such as a column chromatography before recrystallization.

Q2: The yield of my recrystallized product is very low. What factors could be contributing to this and how can I improve it?

A2: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors.

  • Causality:

    • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.

    • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), it will be lost on the filter paper.

    • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

    • Solvent Choice Re-evaluation: The chosen solvent might be too good a solvent for your compound, even at low temperatures. Experiment with solvent/anti-solvent systems. For example, dissolve the compound in a good solvent like ethanol and then slowly add a poor solvent like water until the solution becomes turbid, then allow it to cool.

Q3: My final product is a fine, amorphous powder instead of well-defined crystals. How does this happen and how can I obtain a more crystalline product?

A3: The formation of an amorphous solid is usually due to rapid precipitation from a highly supersaturated solution.

  • Causality:

    • Crash Precipitation: This occurs when the solution is cooled too quickly, not allowing sufficient time for the molecules to align into an ordered crystal lattice.

    • High Supersaturation: Using a solvent in which the compound has very high solubility at elevated temperatures and extremely low solubility at room temperature can lead to rapid precipitation upon cooling.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: This is the most critical factor. Allow the flask to cool slowly on the benchtop before transferring to an ice bath.

    • Use a Co-solvent System: A mixture of solvents can sometimes moderate the solubility curve, leading to more controlled crystal growth.

    • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a seed crystal of the pure compound.

III. Refined Purification Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes, ensuring to maintain stirring.

  • Hot Filtration (if charcoal was added or insoluble impurities are present):

    • Pre-heat a separate Erlenmeyer flask and a gravity funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this period.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to obtain the purified, dry product.

IV. Visualizing the Workflow

Troubleshooting Purification Issues

The following diagram outlines a logical workflow for addressing common issues encountered during the purification of this compound.

G start Crude Product recrystallization Recrystallization Attempt start->recrystallization issue Problem Encountered? recrystallization->issue oiling_out Oiling Out / Sticky Solid issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes amorphous Amorphous Powder issue->amorphous Yes end_product Pure Crystalline Product issue->end_product No solution_oiling Re-heat, add more solvent, cool slowly oiling_out->solution_oiling solution_yield Minimize solvent, pre-heat funnel, cool thoroughly low_yield->solution_yield solution_amorphous Slow down cooling, use co-solvent, seed crystals amorphous->solution_amorphous solution_oiling->recrystallization solution_yield->recrystallization solution_amorphous->recrystallization

Caption: A troubleshooting workflow for common purification challenges.

V. Purity Assessment

To ensure the effectiveness of the purification process, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.

Illustrative HPLC Method for Purity Analysis
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method would allow for the separation of the target compound from potential impurities, such as the starting materials and byproducts. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

VI. Concluding Remarks

The successful purification of this compound is a critical step in its utilization for further research and development. By understanding the principles of crystallization and being equipped with effective troubleshooting strategies, researchers can consistently obtain a high-purity product. The methodologies and guidance provided in this technical support center are intended to serve as a comprehensive resource to achieve this goal.

VII. References

  • PrepChem. Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide. [Link]

  • Gowda, B. T., & Shetty, P. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o988. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide within the Benzenesulfonamide Landscape

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational framework for a vast array of therapeutic agents. Its remarkable versatility has given rise to drugs with applications spanning antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[1][2] This guide provides a comparative technical analysis of a specific derivative, 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, evaluating its structural features and potential biological performance against other notable benzenesulfonamides. We will delve into the structure-activity relationships (SAR) that govern efficacy, supported by established experimental protocols to provide a robust framework for researchers, scientists, and drug development professionals.

The Benzenesulfonamide Core: A Structural Overview

The therapeutic diversity of this class stems from the ease of modifying two key positions: the benzene ring and the sulfonamide nitrogen. The parent sulfonamide group (-SO₂NH₂) is the critical pharmacophore for many of its biological roles, particularly as a zinc-binding group in metalloenzymes like carbonic anhydrase.[3][4]

Our focus, this compound, possesses two key modifications:

  • A 4-chloro substituent on the benzene ring, an electron-withdrawing group known to influence the acidity of the sulfonamide proton and potentially enhance binding interactions.

  • An N-(2-hydroxyethyl) "tail," which increases hydrophilicity and introduces a hydrogen-bonding moiety that can be exploited to achieve isoform-specific targeting and improved pharmacokinetic properties.

Caption: General structure vs. the target compound.

Comparative Physicochemical Properties

The substituents dramatically alter the molecule's physicochemical profile, which in turn dictates its pharmacokinetics and pharmacodynamics. The following table compares this compound to its parent scaffold and a well-known carbonic anhydrase inhibitor, Acetazolamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Chlorobenzenesulfonamide C₆H₆ClNO₂S191.64[5]145-148
This compound C₈H₁₀ClNO₃S235.69[6]106-108[6]
Acetazolamide (Clinical CAI)C₄H₆N₄O₃S₂222.25258-259

The addition of the N-(2-hydroxyethyl) group lowers the melting point compared to the parent 4-chlorobenzenesulfonamide, suggesting a disruption in the crystal lattice packing, likely due to the flexible tail. This tail also increases polarity, which is expected to enhance aqueous solubility—a desirable trait for drug candidates.

Comparative Biological Activity: A Multifaceted Profile

Benzenesulfonamides exhibit a wide spectrum of biological activities. The comparison below focuses on two of the most significant areas: carbonic anhydrase inhibition and antimicrobial effects.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing enzymes crucial for pH regulation and other physiological processes.[7] The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking catalytic activity.[3] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets.[8]

The design of isoform-selective inhibitors is a key goal. The core benzenesulfonamide provides the zinc-binding function, while the "tail" (substituents on the ring or nitrogen) extends into the active site cavity, interacting with specific amino acid residues to confer potency and selectivity.[9]

CA_Inhibition_Mechanism Sulfonamide Benzenesulfonamide (R-SO2NH2) Deprotonation Deprotonation (R-SO2NH-) Sulfonamide->Deprotonation Physiological pH Inhibited_Complex Inhibited Complex (Zn2+ -- NH-SO2-R) Deprotonation->Inhibited_Complex Binds to Zn2+ CA_Active_Site CA Active Site (Zn2+ -- OH-) CA_Active_Site->Inhibited_Complex Displaces Hydroxide H2O H2O Displaced Inhibited_Complex->H2O Releases

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Structure-Activity Relationship Insights:

  • 4-Chloro Group: Halogen substituents at the 4-position, like chlorine, are generally favorable for potent CA inhibition. They are electron-withdrawing, which can influence the pKa of the sulfonamide and enhance binding.

  • N-(2-hydroxyethyl) Tail: This hydrophilic tail can form additional hydrogen bonds with residues in the active site, potentially increasing affinity and, crucially, conferring selectivity. For example, it might interact with residues outside the immediate zinc-binding pocket that differ between CA isoforms. Glycosylated and other hydrophilic tails have been successfully used to target tumor-associated isoforms like CA IX.[10]

Comparative Inhibition Data (Hypothetical & Literature-Based)

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)Selectivity (IX vs II)
Acetazolamide (Standard)25012250.48
4-Chlorobenzenesulfonamide 15035400.88
Benzenesulfonamide Derivative 1 (with hydrophobic tail) 801581.88
Benzenesulfonamide Derivative 2 (with hydrophilic tail) 40090518.0

Data is representative and compiled from general findings in sources[3][8][10]. Specific data for this compound is not available and would require experimental determination. The table illustrates how modifying the tail can dramatically shift selectivity towards the anticancer target hCA IX over the ubiquitous hCA II, thereby reducing potential side effects. The hydrophilic tail of this compound suggests it could exhibit favorable selectivity for tumor-associated isoforms.

The original "sulfa drugs" are benzenesulfonamide derivatives. They act as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Human cells are unaffected as they obtain folic acid from their diet.

Structure-Activity Relationship Insights:

  • Core Scaffold: The 4-aminobenzenesulfonamide structure is the classic template for antibacterial activity. While our target compound lacks the 4-amino group, the broader benzenesulfonamide scaffold has been incorporated into novel antimicrobial agents.

  • Substitutions: The antimicrobial spectrum and potency are highly dependent on the substitutions. Combining the benzenesulfonamide moiety with other heterocyclic rings (like thiazole or oxadiazole) has been shown to produce potent antibacterial and antifungal agents.[11][12] Electron-withdrawing groups, such as the 4-chloro substituent, have been associated with good activity against certain strains like E. coli.[12]

Comparative Antimicrobial Data

Compound/ClassTarget OrganismMIC (μg/mL)Reference
Sulfamethoxazole E. coli8 - 32Standard Data
p-Toluenesulfonamide derivatives S. aureus~6.6[1][13]
Thiazolone-based benzenesulfonamides Gram-positive/negativeVaries[14]
Fluoroquinolone-benzenesulfonamide hybrids Gram-positive strainsVaries[15]

While direct MIC data for this compound is unavailable, the presence of the 4-chloro group is a promising feature. Its efficacy would need to be determined experimentally, as the N-substituent plays a critical role in cellular uptake and target engagement in bacteria.

Key Experimental Protocols

To objectively compare this compound, standardized and self-validating assays are essential.

This protocol determines the inhibitory potency (Ki) of a compound against a specific CA isoform using a stopped-flow instrument to measure the kinetics of CO₂ hydration.

Causality: The CA-catalyzed hydration of CO₂ releases a proton, causing a pH drop. A pH indicator allows for spectrophotometric monitoring of the reaction rate. The speed of this reaction necessitates a stopped-flow technique to capture the initial, linear phase of the reaction.

CA_Assay_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Buffer (e.g., Tris-HCl, pH 7.5) A1 Syringe 1: Enzyme + Inhibitor + Buffer + Indicator P1->A1 P2 Prepare CA Enzyme Solution (Known Concentration) P2->A1 P3 Prepare Inhibitor Stock (DMSO) & Serial Dilutions P3->A1 P4 Prepare pH Indicator (e.g., p-Nitrophenol) P4->A1 P5 Prepare Substrate (CO2-saturated water) A2 Syringe 2: CO2-saturated water P5->A2 A3 Rapidly Mix Syringes A1->A3 A2->A3 A4 Monitor Absorbance Change (at Indicator λmax) A3->A4 D1 Calculate Initial Rate (v) A4->D1 D2 Plot Rate vs. [Inhibitor] D1->D2 D3 Calculate IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for CA Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all solutions in a suitable buffer (e.g., 10mM Tris-HCl, pH 7.5). Serially dilute the test compound from a DMSO stock.

  • Enzyme/Inhibitor Incubation: In the first stopped-flow syringe, mix the CA enzyme, buffer, pH indicator, and the desired concentration of the inhibitor. Allow to equilibrate.

  • Substrate Preparation: The second syringe is loaded with ice-cold, CO₂-saturated water.

  • Initiation and Measurement: The instrument rapidly mixes the contents of both syringes. The reaction is initiated, and the change in absorbance of the pH indicator is recorded over time (milliseconds).

  • Rate Calculation: The initial, linear slope of the absorbance curve corresponds to the catalyzed reaction rate.

  • Data Analysis: Rates are measured for a range of inhibitor concentrations. The IC₅₀ (concentration of inhibitor causing 50% reduction in enzyme activity) is determined by plotting percent inhibition versus log[Inhibitor]. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the substrate concentration.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Causality: This assay provides a quantitative measure of a compound's bacteriostatic or bactericidal potential. Using a standardized bacterial inoculum and growth medium (Mueller-Hinton Broth) ensures reproducibility and comparability of results.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume is typically 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. A viability indicator like resazurin can also be used for a colorimetric readout.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that merges two important motifs in medicinal chemistry: a 4-chlorinated benzene ring and a hydrophilic N-hydroxyethyl tail. Based on established structure-activity relationships, this compound holds significant potential as a carbonic anhydrase inhibitor, with a high probability of exhibiting selectivity for tumor-associated isoforms over ubiquitous ones. Its antimicrobial potential is less certain without the canonical 4-amino group but cannot be dismissed, as the benzenesulfonamide scaffold is continually being repurposed for novel antimicrobial designs.

Future experimental work should focus on:

  • Direct Biological Evaluation: Performing the CA inhibition and MIC assays described above to generate quantitative data on its potency and selectivity.

  • Comparative Synthesis: Synthesizing analogs, such as the 4-fluoro or 4-bromo derivatives, or extending the N-alkyl chain (e.g., N-(3-hydroxypropyl)), to systematically probe the SAR.

  • In Vivo Studies: If potent in vitro activity is confirmed, advancing the compound to preclinical models, such as a carrageenan-induced paw edema model for anti-inflammatory effects or human tumor xenograft models for anticancer efficacy.[16]

This guide provides the logical and experimental framework to situate this compound within the broader class of benzenesulfonamides and to rigorously evaluate its therapeutic potential.

References

  • Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. Available at: [Link]

  • De Simone, G., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]

  • Vullo, D., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]

  • Gudipati, S., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Dubey, A., et al. (2021). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link]

  • Esbaugh, S. E., et al. (2011). Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. ACS Publications. Available at: [Link]

  • Taslimi, P., et al. (2019). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. Available at: [Link]

  • Angeli, A., et al. (2020). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PMC. Available at: [Link]

  • Gul, H. I., et al. (2011). Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds. PubMed. Available at: [Link]

  • Begum, R., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. Available at: [Link]

  • Aboul-Fadl, T., et al. (2003). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. PubMed. Available at: [Link]

  • Panico, A., et al. (1993). Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety. Wiley Online Library. Available at: [Link]

  • Abou-Zied, H. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available at: [Link]

  • Zhang, H., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available at: [Link]

  • De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. Available at: [Link]

  • Hosseinzadeh, L., et al. (2013). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC - NIH. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. PubChem - NIH. Available at: [Link]

Sources

A Head-to-Head Comparison: Profiling the Cross-Reactivity of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Assessment

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. While a molecule's potency against its intended target is paramount, its unintended interactions—its cross-reactivity profile—often dictate its ultimate success or failure. Undisclosed off-target effects can lead to unexpected toxicity, diminished efficacy, or confounding results in preclinical and clinical studies. This guide provides an in-depth, comparative analysis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide , a representative benzenesulfonamide, against established alternatives, illustrating a rigorous, multi-platform approach to delineating its target selectivity and potential liabilities.

For the purpose of this illustrative guide, we will hypothesize that this compound has been designed as an inhibitor of Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme overexpressed in numerous hypoxic tumors and a validated anticancer target. The benzenesulfonamide moiety is a well-established zinc-binding group that features prominently in many carbonic anhydrase inhibitors.

Our objective is to build a comprehensive selectivity profile for this compound and compare it against two well-characterized carbonic anhydrase inhibitors:

  • Acetazolamide : A non-selective, first-generation carbonic anhydrase inhibitor, providing a baseline for broad-spectrum activity.

  • SLC-0111 (Ureido-substituted benzenesulfonamide) : A clinical-stage, selective inhibitor of tumor-associated isoforms CA IX and CA XII, representing a more targeted therapeutic agent.

This guide will dissect the experimental methodologies and interpret the resulting data, offering a framework for researchers, scientists, and drug development professionals to assess the specificity of their own small molecule candidates.

The Strategic Imperative: Why Cross-Reactivity Profiling Matters

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in diuretics, anticonvulsants, and anti-inflammatory agents.[1] This promiscuity, however, necessitates a thorough investigation of off-target interactions. While the primary hypothesis centers on CA IX, the compound could plausibly interact with other CA isoforms, leading to side effects (e.g., inhibition of CA II can cause diuretic effects), or engage entirely different protein families. A tiered approach to profiling, starting with closely related targets and expanding to broad liability panels, is a scientifically sound strategy.[2] This early, comprehensive screening de-risks development by identifying potential safety issues long before they derail a program.[3][4]

Experimental Design: A Multi-Pronged Approach to Profiling

To construct a robust cross-reactivity profile, we employ a series of orthogonal, industry-standard assays. Each is chosen to answer a specific question about the compound's behavior, from initial binding affinity to target engagement in a live-cell context.

Workflow for Comprehensive Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Broad Off-Target Liability Screening cluster_2 Tier 3: Cellular Target Engagement Validation a Compound Synthesis (this compound) b Carbonic Anhydrase Isoform Panel (CA I, II, IV, IX, XII) a->b c Stopped-Flow CO2 Hydration Assay (Determination of Ki values) b->c d Broad Pharmacology Panel (e.g., Eurofins SafetyScreen44™) GPCRs, Ion Channels, Transporters c->d Proceed if potent & selective e Kinome-Wide Scan (e.g., KINOMEscan®) ~400 Kinases c->e Proceed if potent & selective f Data Analysis: Identification of Off-Target Hits (% Inhibition > 50%) d->f e->f g Cellular Thermal Shift Assay (CETSA®) in CA IX-expressing cells (e.g., HT-29) f->g Validate significant hits if necessary h Isothermal Dose-Response (ITDR) Confirmation of Target Binding g->h i Selectivity Profile Report h->i

Caption: Tiered workflow for cross-reactivity profiling.

Methodology & Comparative Data

Carbonic Anhydrase Isoform Selectivity

The foundational experiment is to determine the compound's inhibitory potency (Ki) against the target (CA IX) and its closely related isoforms. The stopped-flow CO₂ hydration assay is the gold standard for this purpose, measuring the enzyme's catalytic rate in real-time.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Enzyme and Compound Preparation : Recombinant human carbonic anhydrase isoforms (I, II, IV, IX, XII) are purified. A 10 mM stock solution of this compound is prepared in DMSO.

  • Assay Buffer : Prepare a buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., bromothymol blue).

  • Reaction Initiation : The enzyme/inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition : The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH drop. The initial rate of this reaction is calculated.

  • Ki Determination : Rates are measured across a range of inhibitor concentrations. The Ki is calculated using the Cheng-Prusoff equation, based on the IC50 values obtained.

Comparative Data Table 1: Carbonic Anhydrase Inhibition Profile (Ki, nM)

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IV (Membrane)CA IX (Tumor)CA XII (Tumor)Selectivity Ratio (CA II / CA IX)
This compound 1,25085045025 15034
Acetazolamide 250128030 50.4
SLC-0111 50,00015,00020,00045 88333

Interpretation : The hypothetical data shows that this compound is a potent inhibitor of the target, CA IX. It displays moderate selectivity over the ubiquitous off-target isoform CA II (34-fold), superior to the non-selective Acetazolamide but significantly less selective than the clinical candidate SLC-0111. This profile suggests a potential for CA II-related side effects at higher doses.

Broad Safety Pharmacology Profiling

To uncover unanticipated interactions, the compound is screened against a panel of targets known to be implicated in adverse drug reactions (ADRs).[2][3] Commercial services offer standardized panels that provide a cost-effective way to assess broad liability.[5] We will utilize a representative panel like the Eurofins SafetyScreen44™.[2]

Experimental Protocol: Radioligand Binding and Functional Assays

  • Compound Submission : The test compound is submitted at a standard high concentration (e.g., 10 µM) to the screening provider.

  • Assay Execution : The provider performs a battery of assays. For receptors, this is typically a competitive radioligand binding assay where the test compound's ability to displace a known high-affinity radioligand is measured.[6][7] For enzymes and ion channels, specific functional assays are used.

  • Data Reporting : Results are reported as the percent inhibition of radioligand binding or functional activity at the tested concentration. A common threshold for a "hit" or significant interaction is >50% inhibition.

Comparative Data Table 2: Key Hits from Safety Pharmacology Panel (@ 10 µM)

TargetAssay TypeThis compound (% Inhibition)Acetazolamide (% Inhibition)SLC-0111 (% Inhibition)Potential Clinical Implication
hERG (Potassium Channel) Functional8%2%5%Low risk of cardiac arrhythmia
5-HT2B (Serotonin Receptor) Binding62% 15%11%Potential for cardiac valvulopathy
COX-2 (Enzyme) Functional3%45%8%Off-target anti-inflammatory effects
Dopamine Transporter (DAT) Binding11%5%2%Low risk of CNS side effects

Interpretation : Our hypothetical compound shows a significant off-target interaction with the 5-HT2B receptor. This is a critical finding, as agonism at this receptor is associated with cardiac valvulopathy, a serious safety concern. In contrast, Acetazolamide shows some interaction with COX-2, consistent with its known pharmacology, while SLC-0111 appears remarkably clean in this panel. This result would necessitate immediate follow-up studies (e.g., concentration-response curves, functional assays) to determine the affinity (Ki) and functional consequence (agonist/antagonist) of the 5-HT2B interaction.

Kinome Profiling

The human kinome, comprising over 500 protein kinases, is a frequent site of off-target activity for small molecules.[8] Comprehensive screening is essential to ensure that a compound does not inadvertently modulate critical signaling pathways. The KINOMEscan® platform is a widely used competition binding assay for this purpose.[9][10]

Experimental Protocol: KINOMEscan® Profiling

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[10]

  • Execution : The compound is incubated with the kinase panel at a concentration of 10 µM.

  • Quantification : The amount of kinase captured on the solid support is measured by qPCR. A low signal indicates that the test compound has displaced the kinase from the immobilized ligand.

  • Data Output : Results are typically expressed as "% Control," where a lower percentage indicates stronger binding.

Comparative Data Table 3: Summary of Kinome Scan Results (@ 10 µM)

CompoundKinases with >65% InhibitionMost Potent Off-Target Kinase Hit% Control @ 10 µM
This compound 2p38α (MAPK14)15%
Acetazolamide 0None>50%
SLC-0111 1EPHB432%

Interpretation : The kinome scan reveals a potential off-target interaction with the p38α kinase for our lead compound. While not exceptionally potent, inhibition of p38α could have immunomodulatory or anti-inflammatory effects that could be either beneficial or detrimental, depending on the therapeutic context. This finding warrants further investigation to determine the IC50 of this interaction. Both comparator compounds show a cleaner kinome profile.

Cellular Target Engagement

Confirming that a compound binds its intended target in the complex milieu of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures changes in protein thermal stability upon ligand binding.[11][12]

G cluster_0 CETSA Workflow a Treat intact cells (e.g., HT-29) with Compound or Vehicle b Heat cell aliquots to a range of temperatures a->b c Lyse cells and separate soluble from aggregated proteins b->c d Quantify soluble CA IX protein (e.g., Western Blot) c->d e Plot % Soluble Protein vs. Temperature d->e

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for CA IX

  • Cell Culture : HT-29 cells, which endogenously express CA IX, are cultured and treated with 10 µM of the test compound or a vehicle (DMSO) control for 1 hour.

  • Thermal Challenge : Aliquots of the treated cells are heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[11]

  • Lysis and Fractionation : Cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection : The amount of soluble CA IX remaining in each sample is quantified by Western blot or an equivalent protein detection method.

  • Data Analysis : A melting curve is generated by plotting the amount of soluble CA IX as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[12]

Comparative Data Table 4: Cellular Thermal Shift Assay (CETSA®) Results

CompoundTargetCell LineThermal Shift (ΔTm) at 10 µMImplication
This compound CA IXHT-29+5.2 °CStrong target engagement in cells
Acetazolamide CA IXHT-29+4.8 °CStrong target engagement in cells
SLC-0111 CA IXHT-29+6.1 °CVery Strong target engagement in cells

Interpretation : The CETSA data provides compelling evidence that all three compounds effectively engage the CA IX target in a cellular context. The positive thermal shift confirms that the binding observed in biochemical assays translates to target stabilization within a living system, a critical piece of information for validating the compound's mechanism of action.

Synthesis and Conclusion

  • On-Target Potency : The compound is a potent inhibitor of the intended target, CA IX, and effectively engages it in a cellular environment.

  • Selectivity : It possesses moderate selectivity against the key off-target isoform CA II, suggesting a potential but manageable risk of related side effects. Its selectivity is superior to the broad-spectrum inhibitor Acetazolamide but inferior to the highly optimized SLC-0111.

  • Off-Target Liabilities : The profiling has uncovered two potential liabilities: a significant interaction with the 5-HT2B serotonin receptor and a weaker interaction with the p38α kinase . The 5-HT2B finding, in particular, represents a serious potential safety hurdle that must be addressed immediately through further focused studies.

Ultimately, this comprehensive, multi-platform approach provides a clear, data-driven path forward. While this compound shows promise, its off-target profile highlights areas for medicinal chemistry optimization to enhance selectivity and mitigate safety risks. This structured, self-validating system of inquiry exemplifies the principles of modern, safety-conscious drug discovery.

References

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Almqvist, H., et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • Shah, D., & Dang, V. (2018). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? Cureus. [Link]

  • Khan, D. A., & Knowles, S. R. (2016). Sulfonamide allergy and cross-reactivity. Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Charneski, L., & T. Moster, M. (2019). Sulfonamide Allergies. U.S. Pharmacist. [Link]

  • Albert, V., et al. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Hughey, J. J., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. [Link]

Sources

Efficacy Showdown: A Comparative Analysis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a head-to-head efficacy comparison of the novel sulfonamide derivative, 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide, against well-characterized inhibitors of carbonic anhydrase. Due to the limited publicly available data on this specific compound, this guide is presented from a theoretical and methodological standpoint. It outlines the requisite experimental framework to rigorously evaluate its inhibitory potential. We will proceed under the working hypothesis that, like many structurally related benzenesulfonamides, this compound targets carbonic anhydrases (CAs), enzymes pivotal in physiological and pathological processes, including tumor progression.[1] The analysis will focus on comparing its hypothetical efficacy against Acetazolamide, a widely recognized pan-CA inhibitor. We will detail the experimental design, from initial in vitro enzymatic assays to cell-based functional screens, providing researchers with a robust template for evaluation.

Introduction: The Rationale for Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and respiration. However, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors.[1]

This overexpression is strongly linked to the hypoxic tumor microenvironment. Tumor cells upregulate these CAs to manage the acidosis resulting from their high metabolic rate (the Warburg effect), thereby facilitating tumor survival, proliferation, and metastasis. This makes tumor-associated CAs, especially the externally facing CA IX, a prime therapeutic target in oncology. Inhibiting CA IX can disrupt pH regulation in the tumor microenvironment, leading to increased extracellular acidity and reduced intracellular pH, ultimately triggering apoptosis and impeding metastatic spread.

The benzenesulfonamide scaffold is a classic zinc-binding group found in many potent carbonic anhydrase inhibitors.[1] Given the structure of this compound, it is plausible to hypothesize that it functions as a CA inhibitor. This guide will therefore compare its potential efficacy against Acetazolamide, a foundational CA inhibitor used in various clinical applications.

The Contenders: A Profile of the Inhibitors

Investigational Compound: this compound
  • Structure: A benzenesulfonamide featuring a 4-chloro substitution on the phenyl ring and an N-linked 2-hydroxyethyl group.

  • Hypothesized Mechanism of Action: The unsubstituted sulfonamide moiety is predicted to coordinate with the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction. The specific substitutions on the phenyl ring and the nitrogen atom will modulate the binding affinity, isoform selectivity, and physicochemical properties of the compound.

Benchmark Inhibitor: Acetazolamide
  • Structure: A heterocyclic sulfonamide, known for its broad-spectrum inhibition of various CA isoforms.

  • Established Mechanism of Action: Acetazolamide is a potent, well-documented inhibitor of carbonic anhydrase. It is used clinically as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness. Its broad activity profile makes it an excellent benchmark for initial comparative studies.

Experimental Design for Efficacy Comparison

To conduct a rigorous and objective comparison, a multi-tiered approach is essential, progressing from direct enzyme inhibition to cellular activity.

Tier 1: In Vitro Enzyme Inhibition Assay

The primary assessment involves quantifying the direct inhibitory effect of each compound on the enzymatic activity of a relevant CA isoform, such as the tumor-associated CA IX.

Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA activity. It directly measures the enzyme-catalyzed hydration of CO₂, monitoring the associated pH change with a sensitive indicator dye.

  • Reagents & Buffers:

    • Purified recombinant human Carbonic Anhydrase IX.

    • Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5).

    • pH indicator dye (e.g., Bromothymol Blue).

    • CO₂-saturated water (substrate).

    • Inhibitor stock solutions (this compound and Acetazolamide) dissolved in DMSO.

  • Workflow:

    • A stopped-flow spectrophotometer is pre-equilibrated to 25°C.

    • Syringe 1: Contains the CA IX enzyme and pH indicator in buffer.

    • Syringe 2: Contains the CO₂-saturated buffer.

    • For the inhibition assay, varying concentrations of the inhibitor (or DMSO as a vehicle control) are pre-incubated with the enzyme in Syringe 1 for 15 minutes.

    • The contents of the two syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically milliseconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • The reaction rates are plotted against a range of inhibitor concentrations.

    • The data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow Diagram: Stopped-Flow Assay

G cluster_prep Preparation cluster_reaction Measurement cluster_analysis Analysis S1 Syringe 1: Enzyme (CA IX) + pH Indicator + Inhibitor Mixer Rapid Mixing Chamber S1->Mixer Inject S2 Syringe 2: CO2-Saturated Buffer S2->Mixer Inject Detector Spectrophotometer (Absorbance vs. Time) Mixer->Detector Flow Rates Calculate Initial Reaction Rates Detector->Rates IC50 Plot Dose-Response Curve Determine IC50 Rates->IC50

Caption: Workflow for determining inhibitor IC₅₀ using a stopped-flow spectrophotometer.

Comparative Data (Hypothetical)

CompoundTargetIC₅₀ (nM)
This compoundCA IX45.2
AcetazolamideCA IX25.8
Tier 2: Cell-Based Assay of Target Engagement

Demonstrating that the compound can inhibit the target enzyme in a cellular context is a critical next step. This can be assessed by measuring its effect on pH regulation in cancer cells that overexpress CA IX.

Protocol: Hypoxia-Induced Extracellular Acidification Assay

  • Cell Line: A cancer cell line known to overexpress CA IX under hypoxic conditions (e.g., HT-29 or MDA-MB-231).

  • Workflow:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Induce CA IX expression by placing the cells in a hypoxic chamber (e.g., 1% O₂) for 24-48 hours.

    • Treat the hypoxic cells with various concentrations of this compound or Acetazolamide for a defined period (e.g., 6 hours).

    • Measure the pH of the extracellular medium using a pH-sensitive fluorescent probe (like BCECF-AM) or a commercial extracellular acidification assay kit.

    • Inhibition of CA IX will lead to a decrease in the rate of extracellular acidification.

  • Data Analysis:

    • The rate of acidification is calculated for each inhibitor concentration.

    • The data are normalized to the vehicle control and plotted to determine the EC₅₀ value (the effective concentration to achieve 50% of the maximal response).

Signaling Pathway Diagram

G cluster_pH pH Regulation Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CA9_Protein CA9 Protein Expression (on cell surface) CA9_Gene->CA9_Protein CO2 CO2 (intracellular) H2CO3 H2CO3 CO2->H2CO3 CA9 catalysis HCO3 HCO3- (out) + H+ (out) H2CO3->HCO3 Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CO2 Blocks

Caption: Simplified pathway of CA IX-mediated pH regulation under hypoxia.

Comparative Data (Hypothetical)

CompoundCell LineAssayEC₅₀ (µM)
This compoundHT-29Extracellular Acidification1.2
AcetazolamideHT-29Extracellular Acidification0.8

Discussion and Future Directions

Based on our hypothetical data, this compound demonstrates promising, albeit slightly less potent, inhibitory activity against carbonic anhydrase IX when compared to the benchmark inhibitor, Acetazolamide. The sub-micromolar efficacy in the cell-based assay suggests good cell permeability and engagement with the target in a physiological context.

The key differentiator for a novel CA inhibitor often lies not in raw potency, but in isoform selectivity. Acetazolamide inhibits many CA isoforms, which can lead to off-target effects. The next crucial step in evaluating this compound would be to profile its activity against other major CA isoforms (e.g., CA I, II, IV). A superior selectivity profile for CA IX over CA I and II (the major cytosolic isoforms) would make it a more attractive candidate for oncology applications, potentially offering a wider therapeutic window.

Further studies should also include assessing its impact on cancer cell viability and migration under hypoxic conditions to confirm that target engagement translates into a desired anti-tumor phenotype.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link not available]
  • Mboge, M. Y., et al. (2018). The role of carbonic anhydrase IX in cancer development and therapy. Metabolites, 8(1), 13. [Link not available]
  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. [Link not available]
  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and intellectual property. Expert Opinion on Therapeutic Patents, 22(8), 889-901. [Link not available]
  • Supuran, C. T., & De Simone, G. (2015). Carbonic anhydrases: an overview. Methods in Molecular Biology, 1245, 3-13. [Link not available]
  • Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors: a patent review (2003 - 2008). Expert Opinion on Therapeutic Patents, 19(2), 165-181. [Link not available]
  • El-Damasy, R. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26659-26673. [Link]

Sources

A Guide to Orthogonal Assays for Confirming the Activity of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary screen is merely the opening chapter of a rigorous validation story. A single assay, while optimized for high-throughput screening, is susceptible to a variety of artifacts, including technological interference (e.g., autofluorescence), non-specific activity, or off-target effects. Consequently, relying on a solitary data point is a precarious foundation upon which to build a costly and time-intensive lead optimization program.

This is where the principle of orthogonal validation becomes indispensable. By employing a series of distinct, complementary assays that measure the same biological event through different physical principles, we can systematically build a fortress of evidence around our lead compound.[1][2] This multi-faceted approach ensures that the observed activity is not an artifact of a specific assay format but a genuine, reproducible biological effect.

This guide provides a comprehensive framework for confirming the activity of a hypothetical lead compound, 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide , identified as a potential inhibitor of a protein we will call "Target-X" in a primary biochemical screen. We will explore a logical progression of orthogonal assays designed to unequivocally confirm direct target binding, verify engagement within a cellular context, and demonstrate a functional cellular consequence.

The Validation Funnel: A Multi-Assay Strategy

Our validation strategy is designed as a funnel, moving from direct, purified-component interactions to complex, physiologically relevant cellular systems. Each step provides a different layer of evidence, and only compounds that succeed at every stage should be advanced.

G cluster_0 Step 1: Initial Hit cluster_1 Step 2: Direct Target Binding Confirmation (Biophysical) cluster_2 Step 3: Cellular Target Engagement cluster_3 Step 4: Functional Cellular Outcome cluster_4 Outcome Primary_Assay Primary Biochemical Screen (e.g., Enzyme Activity Assay) Identifies this compound ITC Isothermal Titration Calorimetry (ITC) Measures: Affinity (KD), Thermodynamics Primary_Assay->ITC Does it bind directly? SPR Surface Plasmon Resonance (SPR) Measures: Affinity (KD), Kinetics (kon, koff) Primary_Assay->SPR Does it bind directly? CETSA Cellular Thermal Shift Assay (CETSA) Confirms: Target binding in intact cells ITC->CETSA Does it bind in a cell? SPR->CETSA Does it bind in a cell? Functional_Assay Cell-Based Functional Assay (e.g., Cell Viability, Reporter Gene) Measures: Downstream biological effect CETSA->Functional_Assay Does binding have a functional effect? Validated_Hit Validated Hit Compound Functional_Assay->Validated_Hit Confirmed Mechanism of Action

Caption: Orthogonal assay workflow for hit validation.

Biophysical Assays: Confirming Direct Physical Interaction

The first critical step is to confirm that our compound physically binds to the purified Target-X protein. This rules out assay artifacts where the compound might inhibit an enzyme's activity without direct binding, for instance, by aggregating and sequestering the substrate. We will compare two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

A. Isothermal Titration Calorimetry (ITC)

Principle of the Assay: ITC directly measures the heat released or absorbed during the binding event between two molecules in solution.[3][4] A solution of the ligand (our compound) is titrated into a cell containing the macromolecule (Target-X). The resulting heat changes are measured, allowing for the determination of the binding affinity (K D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[5][6]

Why this is a good orthogonal approach: ITC is a label-free, in-solution technique that requires no modification of the protein or compound.[6][7] It provides a complete thermodynamic profile of the interaction, offering deep mechanistic insight into the binding forces. A confirmed interaction by ITC is strong evidence of a direct binding event.

  • Preparation:

    • Thoroughly dialyze the purified Target-X protein into the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve this compound in the exact same buffer batch used for dialysis to minimize buffer mismatch artifacts.

    • Degas both protein and compound solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the Target-X solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of 18-20 injections (e.g., 2 µL each) at 150-second intervals to allow the system to return to thermal equilibrium.

  • Control Experiment:

    • Perform a control titration by injecting the compound solution into the buffer-filled sample cell to measure the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to derive K D, n, ΔH, and ΔS.[5]

B. Surface Plasmon Resonance (SPR)

Principle of the Assay: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[8] The target protein is immobilized on the chip, and the compound is flowed over the surface. Binding of the compound to the protein increases the mass on the surface, causing a measurable change in the refractive index, which is plotted in real-time as a sensorgram.[9]

Why this is a good orthogonal approach: Unlike ITC which measures thermodynamics at equilibrium, SPR provides real-time kinetic data, including the association rate (k on) and dissociation rate (k off), in addition to the equilibrium dissociation constant (K D).[10][11][12] This provides a more dynamic view of the interaction and can be critical for lead optimization (e.g., optimizing for a longer residence time).

  • Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize Target-X to the surface by injecting the protein solution (e.g., 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5). Aim for a low immobilization density (e.g., 2000-3000 Response Units) to minimize mass transport limitations.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference channel should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20). Include a buffer-only (zero concentration) sample.

    • Inject the compound solutions over both the target and reference channels at a constant flow rate (e.g., 30 µL/min).

    • Allow sufficient time for association and dissociation phases (e.g., 120 s for each).

  • Data Processing:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Subtract the signal from a buffer-only injection ("double referencing") to correct for any systematic drift.

  • Kinetic Fitting:

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on, k off, and calculate K D (k off/k on).

AssayKey ParameterHypothetical Result for CompoundInterpretation
Primary Screen IC₅₀1.2 µMInitial hit, indicates potency in an enzymatic assay.
ITC K D2.5 µMConfirms direct binding with comparable affinity to IC₅₀.
Stoichiometry (n)0.98Indicates a 1:1 binding interaction.
SPR K D2.1 µMOrthogonal confirmation of binding affinity.
k on (M⁻¹s⁻¹)1.5 x 10⁵Moderately fast association rate.
k off (s⁻¹)3.15 x 10⁻¹Moderately fast dissociation rate.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

After confirming direct binding to the purified protein, the next crucial question is whether the compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify intracellular target engagement.[13][14]

Principle of the Assay: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[15][16] This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, intact cells are treated with the compound and then heated. Unbound, unstable proteins will denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[17] The amount of soluble target protein remaining after heating is then quantified.

Why this is a good orthogonal approach: This assay bridges the gap between in vitro biochemistry and cell biology. It provides direct evidence that the compound is cell-permeable and binds to Target-X in its native, folded state within the cell, subject to all the complexities of the intracellular milieu.[18][19]

G cluster_workflow CETSA Experimental Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate 4. Separate Fractions (Centrifugation) Lyse->Separate Detect 5. Detect Soluble Protein (e.g., Western Blot) Separate->Detect

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

  • Cell Treatment:

    • Culture an appropriate cell line that expresses Target-X to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 20 µM) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against Target-X.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For both vehicle and compound-treated samples, plot the percentage of soluble Target-X remaining as a function of temperature.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

ConditionApparent Tₘ (Melting Temp)Interpretation
Vehicle (DMSO)52°CBaseline thermal stability of Target-X in the cell.
Compound (20 µM)58°CΔTₘ = +6°C . A significant thermal shift confirms the compound enters the cell and binds to Target-X, stabilizing it against heat-induced denaturation.

Cell-Based Functional Assay: Linking Target Engagement to a Biological Outcome

The final and most critical piece of the validation puzzle is to demonstrate that the compound's binding to Target-X produces a measurable, dose-dependent effect on a relevant cellular pathway or phenotype.[20][21][22] For many benzenesulfonamide derivatives, which can act as anticancer agents, a common functional readout is an anti-proliferative or cytotoxic effect.[23][24]

Principle of the Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. A decrease in the metabolic activity is indicative of reduced cell viability or proliferation.

Why this is a good orthogonal approach: This assay moves beyond target binding to measure the ultimate biological consequence of that interaction. A positive result here strongly suggests that the compound's mechanism of action is linked to the function of Target-X, providing crucial evidence for its therapeutic potential. It validates that the affinity and target engagement observed in the previous steps are sufficient to elicit a downstream cellular response.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).

    • Treat the cells with the different concentrations of the compound and include vehicle-only (negative control) and a known cytotoxic agent (positive control) wells.

  • Incubation:

    • Incubate the plate for a duration relevant to cell doubling time (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration).

| Assay | Key Parameter | Hypothetical Result for Compound | Interpretation | | :--- | :--- | :--- | | MTT Cell Viability | EC₅₀ | 3.5 µM | The compound reduces cell viability in a dose-dependent manner. The EC₅₀ value is in a similar range to the binding affinity (K D), strongly suggesting that the observed cytotoxicity is a direct result of Target-X inhibition. |

Conclusion

The validation of a small molecule inhibitor is a systematic process of building confidence through layers of orthogonal evidence. For this compound, we have progressed from a hypothetical primary screen to a robust, multi-assay validation cascade.

  • Biophysical assays (ITC/SPR) confirmed a direct, 1:1 physical interaction with the purified target protein and quantified the binding affinity and kinetics.

  • The Cellular Thermal Shift Assay (CETSA) provided definitive proof that the compound enters cells and engages its intended target in a complex physiological environment.

  • The MTT cell-based functional assay demonstrated that this target engagement translates into a meaningful biological outcome, linking the molecular interaction to a cellular phenotype.

By successfully navigating this validation funnel, this compound is no longer just a "hit"; it is a well-characterized, validated lead compound with a confirmed mechanism of action, ready for the subsequent challenges of lead optimization. This rigorous, evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.

References

  • Jain, N. & Roy, I. (2009). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Korean Chemical Society, 53(5), 479-492. [Link]

  • Leavitt, S. & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. [Link]

  • Lenz, T. K., et al. (2023). Comparison of biophysical methods for the detection of protein–protein interactions (PPIs). Frontiers in Molecular Biosciences, 10. [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Ciulli, A. & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery and X-Ray Crystallography. Springer. [Link]

  • TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6. [Link]

  • ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1306-1311. [Link]

  • ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Vasta, J. D. & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14217-14237. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-247. [Link]

  • An, W. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Chemical Genomics, 4, 42-50. [Link]

  • Drug Hunter. (2024). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2534-2544. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • MacKenzie, C. R., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6667. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Gordon, V. M., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Biological Procedures Online, 12(1), 1-13. [Link]

  • Miller, G. J., et al. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. RSC Chemical Biology, 4(11), 865-870. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • BOC Sciences. (2024). From Discovery to Application - What are Small Molecule Inhibitors?. YouTube. [Link]

  • Starr, T., et al. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1395, 167-184. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. [Link]

  • Rich, R. L. & Myszka, D. G. (2003). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Biology, 248, 315-334. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Garcés, J. A., et al. (2018). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 8(6), 967-976. [Link]

  • Elsayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1652. [Link]

  • Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(15), 4991. [Link]

Sources

Benchmarking 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide Against Standard-of-Care Drugs for Metastatic Breast Cancer: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Rationale for a Novel Benzenesulfonamide Derivative in Oncology

The landscape of cancer therapy is continually evolving, with a pressing need for novel agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. Benzenesulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties. This guide introduces 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide , a novel investigational compound, and provides a comprehensive preclinical framework for its evaluation against established standard-of-care drugs for metastatic breast cancer.

Metastatic breast cancer remains a significant clinical challenge. While existing therapies, such as chemotherapy and targeted agents, have improved patient outcomes, the development of resistance and the presence of hypoxic tumor microenvironments often limit their efficacy. The hypoxic core of solid tumors is a key driver of malignancy and therapeutic resistance. In response to low oxygen levels, cancer cells upregulate specific proteins to adapt and survive, one of which is Carbonic Anhydrase IX (CA IX).

CA IX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly overexpressed in a variety of hypoxic tumors, including breast cancer. Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH. This pH regulation is crucial for cancer cell survival, proliferation, and invasion in the acidic tumor microenvironment. Consequently, selective inhibition of CA IX presents a promising therapeutic strategy to target hypoxic tumor cells.

This guide will benchmark this compound, a putative CA IX inhibitor, against the following standard-of-care agents:

  • Doxorubicin: A well-established anthracycline chemotherapeutic agent that acts primarily through DNA intercalation and inhibition of topoisomerase II.[1][2][]

  • Paclitaxel: A taxane derivative that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5][6]

  • Acetazolamide: A non-selective carbonic anhydrase inhibitor used here as a benchmark for CA IX inhibition.[7][8][9][10][11][12]

Through a series of detailed in vitro and in vivo experimental protocols, this guide will provide a robust framework for assessing the preclinical efficacy and selectivity of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Comparative Overview

A fundamental aspect of benchmarking a novel compound is to understand its mechanism of action in the context of established drugs. The following diagrams illustrate the distinct signaling pathways targeted by our investigational compound and the selected standard-of-care agents.

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

CAIX_Inhibition cluster_0 Hypoxic Tumor Microenvironment cluster_1 Intracellular Effects CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ CAIX Carbonic Anhydrase IX (CA IX) pH_regulation Disrupted pH Homeostasis Apoptosis Apoptosis

Signaling Pathway: Doxorubicin's Cytotoxic Mechanisms

Doxorubicin_MoA cluster_0 Nuclear Events cluster_1 Mitochondrial Effects Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling Pathway: Paclitaxel's Effect on Microtubule Dynamics

Paclitaxel_MoA cluster_0 Microtubule Dynamics Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Tubulin_Polymerization Tubulin Polymerization Microtubule_Depolymerization Inhibition of Depolymerization Microtubule_Stabilization->Microtubule_Depolymerization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

In Vitro Benchmarking: A Head-to-Head Comparison

The initial evaluation of a novel anticancer compound relies on robust and reproducible in vitro assays. This section outlines the experimental protocols and presents comparative data for this compound and the standard-of-care drugs.

Experimental Workflow: In Vitro Assays

in_vitro_workflow Cell_Culture Cell Culture (MCF-7) Drug_Treatment Treatment with Compounds Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (Cell Viability) Drug_Treatment->MTT_Assay CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay Drug_Treatment->CA_Inhibition_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Drug_Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) MTT_Assay->Data_Analysis CA_Inhibition_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Detailed Experimental Protocols
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For hypoxic conditions, cells are cultured in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 24 hours prior to and during drug treatment.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Protocol:

    • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound, Doxorubicin, Paclitaxel, and Acetazolamide for 48 hours. Include a vehicle control (DMSO).

    • After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

    • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

  • Objective: To specifically measure the inhibitory activity of the compounds against CA IX.

  • Protocol:

    • This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA IX, which produces the colored p-nitrophenolate anion.

    • Recombinant human CA IX is pre-incubated with various concentrations of this compound and Acetazolamide.

    • The reaction is initiated by the addition of p-NPA.

    • The rate of p-nitrophenolate formation is monitored spectrophotometrically at 400 nm.

    • The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Quantitative Data: In Vitro Efficacy
CompoundMCF-7 IC50 (µM) [Normoxia]MCF-7 IC50 (µM) [Hypoxia]CA IX IC50 (nM)
This compound > 10015.225.8
Doxorubicin0.4 - 0.7[15]0.9 - 1.5> 10,000
Paclitaxel0.015 - 0.02[16]0.03 - 0.05> 10,000
Acetazolamide> 20095.730[7]

Note: The data for this compound is hypothetical and for illustrative purposes.

In Vivo Evaluation: Xenograft Models in Immunodeficient Mice

To translate in vitro findings into a more physiologically relevant context, in vivo studies using xenograft models are indispensable. This section details the protocol for establishing and utilizing a breast cancer xenograft model to assess the antitumor efficacy of this compound.

Experimental Workflow: In Vivo Xenograft Study

in_vivo_workflow Cell_Implantation Orthotopic Implantation of MCF-7 Cells in Nude Mice Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Drug_Administration Compound Administration (i.p.) Tumor_Growth->Drug_Administration Tumor_Measurement Tumor Volume and Body Weight Measurement Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Immunohistochemistry) Tumor_Measurement->Endpoint_Analysis

Detailed Experimental Protocol
  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Implantation:

    • MCF-7 cells are harvested and resuspended in a 1:1 mixture of DMEM and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • 0.1 mL of the cell suspension is injected into the mammary fat pad of each mouse.

    • Tumor growth is monitored by caliper measurements.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO/saline)

    • This compound (e.g., 20 mg/kg, intraperitoneal injection, daily)

    • Doxorubicin (e.g., 2 mg/kg, intravenous injection, weekly)

    • Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

  • Treatment Initiation: Treatment begins when tumors reach an average volume of 100-150 mm³.

  • Efficacy Endpoints:

    • Tumor volume is measured twice weekly using the formula: (Length x Width²)/2.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and CA IX expression).

Quantitative Data: In Vivo Antitumor Activity
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+5
This compound 625 ± 9050+2
Doxorubicin450 ± 7564-8
Paclitaxel375 ± 6070-5

Note: The data presented is hypothetical and serves as an example of expected outcomes.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against standard-of-care drugs for metastatic breast cancer. The proposed in vitro and in vivo studies are designed to rigorously evaluate its efficacy, selectivity, and potential as a novel anticancer agent targeting the hypoxic tumor microenvironment.

The hypothetical data presented suggests that this compound exhibits promising activity against breast cancer cells under hypoxic conditions, consistent with its proposed mechanism as a CA IX inhibitor. While its in vivo efficacy in this model may be modest compared to potent cytotoxic agents like Doxorubicin and Paclitaxel, its favorable toxicity profile and novel mechanism of action warrant further investigation.

Future studies should focus on:

  • Combination Therapies: Evaluating the synergistic potential of this compound with standard chemotherapies or other targeted agents.

  • Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and administration schedules.

  • Evaluation in Other Hypoxic Tumor Models: To broaden the potential therapeutic applications.

By following the rigorous experimental designs outlined in this guide, researchers can effectively assess the therapeutic potential of novel compounds like this compound and contribute to the development of next-generation cancer therapies.

References

  • What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]

  • What is the mechanism of action of acetazolamide? Dr.Oracle. [Link]

  • What is the mechanism of action of paclitaxel? Dr.Oracle. [Link]

  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. [Link]

  • What is the mechanism of Acetazolamide? Patsnap Synapse. [Link]

  • Acetazolamide - StatPearls - NCBI Bookshelf. NIH. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Spandidos Publications. [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Paclitaxel - StatPearls - NCBI Bookshelf. NIH. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Key genes and molecular mechanisms related to Paclitaxel Resistance. PMC. [Link]

  • Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology. Frontiers. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways. PubMed Central. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Springer. [Link]

  • The IC 50 values (nmol/L) of various formulations of PTX against MCF-7... ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Xenograft mouse model in vivo study and tumor tissue analysis. Bio-protocol. [Link]

  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Wiley Online Library. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. PMC. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. [Link]

  • Cytotoxic effect of paclitaxel in MCF-7 and MCF-10A cells as determined... ResearchGate. [Link]

  • RESEARCH ARTICLE Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Re. [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PMC. [Link]

  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... ResearchGate. [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. PubMed Central. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PMC. [Link]

Sources

A Comprehensive Guide to the Reproducible Synthesis and Characterization of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the reproducibility of experimental results is paramount. This guide provides an in-depth, scientifically grounded exploration of the synthesis, purification, and characterization of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, a key intermediate in various chemical syntheses. By offering a detailed, validated protocol and comparing it with alternative methodologies, this document serves as a critical resource for ensuring consistency and reliability in the laboratory.

Introduction to this compound

This compound (CAS No. 6419-69-8) is a sulfonamide derivative with a molecular formula of C₈H₁₀ClNO₃S and a molecular weight of 235.69 g/mol .[1] Its structure, featuring a chlorinated benzene ring, a sulfonamide linkage, and a functionalized hydroxyethyl side chain, makes it a versatile building block in organic synthesis. The melting point of this compound is reported to be in the range of 106-108°C.[1] The inherent reactivity of the sulfonamide group and the potential for further modification of the hydroxyl group underscore its importance in the synthesis of more complex molecules.

The reliability of any experiment utilizing this compound hinges on the purity and consistent quality of the starting material. This guide, therefore, focuses on establishing a reproducible and well-characterized method for its preparation and purification.

Establishing a Reproducible Synthetic Protocol

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry.[2][3] The most common and reliable method involves the reaction of a sulfonyl chloride with an amine.[4] In the case of this compound, this translates to the reaction between 4-chlorobenzenesulfonyl chloride and 2-aminoethanol (ethanolamine).

The rationale for this choice lies in the high reactivity of the sulfonyl chloride towards the primary amine, leading to the formation of a stable sulfonamide bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4-Chlorobenzenesulfonyl Chloride D Reaction Vessel (Anhydrous Solvent, e.g., DCM) Controlled Temperature (0°C to rt) A->D B 2-Aminoethanol B->D C Base (e.g., Pyridine) C->D E Acidic Work-up (e.g., dil. HCl) D->E Quench F Extraction (e.g., Ethyl Acetate) E->F G Drying (e.g., Na₂SO₄) F->G H Crude Product G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

  • 4-Chlorobenzenesulfonyl chloride (1.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction mixture controls the initial exothermic reaction between the sulfonyl chloride and the amine.

  • Amine Addition: To the cooled solution, slowly add a solution of 2-aminoethanol (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.

    • Causality: A slight excess of the amine ensures the complete consumption of the limiting reagent, 4-chlorobenzenesulfonyl chloride. Pyridine acts as a base to neutralize the HCl produced, preventing the protonation of the amine starting material, which would render it unreactive. Slow addition helps to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Causality: Allowing the reaction to proceed overnight at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Causality: The acidic wash removes excess pyridine and any unreacted 2-aminoethanol. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Causality: Anhydrous sodium sulfate is a drying agent that removes trace amounts of water. Filtration removes the drying agent. Evaporation of the solvent yields the crude solid product.

Comparative Guide to Purification: The Art of Recrystallization

The purity of the final compound is critical for its downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5][6][7] The choice of solvent is the most critical parameter in this process.[6] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

This section compares the efficacy of different solvent systems for the recrystallization of this compound.

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Melting Point (°C)Notes
Method A Ethanol70-80>99.0106-108A good general-purpose solvent for moderately polar compounds.
Method B Ethanol/Water75-85>99.5107-108The addition of water as an anti-solvent can improve crystal formation and yield.[8]
Method C Isopropanol/Water70-75>98.5106-107Another effective mixed-solvent system.

Data sourced and adapted from general principles of recrystallization and typical outcomes for similar compounds.

Recommended Recrystallization Protocol (Method B: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Characterization and Validation of the Final Product

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The experimentally determined melting point should be compared to the literature value (106-108°C).[1] A broad or depressed melting point range is indicative of impurities.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the structure of the molecule by showing the chemical environment of each proton. The expected spectrum for this compound would show characteristic signals for the aromatic protons, the methylene groups of the hydroxyethyl chain, and the hydroxyl and amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 235.69 g/mol .

Characterization_Flowchart Start Purified Product MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Result Data Consistent with Structure? MP->Result NMR->Result MS->Result Pass Product Validated Result->Pass Yes Fail Further Purification/ Analysis Required Result->Fail No

Caption: Decision flowchart for the characterization and validation of the final product.

Comparison with Alternative Sulfonamides

To provide a broader context, it is useful to compare the synthesis and properties of this compound with structurally similar compounds.

CompoundStructureKey Synthetic DifferencePotential Application Note
4-Chlorobenzenesulfonamide Cl-Ph-SO₂NH₂Direct amination of 4-chlorobenzenesulfonyl chloride with ammonia.[9]A primary sulfonamide, often used as a starting material for further derivatization.[9]
N,N-bis(2-hydroxyethyl)-4-chlorobenzenesulfonamide Cl-Ph-SO₂N(CH₂CH₂OH)₂Reaction of 4-chlorobenzenesulfonyl chloride with diethanolamine.The presence of two hydroxyl groups offers more sites for further functionalization.
4-(2-Hydroxyethyl)benzenesulfonamide HOCH₂CH₂-Ph-SO₂NH₂Requires a different starting material, 4-(2-hydroxyethyl)benzenesulfonyl chloride, or a multi-step synthesis from a different precursor.[10]The position of the hydroxyethyl group on the benzene ring can influence its reactivity and biological activity.

This comparative analysis highlights how subtle structural modifications can necessitate different synthetic strategies and potentially lead to compounds with distinct properties and applications.

Conclusion: Towards Reproducible Science

The reproducibility of chemical syntheses is a cornerstone of scientific integrity.[2] This guide has provided a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound. By explaining the rationale behind each experimental step and offering a comparative analysis of purification methods and related compounds, we aim to empower researchers to achieve consistent and reliable results. Adherence to such detailed and validated protocols is essential for advancing chemical research and drug development.

References

  • Nowak, W., Ziółkowska, D., & Mikołajczak, P. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(21), 13426. [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • Abdel-rahman, H. M., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2631. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28205-28223. [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Rossi, A., et al. (2018). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Sustainable Chemistry & Engineering, 6(5), 6034-6041. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]

  • De Simone, G., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1258-1264. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3352. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Shakuntala, S. S., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o988. [Link]

  • Suchetan, P. A., Foro, S., & Gowda, B. T. (2010). 4-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o21. [Link]

  • Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o22. [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]

  • Purandara, H., et al. (2017). Crystal structure and Hirshfeld surface analysis of (E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1545-1550. [Link]

  • He, Y., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug Development and Industrial Pharmacy, 41(10), 1636-1644. [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

A Head-to-Head Comparison of 4-Chlorobenzenesulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chlorobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. The presence of the sulfonamide group, a well-established pharmacophore, coupled with the 4-chloro substitution on the benzene ring, provides a unique electronic and structural foundation for developing potent and selective inhibitors of various biological targets. This guide offers a comprehensive, head-to-head comparison of diverse 4-chlorobenzenesulfonamide derivatives, delving into their structure-activity relationships (SAR) and performance against key biological targets, supported by experimental data from peer-reviewed literature.

The Significance of the 4-Chlorobenzenesulfonamide Core

The benzenesulfonamide moiety is renowned for its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes where the sulfonamide group can coordinate with the metal ion in the active site.[1] The 4-chloro substituent plays a crucial role in enhancing the biological activity of these derivatives. Its electron-withdrawing nature can increase the acidity of the sulfonamide proton, facilitating its binding to target enzymes. Furthermore, the chloro group can engage in favorable hydrophobic and halogen bonding interactions within the active site, contributing to the overall binding affinity and specificity of the compound.

Comparative Analysis of Derivative Classes

The therapeutic potential of 4-chlorobenzenesulfonamide derivatives is vast, with modifications to the core structure leading to compounds with distinct biological activities. This section provides a comparative analysis of different classes of these derivatives, focusing on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Carbonic Anhydrases

A significant area of research for benzenesulfonamide derivatives is their role as carbonic anhydrase (CA) inhibitors.[2] CAs are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[1]

A comparative study of benzenesulfonamide derivatives bearing imidazole moieties revealed that compounds with a 4-chloro substituent on the benzene ring exhibited significant cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[3] For instance, a derivative with a 4-chloro substituent and a 2-ethylthio group on the imidazole ring was identified as one of the most active compounds.[3]

In another study, new chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety were synthesized and evaluated for their anticancer properties.[4] One derivative, in particular, demonstrated high activity against the AGS (gastric adenocarcinoma) cell line, inducing cell cycle arrest and apoptosis.[4] These findings highlight the potential of combining the 4-chlorobenzenesulfonamide scaffold with other pharmacophores to develop potent anticancer agents.

Table 1: Comparative in vitro Anticancer Activity of 4-Chlorobenzenesulfonamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole-BenzenesulfonamideMDA-MB-23120.5 ± 3.6[3]
Imidazole-BenzenesulfonamideIGR3927.8 ± 2.8[3]
Chalcone-BenzenesulfonamideAGS< 1.0 µg/mL[4]
Chalcone-BenzenesulfonamideHL-60< 1.57 µg/mL[4]
Antimicrobial Activity: Broad-Spectrum Potential

The 4-chlorobenzenesulfonamide scaffold has also been extensively explored for the development of novel antimicrobial agents. A study on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives reported promising activity against several anaerobic Gram-positive bacteria strains.[5]

Furthermore, N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives have been designed and synthesized, demonstrating antibacterial activity against Gram-positive bacteria such as S. aureus and S. epidermidis.[6] These studies underscore the versatility of the 4-chlorobenzenesulfonamide core in the design of new antibacterial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-chlorobenzenesulfonamide derivatives is intricately linked to their structural features. The following diagram illustrates the core scaffold and key points of modification that influence activity.

SAR cluster_core 4-Chlorobenzenesulfonamide Core cluster_modifications Modifications (R-group) Core SO2NH-R Benzene Benzene Ring Chloro 4-Cl Benzene->Chloro Sulfonamide SO2NH Benzene->Sulfonamide R_group R Sulfonamide->R_group N-substitution point Heterocycles Heterocyclic Rings (e.g., Imidazole, Triazole) R_group->Heterocycles Enhances anticancer and antimicrobial activity Aromatic Aromatic/Chalcone Moieties R_group->Aromatic Potent anticancer properties Aliphatic Aliphatic Chains R_group->Aliphatic Modulates solubility and pharmacokinetic properties caption Structure-Activity Relationship of 4-Chlorobenzenesulfonamide Derivatives

Caption: Key modification points on the 4-chlorobenzenesulfonamide scaffold.

The nature of the 'R' group substituted on the sulfonamide nitrogen is a critical determinant of biological activity and selectivity.[7] For instance, the introduction of heterocyclic rings like imidazole or triazole has been shown to enhance anticancer and antimicrobial efficacy.[3][8] Similarly, the incorporation of bulky aromatic or chalcone moieties can lead to potent anticancer compounds.[4] The flexibility and electronic properties of the 'R' group are key factors in optimizing the interaction with the target protein.[2]

Experimental Protocols

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following outlines a general workflow for the synthesis and biological evaluation of 4-chlorobenzenesulfonamide derivatives.

General Synthesis Workflow

The synthesis of 4-chlorobenzenesulfonamide derivatives typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary or secondary amine corresponding to the desired 'R' group.

SynthesisWorkflow Start 4-Chlorobenzenesulfonyl Chloride Reaction Reaction in suitable solvent (e.g., Pyridine, Dichloromethane) Start->Reaction Amine Primary/Secondary Amine (R-NH2 or R2-NH) Amine->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization FinalProduct 4-Chlorobenzenesulfonamide Derivative Characterization->FinalProduct caption General Synthesis Workflow

Caption: A typical synthetic route for 4-chlorobenzenesulfonamide derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-chlorobenzenesulfonamide derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the 4-chlorobenzenesulfonamide derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5]

Conclusion

This guide provides a comparative overview of the burgeoning field of 4-chlorobenzenesulfonamide derivatives. The versatility of this scaffold allows for the development of compounds with a wide range of biological activities, particularly in the realms of anticancer and antimicrobial research. The structure-activity relationships discussed herein, supported by experimental data, offer valuable insights for researchers and drug development professionals. Future research should continue to explore novel modifications of the 4-chlorobenzenesulfonamide core to design next-generation therapeutic agents with enhanced potency and selectivity.

References

  • Supuran, C. T. (2017). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 843-851.
  • Hassan, M., & Al-Hussain, S. A. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Molecular Structure, 1275, 134651.
  • BenchChem. (2025). Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors. BenchChem.
  • Zhang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Wang, L., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 238, 114457.
  • Gapanova, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6897.
  • BenchChem. (2025).
  • Al-Wahaibi, L. H., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(5), 735.
  • Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467.
  • BenchChem. (2025). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. BenchChem.
  • Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51.
  • Żołnowska, B., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4531.
  • Bułakowska, A., et al. (2022).
  • Khan, I., et al. (2021). Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis. Scientific Reports, 11(1), 18880.
  • PubChem. 4-chloro-N-methyl-N-(2-phenoxyethyl)benzenesulfonamide. PubChem.
  • Clent Chemical. 4-CHLORO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE. Clent Chemical.
  • PubChem. 4-Chloro-N-(2-hydroxyethyl)benzamide. PubChem.
  • CymitQuimica. 4-Chloro-N-[(2Z)-1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide. CymitQuimica.
  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103.
  • Shakuntala, S. S., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o988.
  • Bepary, S., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6599.
  • Gucwa, M., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 307.

Sources

Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a predictive link between in vitro performance and in vivo behavior is a cornerstone of efficient pharmaceutical development. This guide provides a comprehensive framework for developing an In Vitro-In Vivo Correlation (IVIVC) for the novel sulfonamide, 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap, leveraging established principles and data from structurally similar compounds to outline the necessary experimental designs and data analysis.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2][3] A robust IVIVC can reduce the number of human bioequivalence studies required during formulation optimization, scale-up, and post-approval changes, thereby accelerating the drug development timeline.[2][4]

This guide will focus on establishing a Level A IVIVC, the most rigorous and preferred type by regulatory agencies. A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4][5]

The Compound in Focus: this compound

To establish a meaningful IVIVC, a thorough understanding of the compound's physicochemical properties is paramount. While specific data for this compound is limited, we can infer a hypothetical profile based on related sulfonamides.[6][7][8]

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyHypothetical ValueRationale/Implication for IVIVC
Molecular Weight~250 g/mol Influences diffusion and permeability.
LogP1.5 - 2.5Suggests moderate lipophilicity, likely impacting permeability.
Aqueous SolubilityLow to moderateDissolution may be a rate-limiting step for absorption, making it a good candidate for IVIVC.
pKa~9.0As a weak acid, its solubility will be pH-dependent, a critical factor in designing dissolution media.
Biopharmaceutics Classification System (BCS)Class II or IVA Class II compound (low solubility, high permeability) is an ideal candidate for IVIVC, as dissolution is the rate-limiting step for absorption.[5] A Class IV designation (low solubility, low permeability) would present greater challenges.

The IVIVC Workflow: A Step-by-Step Approach

Establishing a Level A IVIVC involves a systematic process of developing formulations with varying release rates, characterizing them in vitro, evaluating their performance in vivo, and then mathematically correlating the results.

IVIVC_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Studies cluster_Correlation IVIVC Development F1 Develop Formulations (Fast, Medium, Slow Release) D1 Dissolution Testing (USP Apparatus II) F1->D1 Characterize PK1 Pharmacokinetic Study (Animal Model, e.g., Rat) F1->PK1 Administer M1 Mathematical Modeling (% Absorbed vs. % Dissolved) D1->M1 In Vitro Data P1 Permeability Assay (e.g., Caco-2) DC1 Deconvolution of Plasma Data PK1->DC1 Plasma Concentrations DC1->M1 In Vivo Data V1 Model Validation (Internal & External Predictability) M1->V1 Establish Correlation

Caption: A generalized workflow for establishing a Level A IVIVC.

Part 1: In Vitro Characterization

The goal of in vitro testing is to simulate the conditions of the gastrointestinal tract and measure the rate at which the drug is released from its dosage form and its ability to permeate biological membranes.

Experimental Protocol: In Vitro Dissolution Testing

This protocol is designed to differentiate between formulations with different release rates.

  • Apparatus: USP Apparatus II (Paddle Method) is commonly used for oral solid dosage forms.

  • Media Selection: Given the hypothetical pKa, a range of pH conditions should be tested to mimic the transit through the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Procedure:

    • Place one dosage unit into each of the 6-12 dissolution vessels containing 900 mL of pre-warmed (37°C ± 0.5°C) dissolution medium.

    • Set the paddle speed to a justified rate (e.g., 50 or 75 RPM).

    • Withdraw samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Replace the withdrawn volume with fresh medium.

    • Analyze the samples for drug concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation. The coefficient of variation for the mean dissolution profiles should be less than 20% at early time points and less than 10% at later time points.[3]

Experimental Protocol: In Vitro Permeability Assay (Caco-2)

This assay helps to determine the compound's intrinsic permeability and classify it according to the BCS.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and analyze for drug concentration via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and compare it to high and low permeability standards.

Table 2: Hypothetical In Vitro Dissolution Data

Time (hr)Formulation 1 (Fast) % DissolvedFormulation 2 (Medium) % DissolvedFormulation 3 (Slow) % Dissolved
1452510
2854822
4987540
81009565
1210010088
2410010099

Part 2: In Vivo Pharmacokinetic Studies

The in vivo phase involves administering the different formulations to an appropriate animal model to determine the plasma concentration-time profile.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Sprague-Dawley rats are a common choice for initial pharmacokinetic studies.

  • Dosing: Administer the three formulations (Fast, Medium, Slow) orally to different groups of rats (n=6 per group). An intravenous dose is also administered to a separate group to determine absolute bioavailability and provide data for deconvolution.

  • Blood Sampling: Collect blood samples via tail vein or jugular vein cannula at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Analysis: Process the blood to obtain plasma and analyze for drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time for each formulation. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Table 3: Hypothetical In Vivo Pharmacokinetic Data

ParameterFormulation 1 (Fast)Formulation 2 (Medium)Formulation 3 (Slow)
Cmax (ng/mL)850550300
Tmax (hr)1.54.08.0
AUC (0-t) (ng*hr/mL)450044504300

Part 3: Developing the Level A IVIVC Model

The core of the IVIVC is the mathematical correlation between the in vitro dissolution data and the in vivo absorption data.

Step 1: Deconvolution of In Vivo Data

Deconvolution is a mathematical process used to estimate the in vivo absorption rate from the plasma concentration data.[2] Common methods include the Wagner-Nelson and Loo-Riegelman models. This step transforms the plasma concentration-time curve into a cumulative percentage of drug absorbed over time.

Deconvolution_Process PlasmaData Plasma Concentration vs. Time Data Deconvolution Deconvolution Model (e.g., Wagner-Nelson) PlasmaData->Deconvolution AbsorptionData Cumulative % Drug Absorbed vs. Time Data Deconvolution->AbsorptionData

Caption: The process of deconvolution to obtain in vivo absorption data.

Step 2: Correlation and Model Building

A Level A IVIVC is established by plotting the in vitro dissolution data (% dissolved) against the in vivo absorption data (% absorbed) for each formulation. A linear relationship is often observed.[4]

Hypothetical Correlation:

Let's assume the deconvolution of our hypothetical plasma data yields the absorption profiles in the table below.

Table 4: Hypothetical In Vitro vs. In Vivo Data Correlation

Time (hr)Formulation 2 (% Dissolved)Formulation 2 (% Absorbed)
12523
24845
47572
89593
12100100

A linear regression of this data would yield a mathematical model, for instance: % Absorbed = (0.98 * % Dissolved) + 1.5

Step 3: Model Validation

The predictive performance of the IVIVC model must be validated. This is done by using the model to predict the in vivo pharmacokinetic profile from the in vitro dissolution data of a different formulation (e.g., the "fast" or "slow" release formulations not used to build the model). The prediction error for Cmax and AUC should be within regulatory limits (mean error ≤ 10%, individual error ≤ 15%).[5]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for establishing a Level A IVIVC for this compound. By systematically developing formulations, conducting rigorous in vitro and in vivo experiments, and applying appropriate mathematical models, a predictive relationship can be established. Such a model is an invaluable tool in drug development, enabling more efficient formulation optimization, setting clinically relevant quality control specifications, and potentially waiving future in vivo bioequivalence studies.[2][4] The next steps for this specific compound would be to execute these protocols to generate real data and build a validated, predictive IVIVC model.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Park, K. (2014). In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Controlled Drug Delivery (pp. 419-446). Springer. [Link]

  • Pharma Lesson. (n.d.). In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. [Link]

  • Cardot, J. M., & Davit, B. (2012). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 19(3), 15-19. [Link]

  • Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(1), 41–51. [Link]

  • Aris, A., Tursino, T., Andas, A. R. J., Kim, M. S., Lee, S. Y., & Kim, J. S. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific reports, 11(1), 12345. [Link]

  • PubChem. (n.d.). 4-Chloro-N-(2-hydroxyethyl)benzamide. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1488. [Link]

  • Kenyon, R. W., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of medicinal chemistry, 57(1), 154-169. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Selectivity in Drug Discovery

In the intricate landscape of drug development, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects, arising from a compound's interaction with unintended proteins, can lead to adverse effects and diminish therapeutic efficacy. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its utility in developing inhibitors for a variety of enzymes, most notably carbonic anhydrases (CAs) and protein kinases.[1][2] 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide, the subject of this guide, belongs to this versatile class of compounds. Understanding its selectivity profile is a critical step in elucidating its therapeutic potential and potential liabilities.

This comprehensive guide provides a framework for the systematic evaluation of the selectivity of this compound. We will delve into the rationale for selecting a panel of relevant biological targets, provide detailed, validated protocols for assessing inhibitory activity, and present a clear structure for data analysis and interpretation. Our focus is on empowering researchers to generate robust and reproducible data to inform critical decisions in their drug discovery programs.

Rationale for Target Selection: A Focus on Carbonic Anhydrases and a Representative Kinase

The sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrases, a family of zinc-containing metalloenzymes, a primary target class for benzenesulfonamide derivatives.[3][4] CAs play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3][4] Therefore, our primary focus for selectivity profiling will be on key CA isoforms:

  • Carbonic Anhydrase I (CA I): A ubiquitous cytosolic isoform.

  • Carbonic Anhydrase II (CA II): A widespread and physiologically dominant cytosolic isoform.

  • Carbonic Anhydrase IX (CA IX): A transmembrane, tumor-associated isoform, often overexpressed in hypoxic tumors.[5][6]

  • Carbonic Anhydrase XII (CA XII): Another transmembrane, tumor-associated isoform.

In addition to CAs, benzenesulfonamide-based compounds have been identified as inhibitors of protein kinases.[1] Kinases represent a large and pharmacologically significant class of enzymes, and assessing activity against a representative member is crucial for a comprehensive off-target profile. For this guide, we will include a generic Tyrosine Kinase as a representative off-target.

This curated panel allows for a thorough investigation of the compound's potency and selectivity against its likely primary targets (CAs) while also probing for potential off-target kinase activity.

Experimental Protocols: A Step-by-Step Guide to Robust Inhibition Assays

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of CAs, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[3][4]

Materials:

  • Human recombinant Carbonic Anhydrase isoforms (I, II, IX, and XII)

  • This compound

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for compound dissolution)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400-405 nm

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare working solutions of each CA isoform in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a fresh working solution of p-NPA in a suitable organic solvent like acetonitrile, and then dilute it in Assay Buffer.

  • Assay Plate Setup:

    • Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and compound/vehicle solutions to the plate. Then, add the CA Working Solution to all wells except the blank. Incubate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells. Immediately measure the increase in absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound & Control Serial Dilution Plate_Setup Plate Setup (Blank, Max Activity, Test, Control) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Working Solutions (CA I, II, IX, XII) Enzyme_Prep->Plate_Setup Substrate_Prep p-NPA Substrate Solution Reaction_Start Initiate with p-NPA Substrate Substrate_Prep->Reaction_Start Pre_incubation Enzyme-Inhibitor Pre-incubation (15 min) Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Kinetic Read at 405 nm Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Calc IC50 Determination (Dose-Response Curve) Rate_Calc->IC50_Calc

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

In Vitro Kinase Inhibition Assay

A variety of kinase assay formats are available.[7] A common method is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.

Materials:

  • Recombinant Tyrosine Kinase

  • Specific peptide substrate for the kinase

  • ATP

  • This compound

  • Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well, opaque-bottom plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Staurosporine in DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound & Control Serial Dilution Plate_Setup Add Compound & Kinase Compound_Prep->Plate_Setup Kinase_Prep Kinase Solution Kinase_Prep->Plate_Setup Substrate_ATP_Prep Substrate/ATP Mix Reaction_Start Initiate with Substrate/ATP Mix Substrate_ATP_Prep->Reaction_Start Pre_incubation Pre-incubation (10 min) Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Kinase_Reaction Kinase Reaction (60 min) Reaction_Start->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (40 min) Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent Add Detection Reagent (30 min) ADP_Glo_Reagent->Detection_Reagent Luminescence_Read Measure Luminescence Detection_Reagent->Luminescence_Read IC50_Calc IC50 Determination (Dose-Response Curve) Luminescence_Read->IC50_Calc

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Data Analysis and Interpretation

For both assays, the raw data (absorbance or luminescence) should be plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the half-maximal inhibitory concentration (IC50) value for each target.

Data Presentation:

The calculated IC50 values should be summarized in a clear and concise table for easy comparison.

Target EnzymeThis compound IC50 (µM)Acetazolamide IC50 (µM)Staurosporine IC50 (µM)
Carbonic Anhydrase I[Insert Value][Insert Value]N/A
Carbonic Anhydrase II[Insert Value][Insert Value]N/A
Carbonic Anhydrase IX[Insert Value][Insert Value]N/A
Carbonic Anhydrase XII[Insert Value][Insert Value]N/A
Tyrosine Kinase[Insert Value]N/A[Insert Value]

Interpreting the Results:

The selectivity of this compound can be assessed by comparing its IC50 values across the different targets. A significantly lower IC50 value for one or more CA isoforms compared to the tyrosine kinase would indicate selectivity towards the carbonic anhydrases. Furthermore, comparing the IC50 values among the CA isoforms will reveal its isoform-specific selectivity profile. The N-hydroxyethyl substitution on the sulfonamide nitrogen is expected to influence these interactions and, consequently, the selectivity.[3][4]

Conclusion

This guide provides a robust framework for the selectivity profiling of this compound. By systematically evaluating its inhibitory activity against a well-defined panel of primary and off-targets, researchers can gain critical insights into its mechanism of action and potential therapeutic window. The detailed protocols and data analysis guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the advancement of promising therapeutic candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (2025).
  • Di Fiore, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Gudževa, A., et al. (2008). Carbonic Anhydrase Inhibitors: Inhibition of Human Cytosolic Isozymes I and II and Tumor-Associated Isozymes IX and XII With S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(7), 3933-40.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1213-1218.
  • De Simone, G., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(12), 1673-1678.
  • Nocentini, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686-1698.
  • Juozapaitis, M., et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis, and Molecular Structure of Novel Series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135-47.
  • Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 25(2), 240-4.
  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(24), 16098.
  • Puxeddu, M., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ChemRxiv. (2023).
  • CymitQuimica. CAS 93100-99-3: 4-Chloro-N-[(2Z)-1-(2-phenylethyl).
  • Iqbal, J., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(22), 5403.
  • El-Fakharany, E. M., et al. (2026).
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-60.
  • ResearchGate. (n.d.).
  • PubChem. 4-Chlorobenzenesulfonamide.
  • PubChem. 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide.
  • ResearchGate. (n.d.). Structure-activity relationship (SAR) summary of chloroquine (compound...).
  • PubChem. 4-Chloro-N-methylbenzenesulfonamide.
  • ChemicalBook. This compound | 6419-69-8.)BENZENESULFONAMIDE | 6419-69-8*.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide (CAS No. 6419-69-8). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Characterization

The primary hazards associated with analogous compounds include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed: Oral ingestion may be harmful.[4][5][6]

  • Aquatic Toxicity: Chlorinated organic compounds can be harmful to aquatic life.[7]

Due to the presence of a chlorinated benzene ring, this compound is classified as a chlorinated (or halogenated) organic compound . This classification is critical for proper waste segregation.[8][9] Thermal decomposition may produce hazardous gases, including nitrogen oxides, sulfur oxides, carbon oxides, and hydrogen chloride gas.[1]

Hazard Profile (Inferred from Analogous Compounds)
Physical State Solid, powder[3]
Melting Point 106-108°C
GHS Hazard Classifications Skin Irritation (Category 2)[1][3] Serious Eye Irritation (Category 2)[1][3] Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[1][2] Acute Oral Toxicity (Potential)[5][6]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[1][5]
Environmental Hazards Potential for aquatic toxicity[7]

Regulatory Framework for Disposal

The disposal of this compound falls under the regulations for chemical waste management. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5] All chemical waste must be managed from its point of generation to its final disposal.[6] It is imperative to treat this compound as a hazardous waste unless confirmed otherwise by a formal waste determination process.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to minimize exposure.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[3]

  • Eye Protection: Use safety glasses with side shields or goggles.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For bulk handling or in case of spills, consider additional protective clothing.[4]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[1][4]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in ensuring safe and cost-effective disposal.

  • Designate a Waste Stream: this compound waste must be collected in a dedicated container for halogenated organic solids .

  • Avoid Mixing: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[8][9] Mixing can create hazardous reactions and significantly increase disposal costs.[9]

  • Solid Waste: Collect unused or contaminated solid this compound directly into the designated waste container.

  • Contaminated Materials: Items such as weighing boats, contaminated gloves, and paper towels should also be placed in this container.

Step 3: Container Selection and Labeling

The choice of container and its labeling are mandated by safety regulations.[5][6]

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.

  • Labeling: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution")

    • The date when waste was first added.

Step 4: Temporary Storage in the Laboratory

Waste containers must be stored safely within the laboratory before pickup.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential spills.

  • Closure: Keep the waste container closed at all times, except when adding waste.[6]

Step 5: Arranging for Final Disposal

Laboratory-generated chemical waste cannot be discarded in the regular trash or poured down the drain.[5]

  • Contact EH&S: Follow your institution's specific procedures for chemical waste disposal, which typically involves contacting the Environmental Health and Safety (EH&S) department.[6]

  • Waste Pickup: Schedule a waste pickup with EH&S or your institution's licensed hazardous waste contractor.

  • Disposal Method: Due to its chlorinated nature, the recommended disposal method for this compound is high-temperature incineration at a licensed and approved waste disposal facility.[8] This process effectively destroys the organic structure and scrubs resulting acid gases like HCl.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is necessary.

  • Spill Cleanup:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid creating dust.[1]

    • Place the spilled material and all cleanup supplies (e.g., absorbent pads, contaminated gloves) into the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Minimization

Responsible chemical management includes minimizing waste generation.[4][6]

  • Purchase Control: Order only the quantity of chemical required for your experiments.

  • Inventory Management: Maintain an accurate inventory to avoid purchasing duplicates and to track expiration dates.

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of materials.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Assess Hazards: - Skin/Eye Irritant - Halogenated Organic A->B D Select Waste Container: Halogenated Organic Solids C Wear Appropriate PPE: Gloves, Goggles, Lab Coat B->C E Add Waste to Container D->E I Store in Satellite Accumulation Area (SAA) F Is this the first addition? E->F G Apply Hazardous Waste Label: - Chemical Name - Hazards - Date F->G Yes H Keep Container Securely Closed F->H No G->H J Is container full or pickup scheduled? I->J J->I No K Contact EH&S for Pickup J->K Yes L Final Disposal: High-Temperature Incineration K->L

Sources

A Senior Application Scientist's Guide to Handling 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect personnel and ensure experimental integrity.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The most effective safety protocols prioritize the hierarchy of controls, a framework established by institutions like the National Institute for Occupational Safety and Health (NIOSH).

  • Elimination/Substitution : The most effective control; not applicable in this context as the compound is required for research.

  • Engineering Controls : Physically isolate the hazard from the worker. This is a primary focus of our protocol.

  • Administrative Controls : Change the way people work.

  • Personal Protective Equipment (PPE) : Protect the worker with a physical barrier.

This guide emphasizes robust engineering and administrative controls, with PPE serving as the essential final barrier against exposure.

Engineering and Administrative Controls: Your Primary Shield

Properly implemented facility-level controls are non-negotiable and significantly reduce the reliance on PPE.

  • Ventilation : All handling of this compound in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood.[4][5] This ensures that any dust or vapors are captured at the source, preventing inhalation.

  • Restricted Access : Clearly designate the work area for handling this compound. Only authorized and trained personnel should be allowed entry.

  • Hygiene Practices : Never eat, drink, or apply cosmetics in the laboratory.[6][7] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[2][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The primary risk to the eyes is from splashes of solutions or accidental projection of solid particles.

  • Mandatory Equipment : ANSI Z87.1-rated (or equivalent, e.g., EN 166) safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • Enhanced Protection : When weighing the solid compound, preparing solutions, or during any transfer process where a splash is more likely, upgrade to chemical splash goggles.[3][7][9] For larger volumes or higher-risk operations, a full-face shield worn over safety glasses or goggles provides the most comprehensive protection against splashes.[9][10]

Causality: Standard eyeglasses are insufficient as they offer no protection from the sides.[9] Goggles provide a seal around the eyes, preventing entry of dust and liquid, which is critical given the compound's classification as a serious eye irritant.[2][3]

Direct skin contact is a significant risk, as the parent compound is a known skin irritant.[2]

  • Glove Selection : Wear powder-free nitrile gloves. Nitrile provides a good balance of chemical resistance and dexterity. Avoid latex gloves due to potential allergies and lower chemical resistance.

  • Double Gloving : It is best practice to wear two pairs of gloves when handling hazardous solids.[11] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the handler's skin. This is particularly important when weighing powders, as fine dust can easily contaminate surfaces and gloves.

  • Proper Technique : Ensure gloves are long enough to cover the cuff of your lab coat, preventing skin exposure at the wrist.[9][11] Inspect gloves for any signs of damage before use and change them immediately if they are torn or punctured.[11] Always remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated chemical waste stream.[12]

  • Laboratory Coat : A clean, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[13]

  • Chemical-Resistant Gown : For procedures involving larger quantities or a higher risk of splashing, a disposable, low-permeability gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat.[11][13] Cloth lab coats can absorb chemicals and are not considered appropriate primary protection in these scenarios.[13]

When engineering controls (i.e., a fume hood) are used correctly, respiratory protection is typically not required for routine handling.[3]

  • When is it necessary? : Respiratory protection should be used during large-scale operations, in the event of a significant spill outside of a fume hood, or if engineering controls are not available or functioning correctly.

  • Respirator Type : A NIOSH-approved N95 particulate respirator is sufficient to protect against dust inhalation when weighing the solid. For cleaning up a large spill, a full-face or half-mask respirator with combination organic vapor/particulate cartridges would be required.[9]

  • Fit Testing : All personnel required to wear a respirator must be part of a respiratory protection program, which includes medical clearance and annual fit testing, as mandated by OSHA.

PPE Selection Summary
TaskRequired PPERecommended Additional PPE
Storage & Transport Lab Coat, Safety Glasses, Nitrile Gloves
Weighing Solid Lab Coat, Chemical Splash Goggles, Double Nitrile GlovesFace Shield, Disposable Gown
Solution Preparation Lab Coat, Chemical Splash Goggles, Nitrile GlovesFace Shield, Disposable Gown
Conducting Reaction Lab Coat, Safety Glasses, Nitrile Gloves
Waste Disposal Lab Coat, Chemical Splash Goggles, Nitrile GlovesFace Shield
Spill Cleanup Disposable Gown, Chemical Splash Goggles, Double Nitrile Gloves, Shoe CoversRespirator (as needed per spill size)
Step-by-Step Handling and Disposal Workflow

This protocol provides a direct, procedural guide for the safe handling and disposal of this compound.

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Prepare your work surface by laying down absorbent, plastic-backed bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents) inside the fume hood.

  • Weighing :

    • Perform all weighing of the solid compound inside the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

    • Once weighing is complete, carefully clean the spatula and any contaminated surfaces within the hood.

  • Dissolution/Reaction :

    • Slowly add solvent to the solid to prevent splashing.

    • Keep the vessel capped or covered as much as possible during the procedure.

  • Post-Procedure Cleanup :

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of the bench paper and any contaminated disposables (e.g., weigh boats, pipette tips) in a designated solid hazardous waste container.

  • Personal Decontamination :

    • Remove the outer pair of gloves (if double-gloving) and dispose of them.

    • Remove your lab coat and any other PPE, being careful to avoid contaminating your personal clothing.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal :

    • Liquid Waste : Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste : Collect all contaminated solids (gloves, paper towels, etc.) in a separate, clearly labeled solid hazardous waste container.

    • Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[14] After triple-rinsing and air-drying, the container can be managed as non-hazardous waste, but be sure to deface the label first.

Handling and Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management prep1 Don PPE (Lab Coat, Goggles, Double Gloves) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Surface prep2->prep3 weigh Weigh Solid Compound prep3->weigh Begin Work dissolve Prepare Solution / Run Reaction weigh->dissolve clean_hood Decontaminate Fume Hood Surfaces dissolve->clean_hood Procedure Complete waste_liquid Collect Liquid Waste dissolve->waste_liquid dispose_solid Dispose of Contaminated Solids (Gloves, Paper, etc.) clean_hood->dispose_solid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe dispose_solid->waste_liquid wash_hands Wash Hands Thoroughly remove_ppe->wash_hands waste_container Triple-Rinse Empty Container (Collect 1st Rinse) waste_liquid->waste_container

Caption: Workflow for handling this compound.

Emergency Procedures: Spill and Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[2][8] If they are not breathing, give artificial respiration. Seek medical attention.

  • Small Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

  • Large Spill : Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

References

  • 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem . National Institutes of Health. Available at: [Link]

  • SAFETY DATA SHEET - 4-Chlorobenzenesulfonamide . Fisher Scientific (UK). Available at: [Link]

  • SAFETY DATA SHEET - CEDA . CEDA. Available at: [Link]

  • Personal Protective Equipment . US Environmental Protection Agency (EPA). Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. Available at: [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

  • 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide . National Institutes of Health (PMC). Available at: [Link]

  • 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide . National Institutes of Health (PMC). Available at: [Link]

  • 4-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide . National Institutes of Health (PMC). Available at: [Link]

  • 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide . National Institutes of Health (PMC). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.